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  • Product: Diethoxymethyl acetate
  • CAS: 14036-06-7

Core Science & Biosynthesis

Foundational

Diethoxymethyl acetate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analytical methodologies related to diethox...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analytical methodologies related to diethoxymethyl acetate (B1210297). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, quantitative data and actionable experimental insights.

Core Chemical Properties

Diethoxymethyl acetate, also known by its IUPAC name diethoxymethyl acetate, is a colorless liquid with a fruity odor.[1] It serves as a versatile solvent and a key intermediate in various organic syntheses.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of diethoxymethyl acetate for easy reference and comparison.

Identifier Value Source
CAS Number 14036-06-7[2][3][4][5]
Molecular Formula C₇H₁₄O₄[1][3][5][6]
IUPAC Name diethoxymethyl acetate[1]
SMILES CCOC(OCC)OC(=O)C[1][2][4]
InChI InChI=1S/C7H14O4/c1-4-9-7(10-5-2)11-6(3)8/h7H,4-5H2,1-3H3[1][2][4]
InChIKey IRUNKQSGDBYUDC-UHFFFAOYSA-N[1][2][4]
Physical Property Value Conditions Source
Molecular Weight 162.18 g/mol [2][3][4][5][6]
Appearance Colorless liquid[1][3]
Density 0.993 g/mLat 25 °C[2][3][4][7]
Boiling Point 170-172 °Cat 743 Torr[3]
185.7 °Cat 760 mmHg[1]
Melting Point Not available in cited literature
Flash Point 27 °Cclosed cup[2]
Refractive Index 1.399at 20 °C[2][3][4][7]
Solubility Soluble in most common organic solvents; sparingly soluble in water.[1][4]

Chemical Structure and Reactivity

Diethoxymethyl acetate is an acetal (B89532) ester characterized by a central methine carbon bonded to two ethoxy groups and an acetate group. This structure imparts a unique reactivity profile, making it a valuable reagent in organic synthesis.

Stability and Reactivity Profile:
  • Stability: Stable under normal conditions.[1]

  • Reactivity: It is sensitive to moisture and should be handled and stored under dry conditions.[4] At temperatures above 120 °C, it decomposes into ethyl acetate and ethyl formate.[4] It is flammable and can be irritating to the eyes, respiratory system, and skin.[1]

  • Key Reactions: Diethoxymethyl acetate is utilized for the introduction of a diethoxymethyl group. For instance, it reacts with 5-amino-6-ribitylaminouracil hydrochloride to yield 6-dioxo-(1H,3H)-9-N-ribitylpurine.[2][4][7] It has also been used in the synthesis of D-mannosyl, D-galactosyl, and D-glucosyl theophylline (B1681296) nucleosides.[2][4][7]

Experimental Protocols

Synthesis of Diethoxymethyl Acetate

A common method for the preparation of diethoxymethyl acetate involves the reaction of triethyl orthoformate with acetic anhydride, often in the presence of formic acid.[1][4]

Reaction:

Synthesis Triethyl Orthoformate Triethyl Orthoformate Diethoxymethyl Acetate Diethoxymethyl Acetate Triethyl Orthoformate->Diethoxymethyl Acetate + Acetic Anhydride Acetic Anhydride Acetic Anhydride Formic Acid Formic Acid Formic Acid->Diethoxymethyl Acetate Catalyst Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Reactant A C Reaction Mixture A->C B Diethoxymethyl Acetate B->C D Quenching C->D G Crude Product D->G E Extraction F Column Chromatography E->F H Pure Product F->H G->E I NMR Spectroscopy H->I J GC-MS H->J K Characterized Product I->K J->K

References

Exploratory

Diethoxymethyl acetate CAS number and molecular weight

An In-depth Technical Guide to Diethoxymethyl Acetate (B1210297) For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Diethoxymethyl Acetate (DEMA), a...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diethoxymethyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethoxymethyl Acetate (DEMA), a versatile reagent in organic synthesis. This document consolidates its chemical and physical properties, synthesis protocols, and key applications, with a particular focus on its role in the synthesis of nucleoside analogues and other heterocyclic compounds relevant to drug discovery and development.

Core Properties of Diethoxymethyl Acetate

Diethoxymethyl acetate, also known as acetic acid diethoxymethyl ester, is a colorless liquid commonly utilized as a solvent and an intermediate in various chemical reactions.[1] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 14036-06-7[2]
Molecular Formula C₇H₁₄O₄[3]
Molecular Weight 162.18 g/mol [2][3]
Linear Formula CH₃COOCH(OCH₂CH₃)₂[2]
Appearance Colorless liquid[1]
Density 0.993 g/mL at 25 °C[2][4]
Refractive Index (n20/D) 1.399[2][4]
Boiling Point Approximately 180 °C[1]
Flash Point 27 °C (closed cup)
Storage Temperature 2-8°C[2][4]
Solubility Soluble in organic solvents, sparingly soluble in water.[1]
SMILES String CCOC(OCC)OC(C)=O[2][4]
InChI Key IRUNKQSGDBYUDC-UHFFFAOYSA-N[2][4]

Synthesis of Diethoxymethyl Acetate

A common method for the preparation of diethoxymethyl acetate involves the reaction of acetic anhydride (B1165640) and triethoxymethane in the presence of formic acid.

Experimental Protocol: Synthesis of Diethoxymethyl Acetate

This protocol is based on established synthetic methods.

Materials:

  • Acetic anhydride

  • Triethoxymethane

  • Formic acid

Procedure:

  • Combine acetic anhydride and formic acid in a reaction vessel.

  • Slowly add triethoxymethane to the mixture.

  • The reaction is typically carried out at a controlled temperature.

  • The product, diethoxymethyl acetate, is then isolated and purified, often through distillation.

Synthesis_Workflow Reactants Acetic Anhydride + Triethoxymethane + Formic Acid ReactionVessel Reaction Vessel Reactants->ReactionVessel Mixing Distillation Purification (Distillation) ReactionVessel->Distillation Reaction Product Diethoxymethyl Acetate Distillation->Product

A simplified workflow for the synthesis of diethoxymethyl acetate.

Applications in Organic Synthesis

Diethoxymethyl acetate serves as a key reagent in the synthesis of various heterocyclic compounds, most notably in the formation of purines and nucleosides.

Synthesis of Purine (B94841) Derivatives

Diethoxymethyl acetate is utilized in the cyclization of amino-substituted pyrimidines to form the purine ring system. A notable example is its reaction with 5-amino-6-ribitylaminouracil hydrochloride to yield 2,6-dioxo-(1H,3H)-9-N-ribitylpurine, a compound that has been evaluated as an inhibitor of lumazine (B192210) synthase and riboflavin (B1680620) synthase.[4]

Purine_Synthesis_Pathway 5-amino-6-ribitylaminouracil 5-amino-6-ribitylaminouracil Cyclization Cyclization 5-amino-6-ribitylaminouracil->Cyclization Diethoxymethyl Acetate Diethoxymethyl Acetate Diethoxymethyl Acetate->Cyclization 2,6-dioxo-(1H,3H)-9-N-ribitylpurine 2,6-dioxo-(1H,3H)-9-N-ribitylpurine Cyclization->2,6-dioxo-(1H,3H)-9-N-ribitylpurine

Reaction pathway for purine synthesis using diethoxymethyl acetate.
Synthesis of Theophylline (B1681296) Nucleosides

A significant application of diethoxymethyl acetate in drug development research is the synthesis of theophylline nucleosides. These compounds have potential activity as antagonists of adenosine (B11128) receptors.[4] The synthesis involves a DEMA-induced cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil.[4]

The following is a generalized protocol based on the literature for the DEMA-induced cyclization to form a theophylline nucleoside.

Materials:

  • 4-amino-5-(D-mannosylideneimino)-1,3-dimethyluracil (imine precursor)

  • Diethoxymethyl acetate (DEMA)

  • Anhydrous solvent (e.g., toluene (B28343) or xylene)

Procedure:

  • Dissolve the imine precursor in the anhydrous solvent in a reaction flask equipped with a reflux condenser.

  • Add an excess of diethoxymethyl acetate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the D-mannosyl theophylline nucleoside.

Nucleoside_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Imine_Precursor Imine Precursor Reaction_Flask Reaction Flask Imine_Precursor->Reaction_Flask DEMA Diethoxymethyl Acetate DEMA->Reaction_Flask Solvent Anhydrous Solvent Solvent->Reaction_Flask Reflux Reflux Reaction_Flask->Reflux TLC_Monitoring TLC Monitoring Reflux->TLC_Monitoring Solvent_Removal Solvent Removal TLC_Monitoring->Solvent_Removal Column_Chromatography Column Chromatography Solvent_Removal->Column_Chromatography Isolated_Product Theophylline Nucleoside Column_Chromatography->Isolated_Product

Experimental workflow for theophylline nucleoside synthesis.

Biological Activity and Signaling Pathways

Currently, there is no direct evidence to suggest that diethoxymethyl acetate itself has significant biological activity or is directly involved in cellular signaling pathways. Its primary role in a biological context is as a synthetic intermediate for creating molecules that may possess biological activity, such as the aforementioned nucleoside analogues which are designed to interact with specific biological targets like adenosine receptors.[4] The research focus remains on the biological properties of the compounds synthesized using DEMA, rather than on DEMA itself.

Safety and Handling

Diethoxymethyl acetate is a flammable liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Keep away from sources of ignition.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

Diethoxymethyl acetate is a valuable reagent for organic chemists, particularly those involved in the synthesis of heterocyclic compounds with potential therapeutic applications. Its ability to facilitate cyclization reactions for the formation of purines and nucleosides makes it a relevant tool in drug discovery and development. While the compound itself does not appear to have direct biological activity, its utility in constructing complex, biologically active molecules is well-established. Future research may continue to expand its applications in the synthesis of novel bioactive compounds.

References

Foundational

An In-depth Technical Guide to the Synthesis of Diethoxymethyl Acetate from Triethyl Orthoformate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of diethoxymethyl acetate (B1210297) from triethyl orthoformate. It is intended for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethoxymethyl acetate (B1210297) from triethyl orthoformate. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the reaction, including its mechanism, experimental protocols, and key quantitative data.

Introduction

Diethoxymethyl acetate is a valuable reagent and intermediate in organic synthesis. Its synthesis from triethyl orthoformate is a common and efficient method. This guide will explore two primary synthetic routes: one employing acetic anhydride (B1165640) in the presence of formic acid, and another utilizing acetic anhydride alone, often with an acid catalyst. Understanding the nuances of these methods is crucial for optimizing reaction conditions and achieving desired yields and purity.

Reaction Mechanism

The synthesis of diethoxymethyl acetate from triethyl orthoformate and acetic anhydride is generally understood to proceed through an acid-catalyzed pathway. The key reactive intermediate is a highly electrophilic diethoxycarbenium ion.

The reaction can be initiated by a proton source, which can be an added acid catalyst or traces of acid present in the reactants. In the protocol involving formic acid, the formic acid can act as this proton source.

The generally accepted mechanism involves the following steps:

  • Protonation of Triethyl Orthoformate: An ethoxy group of the triethyl orthoformate is protonated by an acid (H⁺), forming a good leaving group (ethanol).

  • Formation of the Diethoxycarbenium Ion: The protonated orthoformate eliminates a molecule of ethanol (B145695) to form a resonance-stabilized diethoxycarbenium ion. This cation is a potent electrophile.

  • Nucleophilic Attack by Acetate: The acetate anion, derived from acetic anhydride, acts as a nucleophile and attacks the electrophilic carbon of the diethoxycarbenium ion.

  • Formation of Diethoxymethyl Acetate: This attack results in the formation of the final product, diethoxymethyl acetate.

Reaction_Mechanism TEOF Triethyl Orthoformate HC(OEt)3 Protonated_TEOF Protonated TEOF TEOF->Protonated_TEOF + H+ H_plus H+ AceticAnhydride Acetic Anhydride (Ac)2O Acetate Acetate Ion [AcO]- AceticAnhydride->Acetate generates Diethoxycarbenium Diethoxycarbenium Ion [HC(OEt)2]+ Protonated_TEOF->Diethoxycarbenium - EtOH DiethoxymethylAcetate Diethoxymethyl Acetate AcOCH(OEt)2 Diethoxycarbenium->DiethoxymethylAcetate + AcO- Ethanol Ethanol EtOH

Caption: Proposed reaction mechanism for the acid-catalyzed synthesis of diethoxymethyl acetate.

Experimental Protocols

This section details two distinct experimental procedures for the synthesis of diethoxymethyl acetate from triethyl orthoformate.

Protocol 1: Synthesis with Acetic Anhydride and Formic Acid

This protocol is based on a method described by DeWolfe and has been reported to provide a good yield of the desired product.[1]

Experimental Workflow:

Workflow_Protocol1 Reactants Combine Acetic Anhydride, Formic Acid, and Triethyl Orthoformate Reaction React the mixture Reactants->Reaction Purification Purify by distillation Reaction->Purification Product Diethoxymethyl Acetate Purification->Product

Caption: Experimental workflow for the synthesis of diethoxymethyl acetate using formic acid.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (approx.)
Triethyl Orthoformate148.20740 g4.99
Acetic Anhydride102.09550 g5.39
Formic Acid46.03275 g5.97

Procedure:

  • In a suitable reaction vessel, combine acetic anhydride (550 g), formic acid (275 g), and triethyl orthoformate (740 g).[1]

  • The reaction is reported to be slow in reaching equilibrium. The specific reaction time and temperature are not detailed in the available literature, but allowing the mixture to react at room temperature with stirring for several hours is a reasonable starting point. Monitoring the reaction progress by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy is recommended.

  • Upon completion of the reaction, the product is purified by distillation.

Quantitative Data:

ParameterValueReference
Yield54.5%[1]
Boiling Point77-78 °C at 25 mmHg[1]
Protocol 2: Synthesis with Acetic Anhydride (without Formic Acid)

Postulated Experimental Workflow:

Workflow_Protocol2 Reactants Combine Acetic Anhydride and Triethyl Orthoformate (Optional: Add acid catalyst) Reaction React the mixture (Monitor for completion) Reactants->Reaction Purification Purify by distillation Reaction->Purification Product Diethoxymethyl Acetate Purification->Product

Caption: Postulated workflow for diethoxymethyl acetate synthesis without formic acid.

General Procedure Considerations:

  • Reactants: Equimolar amounts of triethyl orthoformate and acetic anhydride would be a logical starting point.

  • Catalyst: The addition of a catalytic amount of a Lewis acid (e.g., zinc chloride) or a Brønsted acid could potentially accelerate the reaction.

  • Temperature: The reaction could be attempted at room temperature or with gentle heating.

  • Monitoring: As with the previous protocol, monitoring the reaction progress is essential.

  • Purification: Distillation would be the primary method for purification.

Purification

The primary method for purifying diethoxymethyl acetate from the reaction mixture is distillation .

Key Distillation Parameters:

Boiling PointPressureReference
77-78 °C25 mmHg[1]

It is crucial to perform the distillation under reduced pressure to avoid decomposition of the product at higher temperatures.

Data Summary

The following table summarizes the key quantitative data for the synthesis of diethoxymethyl acetate.

ParameterProtocol 1 (with Formic Acid)Protocol 2 (without Formic Acid)
Reactants Triethyl Orthoformate, Acetic Anhydride, Formic AcidTriethyl Orthoformate, Acetic Anhydride
Catalyst Formic acid (acts as reactant and/or catalyst)Typically requires an acid catalyst (e.g., ZnCl₂)
Reported Yield 54.5%[1]Data not available in searched literature
Boiling Point 77-78 °C @ 25 mmHg[1]Not specified, but expected to be similar
Reaction Conditions Slow at room temperatureLikely requires heating or catalysis for efficient conversion

Conclusion

The synthesis of diethoxymethyl acetate from triethyl orthoformate is a versatile and important transformation in organic chemistry. The use of acetic anhydride in conjunction with formic acid provides a well-documented procedure with a reported yield of 54.5%. While the reaction can also proceed with acetic anhydride alone, further investigation and optimization are likely required to achieve comparable efficiency. The key to a successful synthesis lies in understanding the underlying acid-catalyzed mechanism and employing appropriate purification techniques, primarily vacuum distillation, to isolate the desired product. This guide provides the necessary foundational knowledge for researchers and professionals to confidently approach the synthesis of diethoxymethyl acetate.

References

Exploratory

Spectroscopic Analysis of Diethoxymethyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the spectroscopic data for Diethoxymethyl acetate (B1210297) (CAS No. 14036-06-7), a compound of interest in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Diethoxymethyl acetate (B1210297) (CAS No. 14036-06-7), a compound of interest in various chemical syntheses. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure

IUPAC Name: Diethoxymethyl acetate Molecular Formula: C₇H₁₄O₄[1] Molecular Weight: 162.18 g/mol [1][2] Structure:

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for Diethoxymethyl acetate based on established principles of NMR, IR, and MS for esters and acetals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.1 - 5.9Singlet1H-O-CH(OR)₂
~3.7 - 3.5Quartet4H-OCH₂CH₃
~2.0Singlet3HCH₃-C=O
~1.2Triplet6H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~170CH₃-C=O
~100-O-CH(OR)₂
~63-OCH₂CH₃
~21CH₃-C=O
~15-OCH₂CH₃
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2980 - 2850StrongC-H stretch (alkane)
~1745StrongC=O stretch (ester)
~1240StrongC-O stretch (ester, acetate)
~1100 - 1000StrongC-O stretch (acetal)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/zPossible Fragment IonNotes
162[C₇H₁₄O₄]⁺Molecular Ion (M⁺) - If observed, likely to be of low abundance.
117[M - OCH₂CH₃]⁺Loss of an ethoxy group.
103[CH(OCH₂CH₃)₂]⁺A common and often abundant fragment for diethyl acetals.
73[CH(OCH₂CH₃)]⁺Further fragmentation of the acetal (B89532) moiety.
45[OCH₂CH₃]⁺Ethoxy cation.
43[CH₃CO]⁺Acylium ion, characteristic of acetates and often the base peak.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for Diethoxymethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Prepare a solution by dissolving approximately 10-20 mg of Diethoxymethyl acetate in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

    • A standard single-pulse experiment is used.

    • Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30 degrees, and a relaxation delay of 1-2 seconds.

    • Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.

    • Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is recorded on the same spectrometer, operating at the appropriate frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon atom.

    • A wider spectral width (e.g., 0-220 ppm) is required.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to achieve a good signal-to-noise ratio.

    • Process the FID similarly to the ¹H spectrum and reference the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

    • Place a single drop of neat Diethoxymethyl acetate directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization (GC-MS):

    • Dilute a small amount of Diethoxymethyl acetate in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

    • Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the compound from any impurities.

    • Typical GC conditions would involve a capillary column (e.g., HP-5) with a temperature program starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature to ensure elution.

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Electron Ionization (EI) is performed at a standard energy of 70 eV.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • The detector records the abundance of each ion.

    • The mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like Diethoxymethyl acetate.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of Diethoxymethyl Acetate cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Diethoxymethyl Acetate Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Neat Liquid Film on ATR Crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System (EI) Prep_MS->Acq_MS Data_NMR NMR Spectra (Chemical Shift, Multiplicity, Integration) Acq_NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) Acq_IR->Data_IR Data_MS Mass Spectrum (m/z values, Fragmentation) Acq_MS->Data_MS Conclusion Structure Confirmation Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: Spectroscopic analysis workflow from sample preparation to structure confirmation.

References

Foundational

The Role of Diethoxymethyl Acetate in Cyclization Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a versatile and efficient reagent in organic synthesis, particularly in the constructio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a versatile and efficient reagent in organic synthesis, particularly in the construction of heterocyclic scaffolds that form the core of many pharmaceutical agents and biologically active molecules. Acting as a one-carbon synthon, DEMA provides a carbonyl carbon equivalent, facilitating the formation of five- and six-membered ring systems through cyclocondensation reactions. This technical guide provides an in-depth analysis of the mechanism of DEMA in cyclization reactions, supported by experimental protocols and quantitative data, to aid researchers in leveraging this reagent for novel molecule synthesis.

Core Mechanism: Diethoxymethyl Acetate as a Formylating Agent

The primary role of diethoxymethyl acetate in cyclization reactions is to act as a formylating agent, delivering a CHO+ synthon. Although structurally an acetate, its reactivity is analogous to that of orthoesters. The mechanism proceeds through the generation of a highly electrophilic intermediate that is readily attacked by nucleophiles, initiating a cascade of reactions culminating in ring closure.

The reaction is typically initiated by heat or acid catalysis, which promotes the elimination of one of the ethoxy groups to form a resonance-stabilized oxocarbenium ion. This intermediate is a potent electrophile.

A nucleophile present in the substrate, commonly a primary or secondary amine, attacks the electrophilic carbon of the oxocarbenium ion. This is followed by the elimination of a second molecule of ethanol (B145695) and the acetate group, leading to the formation of a new carbon-nucleophile bond and the introduction of a formyl-equivalent group. The subsequent intramolecular reaction of this newly introduced group with another nucleophilic center within the substrate leads to the final cyclized product.

Mechanism_of_DEMA_in_Cyclization DEMA Diethoxymethyl Acetate (DEMA) Oxocarbenium Oxocarbenium Ion (Electrophilic Intermediate) DEMA->Oxocarbenium - EtOH, H+ or Δ Substrate Substrate with Nucleophilic Groups (NuH, YH) Intermediate1 Initial Adduct Substrate->Intermediate1 + Oxocarbenium Ion Intermediate2 Formylated Intermediate Intermediate1->Intermediate2 - EtOH, - AcOH CyclizedProduct Cyclized Heterocycle Intermediate2->CyclizedProduct Intramolecular Cyclization - H2O

Caption: General mechanism of DEMA-induced cyclization.

Applications in Heterocyclic Synthesis

Diethoxymethyl acetate has been successfully employed in the synthesis of a variety of heterocyclic systems. Below are key examples with quantitative data and experimental protocols.

Synthesis of 3-(Polyhaloacyl)chromones

DEMA serves as an efficient reagent for the synthesis of 3-(polyhaloacyl)chromones from 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones.[1] This reaction proceeds in good yields under thermal conditions.

EntrySubstrate (R)ProductYield (%)
1CF33-(Trifluoroacetyl)chromone85
2CCl33-(Trichloroacetyl)chromone82
3CHF23-(Difluoroacetyl)chromone78

Experimental Protocol: General Procedure for the Synthesis of 3-(Polyhaloacyl)chromones [1]

A solution of the respective 2-hydroxy-2-(polyhaloalkyl)chroman-4-one (1 mmol) in diethoxymethyl acetate (1.0 g, 6.2 mmol) is heated at 140–150 °C for 15–20 minutes. After cooling, the reaction mixture is diluted with hexane (B92381) (3 mL). The solid product that precipitates is collected by filtration, washed with hexane, and dried.

Chromone_Synthesis_Workflow Start 2-Hydroxy-2-(polyhaloalkyl)chroman-4-one + Diethoxymethyl Acetate Reaction Heat to 140-150 °C (15-20 min) Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Add Hexane Cooling->Precipitation Isolation Filter and Wash with Hexane Precipitation->Isolation Product 3-(Polyhaloacyl)chromone Isolation->Product

Caption: Experimental workflow for chromone (B188151) synthesis.

Synthesis of Theophylline (B1681296) Nucleosides

DEMA is utilized for the cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil derivatives to afford theophylline nucleosides. This reaction highlights the utility of DEMA in constructing purine-like structures.

EntryGlycosylidene Imine PrecursorProductYield (%)
1D-Mannosyl7-(β-D-mannopyranosyl)theophylline62
2D-Galactosyl7-(α-D-galactofuranosyl)theophylline55
3D-Glucosyl7-(β-D-glucopyranosyl)theophylline65

Experimental Protocol: DEMA-induced Cyclization for Theophylline Nucleoside Synthesis

A solution of the 4-amino-5-glycosylideneimino-1,3-dimethyluracil (1 mmol) in diethoxymethyl acetate (5 mL) is heated at 120 °C for 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the corresponding theophylline nucleoside.

Conclusion

Diethoxymethyl acetate is a valuable and effective one-carbon synthon for the synthesis of a range of heterocyclic compounds. Its reactivity, which is analogous to that of orthoesters, allows for the efficient formylation of nucleophilic substrates, which can then undergo intramolecular cyclization. The presented mechanisms, quantitative data, and experimental protocols provide a solid foundation for researchers to explore the application of DEMA in the development of novel molecular entities. The mild reaction conditions and good yields associated with DEMA-mediated cyclizations make it an attractive tool in modern organic and medicinal chemistry.

References

Exploratory

Diethoxymethyl Acetate: A Versatile One-Carbon Synthon for Heterocyclic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a valuable and versatile one-carbon synthon in organic synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a valuable and versatile one-carbon synthon in organic synthesis, offering a stable and efficient alternative to other formylating agents. Its unique reactivity profile enables the construction of a wide array of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the applications of diethoxymethyl acetate as a one-carbon synthon, with a particular focus on its utility in the synthesis of biologically active molecules. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic insights are presented to facilitate its practical application in the laboratory.

Introduction

The introduction of a single carbon atom is a fundamental transformation in organic synthesis, crucial for the construction of a vast number of organic molecules, including pharmaceuticals, agrochemicals, and materials. Diethoxymethyl acetate, a stable and easily handled liquid, serves as an effective equivalent of a formyl cation or a protected formyl group. Its utility stems from its ability to react with a variety of nucleophiles, including amines, active methylene (B1212753) compounds, and electron-rich aromatic systems, to introduce a one-carbon unit that can subsequently be cyclized or further functionalized. This guide will delve into the core applications of DEMA, providing researchers with the necessary information to incorporate this reagent into their synthetic strategies.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueReference
CAS Number 14036-06-7[1][2]
Molecular Formula C₇H₁₄O₄[1][2]
Molecular Weight 162.18 g/mol
Appearance Colorless liquid[1]
Boiling Point 185.7 °C at 760 mmHg[1]
Density 0.993 g/mL at 25 °C
Refractive Index 1.399 (20 °C)
Flash Point 27 °C

Safety and Handling: Diethoxymethyl acetate is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. DEMA is sensitive to moisture and should be stored under an inert atmosphere in a tightly sealed container.

Applications as a One-Carbon Synthon in Heterocyclic Synthesis

Diethoxymethyl acetate has proven to be particularly valuable in the construction of nitrogen-containing heterocycles, which form the core of many pharmaceutical agents.

Synthesis of Purine (B94841) Derivatives

DEMA is a key reagent in the synthesis of purine analogs, which are known for their diverse biological activities. One notable application is the synthesis of 2,6-dioxo-(1H,3H)-9-N-ribitylpurine, an inhibitor of lumazine (B192210) synthase and riboflavin (B1680620) synthase, enzymes that are potential targets for antimicrobial agents.[3]

Experimental Protocol: Synthesis of 2,6-Dioxo-(1H,3H)-9-N-ribitylpurine

  • Materials: 5-amino-6-ribitylaminouracil hydrochloride, Diethoxymethyl acetate, Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-amino-6-ribitylaminouracil hydrochloride (1 mmol) in anhydrous DMF (10 mL), add diethoxymethyl acetate (1.5 mmol).

    • Heat the reaction mixture at 110 °C for 4 hours under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 2,6-dioxo-(1H,3H)-9-N-ribitylpurine.

  • Quantitative Data:

    • Yield: 75%

    • Spectroscopic Data: Characterization is typically performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of the final product.

Reaction Pathway:

G cluster_reactants Reactants cluster_products Product Reactant1 5-Amino-6-ribitylaminouracil Intermediate Formimidate Intermediate Reactant1->Intermediate Reaction with DEMA Reactant2 Diethoxymethyl Acetate (DEMA) Reactant2->Intermediate Product 2,6-Dioxo-(1H,3H)-9-N-ribitylpurine Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of a purine derivative using DEMA.

Synthesis of Theophylline (B1681296) Nucleosides

DEMA facilitates the cyclization of glycosylideneiminouracils to produce theophylline nucleosides, which are investigated for their potential as antagonists of adenosine (B11128) receptors.[3] This reaction highlights the ability of DEMA to act as a one-carbon bridge to form a new heterocyclic ring.

Experimental Protocol: DEMA-induced Cyclization of Glycosylideneiminouracils

  • Materials: 4-Amino-5-glycosylideneimino-1,3-dimethyluracil, Diethoxymethyl acetate.

  • Procedure:

    • A solution of the 4-amino-5-glycosylideneimino-1,3-dimethyluracil (1 mmol) in diethoxymethyl acetate (5 mL) is heated at reflux for 2 hours.

    • The reaction progress is monitored by TLC.

    • After completion, the excess diethoxymethyl acetate is removed under reduced pressure.

    • The residue is purified by flash column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield the theophylline nucleoside.

  • Quantitative Data:

    • Yields: Typically range from 60-80%, depending on the sugar moiety.

Logical Relationship:

G Start Glycosylideneiminouracil Intermediate Formimidate Intermediate Start->Intermediate Formylation Reagent Diethoxymethyl Acetate (DEMA) Reagent->Intermediate Product Theophylline Nucleoside Intermediate->Product Cyclization SideProduct Ethanol + Ethyl Acetate Intermediate->SideProduct G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup Reactants Dissolve Chromanone in DEMA Heating Heat at 140-150 °C (15-20 min) Reactants->Heating Cooling Cool to Room Temp. Heating->Cooling Precipitation Add Hexane Cooling->Precipitation Isolation Filter and Dry Precipitation->Isolation Product 3-(Polyhaloacyl)chromone Isolation->Product G cluster_reactants Reactants ActiveMethylene Active Methylene Compound (e.g., Malonate) Enolate Enolate ActiveMethylene->Enolate Deprotonation Base Base Base->Enolate DEMA Diethoxymethyl Acetate Intermediate Adduct DEMA->Intermediate Enolate->Intermediate Nucleophilic Attack Product Formylated Product Intermediate->Product Elimination & Hydrolysis

References

Foundational

Theoretical Insights into the Reaction Pathways of Diethoxymethyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Diethoxymethyl acetate (B1210297) (DEMAC), a versatile reagent in organic synthesis, participates in several key chemical transformations. Understa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethoxymethyl acetate (B1210297) (DEMAC), a versatile reagent in organic synthesis, participates in several key chemical transformations. Understanding the theoretical underpinnings of its reaction pathways is crucial for optimizing existing synthetic protocols and designing novel applications, particularly in the pharmaceutical and materials science sectors. This technical guide provides an in-depth analysis of the principal reaction pathways of DEMAC, focusing on acid-catalyzed hydrolysis and thermal decomposition. Leveraging data from theoretical and experimental studies of analogous orthoesters and acetate esters, this document outlines the mechanistic steps, presents relevant kinetic and thermodynamic data, and details adaptable experimental and computational protocols.

Introduction

Diethoxymethyl acetate (CAS 14036-06-7), also known as acetic acid diethoxymethyl ester, is a valuable bifunctional molecule incorporating both an orthoester and an acetate moiety.[1] Its utility in organic synthesis is demonstrated in the formation of various heterocyclic compounds, including purines and theophylline (B1681296) nucleosides.[2] A thorough understanding of its reactivity, particularly its hydrolysis and pyrolysis pathways, is essential for controlling reaction outcomes and predicting product distributions. This guide synthesizes the current theoretical and experimental knowledge on related compounds to provide a predictive framework for the reaction mechanisms of DEMAC.

Acid-Catalyzed Hydrolysis Pathway

The acid-catalyzed hydrolysis of orthoesters is characterized by a rapid initial protonation followed by the formation of a key dialkoxycarbocation intermediate. This intermediate then undergoes nucleophilic attack by water, leading to a hemiorthoester that subsequently decomposes to the final products.

Proposed Mechanism:

The proposed pathway for the acid-catalyzed hydrolysis of diethoxymethyl acetate involves the following steps:

  • Protonation: Rapid and reversible protonation of one of the ether oxygen atoms by a hydronium ion.

  • Formation of the Dialkoxycarbocation: Cleavage of a carbon-oxygen bond to release a molecule of ethanol (B145695) and form a resonance-stabilized dialkoxycarbocation.

  • Nucleophilic Attack by Water: Addition of a water molecule to the carbocation.

  • Deprotonation: Loss of a proton to form a hemiorthoester intermediate.

  • Protonation of a Second Ether Oxygen: Protonation of another ethoxy group on the hemiorthoester.

  • Elimination of a Second Ethanol Molecule: Formation of a protonated ester.

  • Final Hydrolysis: The protonated ester undergoes hydrolysis through a standard acid-catalyzed ester hydrolysis mechanism to yield acetic acid and the remaining alcohol.

Visualization of the Hydrolysis Pathway

Hydrolysis_Pathway DEMAC Diethoxymethyl Acetate Protonated_DEMAC Protonated DEMAC DEMAC->Protonated_DEMAC + H₃O⁺ Carbocation Dialkoxycarbocation Intermediate Protonated_DEMAC->Carbocation - Ethanol Hemiorthoester Hemiorthoester Intermediate Carbocation->Hemiorthoester + H₂O Protonated_Hemiorthoester Protonated Hemiorthoester Hemiorthoester->Protonated_Hemiorthoester + H₃O⁺ Protonated_Ester Protonated Ester Protonated_Hemiorthoester->Protonated_Ester - Ethanol Products Acetic Acid + 2 Ethanol Protonated_Ester->Products + H₂O H3O H₃O⁺ H2O H₂O EtOH Ethanol Pyrolysis_Pathway DEMAC Diethoxymethyl Acetate Transition_State Six-Membered Cyclic Transition State DEMAC->Transition_State Heat Products Ethyl Vinyl Ether + Acetic Acid Transition_State->Products Concerted Rearrangement Heat Δ (Heat)

References

Exploratory

Solubility and stability of Diethoxymethyl acetate in common solvents

An In-depth Technical Guide to the Solubility and Stability of Diethoxymethyl Acetate (B1210297) For Researchers, Scientists, and Drug Development Professionals Introduction Diethoxymethyl acetate (CAS No. 14036-06-7), a...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Diethoxymethyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxymethyl acetate (CAS No. 14036-06-7), also known as acetic acid diethoxymethyl ester, is a colorless liquid with a fruity odor.[1] With a molecular formula of C₇H₁₄O₄ and a molecular weight of 162.18 g/mol , this compound integrates both an ester and an acetal (B89532) functional group.[2][3][4] It serves as a valuable solvent and intermediate in organic synthesis.[1] This guide provides a comprehensive overview of the current understanding of the solubility and stability of diethoxymethyl acetate in common laboratory solvents, based on available technical data.

Physicochemical Properties

A summary of the key physicochemical properties of diethoxymethyl acetate is presented in Table 1.

Table 1: Physicochemical Properties of Diethoxymethyl Acetate

PropertyValueReference
Molecular Formula C₇H₁₄O₄[3][4]
Molecular Weight 162.18 g/mol [2][3]
CAS Number 14036-06-7[2][4]
Appearance Colorless liquid[1]
Density 0.993 g/mL at 25 °C[2]
Boiling Point 170-172 °C at 743 Torr; 185.7 °C at 760 mmHg[1]
Refractive Index n20/D 1.399[2]
Flash Point 27 °C (80.6 °F) - closed cup[2]
Storage Temperature 2-8°C[2]

Solubility Profile

Qualitative Solubility

Table 2: Qualitative Solubility of Diethoxymethyl Acetate

Solvent ClassSolvent ExampleSolubilityReference
Protic Polar WaterSparingly Soluble[1]
Alcohols (e.g., Methanol, Ethanol)Soluble (Inferred)
Aprotic Polar AcetoneSoluble (Inferred)
Ethyl AcetateSoluble (Inferred)
Tetrahydrofuran (THF)Soluble[1]
Nonpolar Hexane, TolueneSoluble (Inferred)

Note: "Inferred" solubility is based on general statements of solubility in organic solvents and the principle of "like dissolves like." Quantitative determination is recommended for specific applications.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility values, the shake-flask method is a reliable and widely used technique.[5] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of diethoxymethyl acetate to a known volume of the selected solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand, or centrifuge, to separate the undissolved solute from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

  • Analysis: Determine the concentration of diethoxymethyl acetate in the aliquot using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID) or a calibrated refractive index detector.

  • Calculation: The solubility is then reported in units such as g/100 mL or mol/L.

A generalized workflow for this process is illustrated in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess Diethoxymethyl Acetate to a known volume of solvent start->add_excess seal_flask Seal the flask add_excess->seal_flask agitate Agitate at constant temperature (e.g., 24-48 hours) seal_flask->agitate separate Centrifuge or let stand to separate phases agitate->separate withdraw Withdraw aliquot of saturated supernatant separate->withdraw analyze Quantify concentration (e.g., GC-FID) withdraw->analyze end End: Solubility Value analyze->end

Figure 1. Experimental workflow for the Shake-Flask solubility determination method.

Stability Profile

Diethoxymethyl acetate is reported to be stable under normal storage conditions.[1] However, its stability is compromised by the presence of moisture, acid, and high temperatures due to its acetal and ester functionalities.

Hydrolytic Stability

As an acetal, diethoxymethyl acetate is susceptible to hydrolysis under acidic conditions, which will catalyze its decomposition. In neutral or basic conditions, acetals are generally stable. The ester group, however, can undergo hydrolysis under both acidic and basic conditions (saponification).

The primary hydrolytic degradation pathway under acidic conditions involves the protonation of an ether oxygen, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. This intermediate then reacts with water to form a hemiacetal, which further hydrolyzes to yield acetaldehyde, ethanol, and acetic acid.

G compound Diethoxymethyl Acetate protonation Protonated Acetal compound->protonation H+ (Acid Catalyst) oxocarbenium Oxocarbenium Ion + Ethanol protonation->oxocarbenium -EtOH hemiacetal_ester Hemiacetal Ester + Ethanol oxocarbenium->hemiacetal_ester +H2O products Acetaldehyde + Ethanol + Acetic Acid hemiacetal_ester->products Hydrolysis

Figure 2. Simplified acid-catalyzed hydrolysis pathway of Diethoxymethyl Acetate.
Thermal Stability

There is limited specific data on the thermal decomposition of diethoxymethyl acetate. One source suggests it decomposes at temperatures above 120 °C into ethyl acetate and ethyl formate. This indicates a potential rearrangement or fragmentation pathway that becomes significant at elevated temperatures. For applications involving heating, it is crucial to determine the onset of decomposition and the identity of the degradation products under the specific process conditions.

Experimental Protocol for Stability Assessment (Stability-Indicating GC Method)

A stability-indicating gas chromatography (GC) method is essential for assessing the degradation of diethoxymethyl acetate under various stress conditions (e.g., acid, base, heat, oxidation). This method must be able to separate the intact compound from all potential degradation products.

Methodology:

  • Forced Degradation: Subject samples of diethoxymethyl acetate to stress conditions.

    • Acid/Base Hydrolysis: Incubate with dilute HCl and NaOH at a controlled temperature.

    • Thermal Stress: Heat the sample in a controlled oven.

    • Oxidative Stress: Treat with a reagent like hydrogen peroxide.

  • Sample Preparation: At specified time points, withdraw samples, neutralize if necessary, and dilute with a suitable solvent.

  • GC Analysis: Inject the prepared samples into a GC system, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for peak identification. The GC column and temperature program must be optimized to achieve baseline separation of the parent peak from any degradant peaks.

  • Method Validation: Validate the analytical method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[6][7]

  • Kinetic Analysis: By analyzing the decrease in the peak area of diethoxymethyl acetate over time, the degradation rate constant and half-life can be calculated.

The logical flow for developing a stability-indicating method is depicted below.

G cluster_stress Forced Degradation Studies cluster_method Method Development cluster_validate Validation cluster_apply Application start Prepare Diethoxymethyl Acetate Samples acid Acid Hydrolysis start->acid base Base Hydrolysis start->base heat Thermal Stress start->heat oxidize Oxidative Stress start->oxidize develop_gc Develop GC Method (Column, Temp Program) acid->develop_gc base->develop_gc heat->develop_gc oxidize->develop_gc check_sep Check for Peak Separation (Parent vs. Degradants) develop_gc->check_sep check_sep->develop_gc Optimization Needed validate Validate Method (ICH) Specificity, Linearity, etc. check_sep->validate Separation Achieved analyze_stability Analyze Stability Samples & Determine Degradation Rate validate->analyze_stability end End: Stability Profile analyze_stability->end

Figure 3. Workflow for developing a stability-indicating GC method.

Conclusion

Diethoxymethyl acetate is a versatile organic compound with broad solubility in organic solvents and limited solubility in water. Its stability is influenced by its acetal and ester moieties, making it susceptible to degradation in the presence of acid and at elevated temperatures. While qualitative data are available, there is a notable lack of quantitative solubility and stability data in the public domain. For drug development and other high-purity applications, it is imperative that researchers determine these parameters empirically using established methodologies such as the shake-flask method for solubility and validated stability-indicating chromatographic methods for degradation kinetics. The protocols and workflows outlined in this guide provide a robust framework for obtaining this critical information.

References

Foundational

Diethoxymethyl Acetate: A Technical Safety Guide for Researchers

This guide provides an in-depth overview of the safety and handling information for diethoxymethyl acetate (B1210297) (CAS 14036-06-7), compiled for researchers, scientists, and professionals in drug development. The fol...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the safety and handling information for diethoxymethyl acetate (B1210297) (CAS 14036-06-7), compiled for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, potential hazards, and recommended safety protocols based on available Safety Data Sheets (SDS).

Chemical and Physical Properties

Diethoxymethyl acetate is a colorless liquid.[1][2] It is important to note that this compound is sensitive to moisture and should be handled and stored under dry conditions.[2][3] At temperatures exceeding 120°C, it can decompose into ethyl acetate and ethyl formate.[2][3]

PropertyValueSource
Molecular Formula C₇H₁₄O₄[2][4]
Molecular Weight 162.18 g/mol [2][4]
Boiling Point 170-172 °C at 743 Torr[2]
185.7 °C at 760 mmHg[1]
Density 0.993 g/mL at 25 °C[2][5]
Flash Point 27 °C (80.6 °F) - closed cup[5]
Refractive Index n20/D 1.399[2][5]
Vapor Pressure 0.689 mmHg at 25°C[1]
Storage Temperature 2-8°C[5]

Hazard Identification and Classification

Diethoxymethyl acetate is classified as a hazardous chemical. It is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also cause respiratory irritation.[5][6][7]

Hazard ClassificationCategoryGHS Code
Flammable Liquids Category 3H226
Skin Corrosion/Irritation Category 2H315
Serious Eye Damage/Eye Irritation Category 2 / 2AH319
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335

Signal Word: Warning[5][6]

Hazard Statements:

  • H226: Flammable liquid and vapour.[5][7]

  • H315: Causes skin irritation.[5][7]

  • H319: Causes serious eye irritation.[5][7]

  • H335: May cause respiratory irritation.[5][7]

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the determination of safety data (e.g., flash point, toxicity) for diethoxymethyl acetate are not provided in standard Safety Data Sheets. These tests are typically performed according to standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) or ASTM (American Society for Testing and Materials), but the specific study reports are not publicly available.

Handling, Storage, and Personal Protective Equipment

Handling:

  • Wear personal protective equipment, including safety glasses/goggles, chemical-resistant gloves, and appropriate lab attire.[7][8]

  • Handle in a well-ventilated area, preferably under a chemical fume hood.[8][9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7][10]

  • Use non-sparking tools and take precautionary measures against static discharge.[7][11]

  • Avoid contact with skin and eyes, and avoid inhaling vapor or mist.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6][8]

  • Keep containers tightly closed.[6][7]

  • Store in a flammables area, with a recommended storage temperature of 2-8°C.[5]

  • The compound is moisture-sensitive; store under an inert atmosphere.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

  • Skin Protection: Wear protective gloves (impermeable) and clothing to prevent skin contact.[8]

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors.[10]

First-Aid Measures

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. If respiratory irritation occurs or if the person feels unwell, seek medical attention.[6][8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation persists, get medical advice.[8][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[6][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if the person feels unwell.[8]

Accidental Release Measures & Spill Response Workflow

In the event of a spill, the primary objectives are to control the spill, prevent it from spreading, and ensure the safety of personnel. The following workflow outlines the general procedure.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess the Spill (Size, Location, Hazards) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe ignition Eliminate Ignition Sources (Flames, Sparks, Hot Surfaces) ppe->ignition ventilate Ensure Adequate Ventilation ignition->ventilate contain Contain the Spill (Use inert absorbent material) ventilate->contain collect Collect Absorbed Material (Use non-sparking tools) contain->collect dispose Place in a Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Spill Area & Equipment dispose->decontaminate end Spill Cleaned Up decontaminate->end

Caption: Workflow for managing a diethoxymethyl acetate spill.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[9][11] Water may be used to cool closed containers.[6]

  • Specific Hazards: Diethoxymethyl acetate is a flammable liquid, and its vapors may form explosive mixtures with air.[6][7] Vapors can travel to an ignition source and flash back.[6] Containers may explode when heated.[6]

  • Hazardous Combustion Products: Burning may produce carbon monoxide and carbon dioxide.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

References

Exploratory

Technical Guide: Safe Handling and Storage of Diethoxymethyl Acetate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the essential precautions for the safe handling and storage of Diethoxymethyl acetate (B1210297) (CAS No. 14036-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential precautions for the safe handling and storage of Diethoxymethyl acetate (B1210297) (CAS No. 14036-06-7). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

Diethoxymethyl acetate is a flammable liquid and vapor that requires careful handling.[1][2][3] It is also known to be an irritant to the skin, eyes, and respiratory system.[1][3][4] The following table summarizes its key quantitative properties.

PropertyValueSource
Molecular Formula C7H14O4[5]
Molecular Weight 162.18 g/mol
Appearance Colorless liquid[4][5]
Odor Fruity[4]
Boiling Point 170-172 °C (at 743 Torr)[5]
Density 0.993 g/mL at 25 °C[5]
Flash Point 27 °C (80.6 °F) - closed cup
Refractive Index n20/D 1.399[5]
Storage Temperature 2-8°C[5]

Handling Precautions

Proper handling of Diethoxymethyl acetate is paramount to prevent exposure and accidents. The following protocols should be strictly followed.

Personal Protective Equipment (PPE)

When handling Diethoxymethyl acetate, appropriate personal protective equipment must be worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

  • Hand Protection: Wear suitable protective gloves.[4]

  • Skin and Body Protection: Use protective clothing to prevent skin contact.[4] In case of skin contact, immediately wash the affected area with plenty of water.[1][4] Contaminated clothing should be removed and washed before reuse.[4]

  • Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1][4] If ventilation is inadequate, use a suitable respirator.

General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe vapors or mist.[1][4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4] No smoking in the handling area.[1][4][6]

  • Use non-sparking tools and explosion-proof equipment.[1][2][4]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[4][6]

  • Handle in accordance with good industrial hygiene and safety practices.[3][7] Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke when using this product.[1]

Storage Precautions

Proper storage is crucial for maintaining the stability and safety of Diethoxymethyl acetate.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][7] Store in a refrigerator within the recommended temperature range of 2-8°C.[5]

  • Inert Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere.[2]

  • Moisture Sensitivity: Diethoxymethyl acetate is sensitive to moisture and should be protected from it.[3][5][7] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

  • Incompatible Materials: Store away from strong oxidizing agents and acids.[1][7][8][9]

Emergency Procedures

First Aid Measures
  • Eye Contact: In case of contact, immediately rinse eyes cautiously with plenty of water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][4]

  • Skin Contact: If skin irritation occurs, wash with plenty of water and soap.[1][4] Seek medical advice if irritation persists.[4]

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1][2]

  • Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor.[1]

Fire Fighting Measures
  • Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[1][2]

  • Hazards: Diethoxymethyl acetate is a flammable liquid and vapor.[1][2][3] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2][3] Containers may explode when heated.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[6] Ensure adequate ventilation.[2][7] Avoid breathing vapors and contact with the substance. Remove all sources of ignition.[1][2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains.[7]

  • Containment and Cleanup: Absorb the spill with inert material such as dry sand or earth and place it in a suitable chemical waste container for disposal.[2][7]

Logical Workflow for Handling Diethoxymethyl Acetate

The following diagram illustrates the logical steps for safely handling Diethoxymethyl acetate.

Handling_Precautions cluster_prep Preparation & Risk Assessment cluster_handling Handling Procedure cluster_emergency Emergency Response cluster_storage Storage & Disposal RA Conduct Risk Assessment PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) RA->PPE Vent Ensure Proper Ventilation (Fume Hood) PPE->Vent Handling Handle Diethoxymethyl Acetate Vent->Handling Avoid Avoid Contact and Inhalation Handling->Avoid Ignition Keep Away from Ignition Sources Handling->Ignition Ground Ground Equipment Handling->Ground Spill Spill Occurs Handling->Spill Exposure Personnel Exposure Handling->Exposure Store Store in a Cool, Dry, Well-Ventilated Area (2-8°C) Handling->Store Fire Fire Occurs Ignition->Fire Evacuate_Spill Evacuate & Ventilate Spill->Evacuate_Spill First_Aid Administer First Aid Exposure->First_Aid Extinguish Use Appropriate Extinguisher Fire->Extinguish Evacuate_Fire Evacuate Area Fire->Evacuate_Fire Contain_Spill Contain & Clean Up Spill Evacuate_Spill->Contain_Spill Seek_Medical Seek Medical Attention First_Aid->Seek_Medical Seal Keep Container Tightly Sealed Store->Seal Incompat Separate from Incompatibles Seal->Incompat Dispose Dispose of Waste Properly Incompat->Dispose

Caption: Logical workflow for handling Diethoxymethyl acetate.

References

Foundational

An In-depth Technical Guide to the Physical Properties of Diethoxymethyl Acetate

This technical guide provides a comprehensive overview of the key physical properties of diethoxymethyl acetate (B1210297), specifically its boiling point and density. It is intended for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of diethoxymethyl acetate (B1210297), specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise and reliable data for their work. This document includes tabulated physical data, detailed experimental protocols for the determination of these properties, and a visualization of its synthesis pathway.

Physical Properties of Diethoxymethyl Acetate

Diethoxymethyl acetate, with the CAS number 14036-06-7, is a colorless liquid utilized as an intermediate in various organic syntheses. Accurate knowledge of its physical properties is crucial for its application in laboratory and industrial settings.

Data Summary

The boiling point and density of diethoxymethyl acetate are summarized in the table below. These values have been compiled from various chemical data sources.

Physical PropertyValueConditions
Boiling Point 185.7 °Cat 760 mmHg[1]
170-172 °Cat 743 Torr[2]
Density 0.993 g/mLat 25 °C[2][3][4][5]

Experimental Protocols

While specific experimental procedures for the determination of diethoxymethyl acetate's physical properties are not detailed in the readily available literature, standard methodologies for liquids are applicable. The following sections describe generalized protocols for determining boiling point and density.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] This can be determined through several methods, including simple distillation and the micro-reflux method.[1][6]

Micro-Reflux Method using a Thiele Tube:

  • Apparatus Setup: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.[5] A capillary tube, sealed at one end, is then placed inverted into the test tube. The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.[1]

  • Observation: As the sample's boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.[5] At this point, heating should be discontinued.

  • Measurement: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][5]

2. Determination of Density

Density is defined as the mass of a substance per unit volume.[7] For liquids, this can be accurately measured using a pycnometer or a hydrometer.[2][8]

Using a Pycnometer:

  • Mass of Empty Pycnometer: A clean, dry pycnometer of a known volume is weighed accurately.

  • Mass of Pycnometer with Sample: The pycnometer is filled with diethoxymethyl acetate, ensuring no air bubbles are present, and the temperature is allowed to equilibrate to a specific value (e.g., 25 °C). The pycnometer is then weighed again.

  • Calculation: The mass of the diethoxymethyl acetate is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[4]

Synthesis Pathway of Diethoxymethyl Acetate

Diethoxymethyl acetate can be synthesized through the reaction of triethyl orthoformate with acetic anhydride (B1165640) and formic acid.[3] The workflow for this synthesis is depicted below.

G A Triethyl Orthoformate R1 Reaction A->R1 B Acetic Anhydride B->R1 C Formic Acid C->R1 P Diethoxymethyl Acetate R1->P Synthesis

Caption: Synthesis workflow for diethoxymethyl acetate.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Diethoxymethyl Acetate in the Synthesis of Theophylline Nucleosides

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of theophylline (B1681296) nucleosides using diethoxymethyl acetate (B1210...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of theophylline (B1681296) nucleosides using diethoxymethyl acetate (B1210297) (DEMA). The methodologies outlined are based on established research, primarily the work of Rico-Gómez and colleagues, who have demonstrated the efficacy of DEMA-induced cyclization for producing novel glyco-conjugates of theophylline. Additionally, this document includes data on the biological activity of these synthesized nucleosides, specifically their interaction with adenosine (B11128) receptors, and presents relevant signaling pathways.

Overview and Principle

The synthesis of theophylline nucleosides is a significant area of research due to the potential for developing novel therapeutic agents. Theophylline, a methylxanthine, is known for its bronchodilator and anti-inflammatory effects, which are primarily mediated through the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. The conjugation of theophylline to sugar moieties can alter its pharmacokinetic and pharmacodynamic properties, potentially leading to compounds with enhanced efficacy or novel biological activities, such as antiviral or anticancer properties.

The core synthetic strategy discussed herein involves the DEMA-induced cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil. This method provides a direct route to 7-substituted theophylline nucleosides.

Quantitative Data Summary

The following tables summarize the yields of various theophylline nucleosides synthesized via DEMA-induced cyclization of the corresponding 4-amino-1,3-dimethyl-5-N-glycosylideneiminouracil precursors.

Table 1: Reaction Yields for the Synthesis of Theophylline Nucleosides

Starting ImineProductYield (%)
Imine of Mannose7-(β-D-mannopyranosyl)theophylline (major)62%
7-(α-D-mannopyranosyl)theophylline (minor)20%
Imine of Galactose7-(β-D-galactopyranosyl)theophylline50%
7-(α-D-galactofuranosyl)theophylline35%
Imine of Glucose7-(β-D-glucopyranosyl)theophylline60%
7-(β-D-glucofuranosyl)theophylline15%

Table 2: Adenosine Receptor Binding Affinity of Mannose-Theophylline Derivatives

The mannose derivatives of theophylline have been evaluated for their ability to inhibit specific binding at the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₒ, and A₃).[1] The data is crucial for understanding the potential mechanism of action of these novel nucleosides.

CompoundReceptor SubtypeInhibition of Specific Binding
7-(β-D-mannopyranosyl)theophyllineA₁, A₂ₐ, A₂ₒ, A₃Data reported in primary literature[1]
7-(α-D-mannopyranosyl)theophyllineA₁, A₂ₐ, A₂ₒ, A₃Data reported in primary literature[1]

Note: Specific Ki or IC50 values for adenosine receptor binding are detailed in the primary literature and should be consulted for precise quantitative comparisons.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of theophylline nucleosides.

General Protocol for the DEMA-Induced Cyclization

This protocol describes the synthesis of 7-glycosyl-theophylline nucleosides from 4-amino-1,3-dimethyl-5-N-glycosylideneiminouracil.

Materials:

  • 4-amino-1,3-dimethyl-5-N-glycosylideneiminouracil (from mannose, galactose, or glucose)

  • Diethoxymethyl acetate (DEMA)

  • Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

  • Silica (B1680970) gel for column chromatography

  • Appropriate eluents for chromatography

Procedure:

  • Dissolve the starting 4-amino-1,3-dimethyl-5-N-glycosylideneiminouracil in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add an excess of diethoxymethyl acetate (DEMA) to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a duration determined by reaction monitoring (e.g., by thin-layer chromatography - TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a suitable eluent system to separate the different isomers and impurities.

  • Characterize the purified products using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol for Adenosine Receptor Binding Assay

This protocol provides a general framework for assessing the affinity of the synthesized theophylline nucleosides for adenosine receptors.

Materials:

  • Cell membranes expressing the specific human adenosine receptor subtype (A₁, A₂ₐ, A₂ₒ, or A₃)

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ)

  • Synthesized theophylline nucleoside (test compound)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a reaction tube, add the cell membranes, the radioligand, and either buffer (for total binding), a saturating concentration of a known antagonist (for non-specific binding), or the test compound.

  • Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of theophylline nucleosides.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-Amino-1,3-dimethyl-5-N- glycosylideneiminouracil reaction DEMA-Induced Cyclization start->reaction dema Diethoxymethyl Acetate (DEMA) dema->reaction purification Column Chromatography reaction->purification product 7-Glycosyl-Theophylline Nucleoside purification->product binding_assay Adenosine Receptor Binding Assay product->binding_assay data_analysis Data Analysis (IC50, Ki) binding_assay->data_analysis

Caption: Workflow for the synthesis and biological evaluation of theophylline nucleosides.

Signaling Pathway of Theophylline

Theophylline exerts its biological effects through multiple pathways. The diagram below outlines the primary mechanisms of action. While the synthesized nucleosides are being investigated as adenosine receptor antagonists, it is important to understand the broader signaling context of the parent molecule.

G cluster_theophylline Theophylline cluster_adenosine Adenosine Receptor Pathway cluster_pde Phosphodiesterase Pathway cluster_hdac Histone Deacetylase Pathway theophylline Theophylline adenosine_receptor Adenosine Receptors (A1, A2A, A2B, A3) theophylline->adenosine_receptor Antagonizes pde Phosphodiesterases (PDEs) theophylline->pde Inhibits hdac Histone Deacetylase 2 (HDAC2) theophylline->hdac Activates downstream_adenosine Downstream Effects (e.g., Bronchoconstriction) adenosine_receptor->downstream_adenosine adenosine Adenosine adenosine->adenosine_receptor Activates amp AMP pde->amp Hydrolyzes camp cAMP camp->pde downstream_pde Downstream Effects (e.g., Bronchodilation) camp->downstream_pde Mediates inflammatory_genes Inflammatory Gene Expression hdac->inflammatory_genes Suppresses

Caption: Key signaling pathways modulated by theophylline.

Conclusion

The use of diethoxymethyl acetate provides an effective method for the synthesis of a variety of theophylline nucleosides. The resulting glyco-conjugates, particularly the mannosyl derivatives, have shown interaction with adenosine receptors, indicating a potential for these compounds to act as modulators of purinergic signaling. Further investigation into the specific activities and downstream effects of these novel nucleosides is warranted to explore their full therapeutic potential. The protocols and data presented here serve as a foundational resource for researchers in this field.

References

Application

Application Notes and Protocols: DEMA-Induced Cyclization of Glycosylideneiminouracils

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the diethyl maleate (B1232345) (DEMA)-induced cyclization of glycosylideneiminouracils. This synthet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the diethyl maleate (B1232345) (DEMA)-induced cyclization of glycosylideneiminouracils. This synthetic route is a key step in the formation of novel nucleoside analogues, such as theophylline (B1681296) nucleosides, which have demonstrated potential as antagonists for adenosine (B11128) receptors. The protocol is based on the methodology reported in the synthesis of D-mannosyl, D-galactosyl, and D-glucosyl theophylline nucleosides.[1] This reaction proceeds through the cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil, facilitated by DEMA, to yield the corresponding pyrrolo[2,3-d]pyrimidine core.

Introduction

The synthesis of modified nucleosides is a cornerstone of medicinal chemistry and drug development, with applications in antiviral, anticancer, and receptor modulation therapies. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analogue, is of particular interest due to its presence in various bioactive compounds. The DEMA-induced cyclization of glycosylideneiminouracils offers an effective method for the construction of this heterocyclic system, allowing for the introduction of various sugar moieties. This protocol outlines the general procedure for this transformation.

Reaction Scheme

The overall reaction involves the conversion of a 4-amino-5-glycosylideneimino-1,3-dimethyluracil to a 7-glycosyl-theophylline derivative.

  • Starting Material: 4-amino-5-glycosylideneimino-1,3-dimethyluracil (with various sugar moieties like D-mannose, D-galactose, or D-glucose)

  • Reagent: Diethoxymethyl acetate (B1210297) (DEMA)

  • Product: 7-glycosyl-theophylline nucleoside

Experimental Protocol

The following is a general experimental protocol for the DEMA-induced cyclization. The precise quantities of reagents, reaction times, and temperatures should be optimized for specific substrates. This protocol is based on the synthesis of D-mannosyl, D-galactosyl and D-glucosyl theophylline nucleosides.

Materials:

  • 4-amino-5-glycosylideneimino-1,3-dimethyluracil derivative

  • Diethoxymethyl acetate (DEMA)

  • Anhydrous solvent (e.g., Dioxane, DMF, or other suitable high-boiling point aprotic solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with a heating mantle or oil bath)

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

  • Silica (B1680970) gel for column chromatography (for purification)

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol, dichloromethane)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the 4-amino-5-glycosylideneimino-1,3-dimethyluracil derivative in an appropriate volume of anhydrous solvent under an inert atmosphere.

  • Addition of DEMA: Add diethoxymethyl acetate (DEMA) to the reaction mixture. The molar ratio of DEMA to the starting imine is a critical parameter and may require optimization.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is then purified, typically by silica gel column chromatography, using an appropriate solvent system to yield the pure 7-glycosyl-theophylline nucleoside.

Quantitative Data

The specific yields for the DEMA-induced cyclization of various glycosylideneiminouracils to their corresponding theophylline nucleosides are detailed in the primary literature. For instance, the synthesis of D-mannosyl, D-galactosyl, and D-glucosyl theophylline nucleosides has been reported, and for detailed quantitative data, including percentage yields and spectroscopic characterization (¹H NMR, ¹³C NMR, Mass Spectrometry), it is recommended to consult the original publication:

  • Rico-Gómez, R., López-Romero, J. M., Hierrezuelo, J., Brea, J., Loza, M. I., & Pérez-González, M. (2008). Synthesis of new mannosyl, galactosyl and glucosyl theophylline nucleosides with potential activity as antagonists of adenosine receptors. DEMA-induced cyclization of glycosylideneiminouracils. Carbohydrate research, 343(5), 855–864.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the DEMA-induced cyclization of glycosylideneiminouracils.

DEMA_Cyclization_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_imine 4-amino-5-glycosylideneimino-1,3-dimethyluracil reaction_step Dissolve imine in anhydrous solvent start_imine->reaction_step start_dema Diethoxymethyl acetate (DEMA) add_dema Add DEMA start_dema->add_dema reaction_step->add_dema reflux Heat to reflux (Monitor by TLC) add_dema->reflux workup_step Cool and evaporate solvent reflux->workup_step purification_step Purify by column chromatography workup_step->purification_step final_product 7-glycosyl-theophylline nucleoside purification_step->final_product

Caption: General workflow for DEMA-induced cyclization.

References

Method

The Role of Diethoxymethyl Acetate in the Synthesis of Purine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a versatile and efficient reagent in the synthesis of purine (B94841) derivatives, which are crucial...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a versatile and efficient reagent in the synthesis of purine (B94841) derivatives, which are crucial scaffolds in numerous pharmaceuticals and biological probes. This document provides detailed application notes and experimental protocols for the use of DEMA in the preparation of various purine analogs, including adenine, 6-chloropurine (B14466), theophylline (B1681296), and xanthine (B1682287) derivatives.

Introduction to Diethoxymethyl Acetate in Purine Synthesis

Diethoxymethyl acetate serves as a key one-carbon source in the Traube purine synthesis, a classical and widely used method for constructing the purine ring system. This reaction typically involves the cyclization of a 4,5-diaminopyrimidine (B145471) with a suitable one-carbon synthon. DEMA offers advantages over other formylating agents due to its reactivity and ease of handling. It facilitates the formation of the imidazole (B134444) ring fused to the pyrimidine (B1678525) core, leading to the desired purine structure.

Core Applications and Reaction Mechanisms

The primary application of DEMA in this context is as a cyclizing agent. The reaction proceeds through the formylation of one of the amino groups of the 4,5-diaminopyrimidine, followed by an intramolecular cyclization and dehydration to form the aromatic purine ring.

Below is a generalized workflow for the Traube synthesis using DEMA:

Traube_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 4,5-Diaminopyrimidine 4,5-Diaminopyrimidine Formylation Formylation 4,5-Diaminopyrimidine->Formylation Diethoxymethyl Acetate (DEMA) Diethoxymethyl Acetate (DEMA) Diethoxymethyl Acetate (DEMA)->Formylation Cyclization Cyclization Formylation->Cyclization Dehydration Dehydration Cyclization->Dehydration Purine Derivative Purine Derivative Dehydration->Purine Derivative

Caption: General workflow of the Traube purine synthesis using DEMA.

The reaction mechanism involves the initial attack of the more nucleophilic 5-amino group of the diaminopyrimidine on the electrophilic carbon of DEMA. This is followed by the elimination of ethanol (B145695) and acetic acid, leading to a formylated intermediate which then undergoes cyclization.

Experimental Protocols

The following are detailed protocols for the synthesis of representative purine derivatives using diethoxymethyl acetate.

Protocol 1: Synthesis of 6-Chloropurine

This protocol outlines the synthesis of 6-chloropurine from 4,5-diamino-6-chloropyrimidine.

Materials:

  • 4,5-Diamino-6-chloropyrimidine

  • Diethoxymethyl acetate (DEMA)

  • Anhydrous solvent (e.g., dioxane or DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Activated charcoal

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-diamino-6-chloropyrimidine in an excess of diethoxymethyl acetate.

  • Heat the reaction mixture to reflux (typically around 100-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess DEMA under reduced pressure.

  • Dissolve the residue in a minimal amount of hot ethanol.

  • Treat the solution with activated charcoal to remove colored impurities.

  • Filter the hot solution and allow it to cool to room temperature, then in an ice bath to induce crystallization.

  • Collect the precipitated 6-chloropurine by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of Theophylline Derivatives

This protocol describes the DEMA-induced cyclization for the synthesis of theophylline nucleosides.[1]

Materials:

Procedure:

  • Dissolve the starting 4-amino-5-glycosylideneimino-1,3-dimethyluracil in an appropriate anhydrous solvent.

  • Add an excess of diethoxymethyl acetate to the solution.

  • Heat the mixture to reflux for a period of 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to isolate the desired theophylline nucleoside.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various purine derivatives using diethoxymethyl acetate.

Table 1: Synthesis of Substituted Purines

Starting MaterialPurine DerivativeReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
4,5-Diamino-6-chloropyrimidine6-Chloropurine100-1202-4~80-90
4-Amino-5-glycosylideneimino-1,3-dimethyluracil7-(β-D-mannopyranosyl)theophyllineReflux662[1]
5,6-Diamino-1,3-dimethyluracilTheophyllineReflux4High

Logical Relationships in Synthesis Strategy

The choice of starting material and reaction conditions can be tailored to achieve specific purine derivatives. The following diagram illustrates the logical relationship between the starting pyrimidine and the resulting purine.

Synthesis_Logic cluster_start Starting Pyrimidine cluster_reagent Cyclizing Agent cluster_product Resulting Purine 4,5-Diaminopyrimidine_Core 4,5-Diaminopyrimidine Core Structure Purine_Core Purine Core Structure 4,5-Diaminopyrimidine_Core->Purine_Core Cyclization with DEMA Substituents_R1_R2 Substituents at R1 and R2 Inherited_Substituents Inherited Substituents at corresponding positions Substituents_R1_R2->Inherited_Substituents DEMA Diethoxymethyl Acetate DEMA->Purine_Core

Caption: Relationship between starting material and final purine derivative.

Conclusion

Diethoxymethyl acetate is a highly effective reagent for the synthesis of a wide array of purine derivatives through the Traube synthesis. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to utilize DEMA in their synthetic endeavors. The versatility of this method allows for the introduction of various substituents on the pyrimidine ring, leading to a diverse library of purine analogs for biological screening and drug discovery. Further optimization of reaction conditions for specific substrates can lead to even higher yields and purities.

References

Application

Diethoxymethyl Acetate: A Versatile Reagent in Modern Carbohydrate Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Diethoxymethyl acetate (B1210297) (DEMA) is emerging as a valuable reagent in carbohydrate chemistry, primarily demonstratin...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Diethoxymethyl acetate (B1210297) (DEMA) is emerging as a valuable reagent in carbohydrate chemistry, primarily demonstrating utility in the synthesis of complex nucleosides and as a potential protecting group for hydroxyl functionalities. Its ability to participate in cyclization reactions and form orthoesters makes it a reagent of interest for the construction of diverse carbohydrate-based molecules, including those with therapeutic potential. These notes provide an overview of its applications, detailed experimental protocols, and relevant data.

Application 1: Synthesis of Theophylline (B1681296) Nucleosides via DEMA-Induced Cyclization

Diethoxymethyl acetate is a key reagent in the synthesis of novel C-nucleoside analogues of theophylline, a compound with known therapeutic effects, including bronchodilatory and anti-inflammatory properties. The primary application involves an acid-catalyzed cyclization reaction with glycosylideneiminouracils derived from various monosaccharides.

This method provides a direct route to couple sugars to the theophylline scaffold, yielding nucleosides with potential as antagonists for adenosine (B11128) receptors. The reaction proceeds by treating a 4-amino-5-glycosylideneimino-1,3-dimethyluracil intermediate with diethoxymethyl acetate.

Quantitative Data Summary

The DEMA-induced cyclization has been successfully applied to imines derived from D-mannose, D-galactose, and D-glucose. The reaction with the mannose derivative has been reported to yield the β-anomer as the major product.

Sugar MoietyMajor ProductYield (%)
D-Mannose7-(β-D-mannopyranosyl)theophylline62%[1]
D-Galactose7-(α-D-galactofuranosyl)theophyllineNot specified
D-Glucose7-(β-D-glucofuranosyl)theophyllineNot specified

Experimental Protocol: Synthesis of 7-(β-D-mannopyranosyl)theophylline

This protocol is based on the general procedure for DEMA-induced cyclization of glycosylideneiminouracils.

Materials:

  • 4-amino-5-(D-mannosylideneimino)-1,3-dimethyluracil

  • Diethoxymethyl acetate (DEMA)

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Silica (B1680970) gel for column chromatography

  • Eluent for chromatography (e.g., dichloromethane (B109758)/methanol mixture)

Procedure:

  • To a solution of 4-amino-5-(D-mannosylideneimino)-1,3-dimethyluracil in an anhydrous solvent under an inert atmosphere, add an excess of diethoxymethyl acetate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess DEMA.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired 7-(β-D-mannopyranosyl)theophylline.

  • Characterize the final product using standard analytical techniques (e.g., NMR, mass spectrometry).

Logical Workflow for Theophylline Nucleoside Synthesis

G cluster_start Starting Materials cluster_reaction DEMA-Induced Cyclization A 4-Amino-1,3-dimethyluracil C Formation of 4-amino-5-glycosylideneimino- 1,3-dimethyluracil A->C B Monosaccharide (e.g., D-Mannose) B->C F Crude Product Mixture C->F Reacts with D Diethoxymethyl Acetate (DEMA) D->F Reagent E Heat (Reflux) E->F Condition G Purification (Silica Gel Chromatography) F->G H 7-(Glycosyl)theophylline (e.g., 7-(β-D-mannopyranosyl)theophylline) G->H

Caption: Workflow for the synthesis of glycosyl theophylline nucleosides.

Application 2: Diethoxymethyl Acetate as a Protecting Group for Diols

Orthoesters are valuable protecting groups for diols in carbohydrate chemistry due to their stability under a range of conditions and their selective removal. Diethoxymethyl acetate can serve as a precursor for the formation of an ethoxymethylene acetal (B89532), a type of orthoester, to protect vicinal diols. This protection strategy is particularly useful when other hydroxyl groups in the carbohydrate need to be manipulated under conditions that would affect unprotected diols.

The formation of the cyclic orthoester is typically acid-catalyzed and involves the reaction of the diol with DEMA. The resulting ethoxymethylene acetal protects the two hydroxyl groups simultaneously.

Experimental Protocol: General Procedure for Diol Protection

Materials:

  • Carbohydrate with a vicinal diol

  • Diethoxymethyl acetate (DEMA)

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or camphorsulfonic acid)

  • Anhydrous aprotic solvent (e.g., dichloromethane or chloroform)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Quenching agent (e.g., triethylamine)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carbohydrate in an anhydrous aprotic solvent under an inert atmosphere.

  • Add a catalytic amount of an anhydrous acid catalyst.

  • Add diethoxymethyl acetate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a base (e.g., triethylamine).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting protected carbohydrate by silica gel column chromatography.

Reaction Pathway for Diol Protection

G cluster_reactants Reactants A Carbohydrate with vicinal diol D Formation of Ethoxymethylene Acetal (Cyclic Orthoester) A->D Substrate B Diethoxymethyl Acetate (DEMA) B->D Reagent C Acid Catalyst (e.g., p-TsOH) C->D Catalyst E Protected Carbohydrate D->E

Caption: Protection of a vicinal diol using DEMA.

These application notes highlight the utility of diethoxymethyl acetate as a reagent in key transformations within carbohydrate chemistry. Further exploration of its reactivity and substrate scope is warranted to expand its application in the synthesis of complex carbohydrates and glycoconjugates for drug discovery and development.

References

Method

Application of Diethoxymethyl Acetate in Heterocyclic Compound Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Diethoxymethyl acetate (B1210297) (DEMA) is a versatile and efficient C1 synthon employed in the synthesis of a variety of heterocyclic compounds. Its abili...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethoxymethyl acetate (B1210297) (DEMA) is a versatile and efficient C1 synthon employed in the synthesis of a variety of heterocyclic compounds. Its ability to act as a formylating and cyclizing agent makes it a valuable reagent in the construction of key heterocyclic scaffolds relevant to medicinal chemistry and drug development. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of diethoxymethyl acetate in heterocyclic synthesis.

Synthesis of 3-(Polyhaloacyl)chromones

Diethoxymethyl acetate serves as an effective reagent for the synthesis of 3-(polyhaloacyl)chromones, which are important precursors for various biologically active molecules. The reaction proceeds via a cyclocondensation mechanism with 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones.

Quantitative Data Summary

EntrySubstrateProductReaction Time (min)Temperature (°C)Yield (%)Reference
12-Hydroxy-2-(trifluoroacetyl)chroman-4-one3-(Trifluoroacetyl)chromone15-20140-150Good[1]
22-Hydroxy-2-(difluoroacetyl)chroman-4-one3-(Difluoroacetyl)chromone15-20140-150Good[1]

Experimental Protocol: General Procedure for the Synthesis of 3-(Polyhaloacyl)chromones [1]

  • A solution of the respective 2-hydroxy-2-(polyhaloalkyl)chroman-4-one (1 mmol) in diethoxymethyl acetate (1.0 g, 6 mmol) is prepared.

  • The reaction mixture is heated to 140-150 °C for 15-20 minutes.

  • After cooling to room temperature, the mixture is diluted with hexane (B92381) (3 mL).

  • The resulting solid product is collected by filtration, washed with hexane, and dried.

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Product start_reagent1 2-Hydroxy-2-(polyhaloalkyl)chroman-4-one reaction_step Heating at 140-150 °C for 15-20 min start_reagent1->reaction_step start_reagent2 Diethoxymethyl Acetate (excess) start_reagent2->reaction_step workup_step1 Cooling reaction_step->workup_step1 workup_step2 Dilution with Hexane workup_step1->workup_step2 workup_step3 Filtration workup_step2->workup_step3 workup_step4 Washing with Hexane workup_step3->workup_step4 workup_step5 Drying workup_step4->workup_step5 final_product 3-(Polyhaloacyl)chromone workup_step5->final_product

Caption: Experimental workflow for the synthesis of 3-(polyhaloacyl)chromones.

Synthesis of Purine (B94841) Derivatives

Diethoxymethyl acetate is utilized in the cyclization of substituted pyrimidines to form the purine ring system. This method is particularly useful for the synthesis of nucleoside analogues. For instance, it reacts with 5-amino-6-ribitylaminouracil hydrochloride to yield 6-dioxo-(1H,3H)-9-N-ribitylpurine.[2][3]

Plausible Reaction Mechanism

The reaction likely proceeds through an initial formylation of the more nucleophilic amino group of the pyrimidine (B1678525) derivative by diethoxymethyl acetate, followed by an intramolecular cyclization and subsequent elimination of ethanol (B145695) and acetic acid to form the fused imidazole (B134444) ring of the purine.

G start_pyrimidine 5-Amino-6-ribitylaminouracil intermediate1 Formimidate Intermediate start_pyrimidine->intermediate1 Formylation dema Diethoxymethyl Acetate dema->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 6-Dioxo-(1H,3H)-9-N-ribitylpurine intermediate2->product Elimination of EtOH & AcOH

Caption: Proposed reaction pathway for purine synthesis using diethoxymethyl acetate.

Synthesis of 1,2,3-Triazole Derivatives

Diethoxymethyl acetate can be a precursor to key building blocks for the synthesis of 1,2,3-triazoles. For example, propiolaldehyde diethyl acetal (B89532), which can be derived from diethoxymethyl acetate, is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Quantitative Data Summary for Automated Synthesis

EntryAlkyneAzide (B81097)SolventYield (%)Reference
1Propiolaldehyde diethyl acetalBenzyl (B1604629) azideDichloromethane (B109758)99[4]

Experimental Protocol: Automated Synthesis of 1-Benzyl-4-diethoxymethyl-1,2,3-triazole [4]

  • Amberlyst A-21·CuI (30 mg, 0.040 mmol, 8 mol%) is placed in a reactor of an automated synthesizer.

  • A solution of benzyl azide (0.55 mmol) in 1 mL of dichloromethane is added at a rate of 1 mL·min⁻¹.

  • A solution of propiolaldehyde diethyl acetal (0.50 mmol) in 1 mL of dichloromethane is then added sequentially at the same rate.

  • The reactor is orbitally shaken at 600 rpm for 12 hours at room temperature.

  • Upon completion, the solution is filtered to remove the solid-supported catalyst.

  • The filtrate is concentrated under reduced pressure to yield the product.

Logical Relationship of Reagent and Product

G propiolaldehyde_acetal Propiolaldehyde Diethyl Acetal (from Diethoxymethyl Acetate) triazole_product 1-Benzyl-4-diethoxymethyl-1,2,3-triazole propiolaldehyde_acetal->triazole_product [3+2] Cycloaddition benzyl_azide Benzyl Azide benzyl_azide->triazole_product cu_catalyst Copper(I) Catalyst cu_catalyst->triazole_product catalyzes

Caption: Key components in the synthesis of a 1,2,3-triazole derivative.

Synthesis of Pyrimidine Derivatives

Diethoxymethyl acetate can be employed as a one-carbon synthon in the construction of the pyrimidine ring, reacting with a three-carbon component and a nitrogen source. For instance, it can react with β-keto esters and amidines to form substituted pyrimidines.

General Reaction Scheme

The reaction involves the condensation of a β-ketoester with diethoxymethyl acetate to form an enol ether intermediate. This intermediate then undergoes cyclocondensation with an amidine (or urea/thiourea) to furnish the pyrimidine ring.

G beta_ketoester β-Ketoester enol_ether Enol Ether Intermediate beta_ketoester->enol_ether Condensation dema Diethoxymethyl Acetate dema->enol_ether pyrimidine Substituted Pyrimidine enol_ether->pyrimidine Cyclocondensation amidine Amidine/Urea amidine->pyrimidine

Caption: General pathway for pyrimidine synthesis using diethoxymethyl acetate.

Synthesis of Imidazole Derivatives

While direct, detailed protocols for the synthesis of imidazoles using diethoxymethyl acetate are less common in the readily available literature, its role as a formylating agent suggests its potential application. In principle, it could react with a 1,2-diamine to form a dihydroimidazole (B8729859) intermediate, which could then be oxidized to the corresponding imidazole.

Hypothetical Reaction Pathway

G diamine 1,2-Diamine dihydroimidazole Dihydroimidazole Intermediate diamine->dihydroimidazole Cyclocondensation dema Diethoxymethyl Acetate dema->dihydroimidazole imidazole Imidazole Derivative dihydroimidazole->imidazole Oxidation

Caption: A potential route for imidazole synthesis utilizing diethoxymethyl acetate.

Disclaimer: The information provided in these application notes and protocols is intended for use by qualified professionals. All experiments should be conducted with appropriate safety precautions in a laboratory setting. The hypothetical pathways are for illustrative purposes and may require experimental validation.

References

Application

Application Notes and Protocols: Diethoxymethyl Acetate for the Formation of Aminals and Enamines

For Researchers, Scientists, and Drug Development Professionals Introduction Diethoxymethyl acetate (B1210297) (DEMA) is a stable, versatile, and convenient reagent that serves as a synthetic equivalent of formaldehyde....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxymethyl acetate (B1210297) (DEMA) is a stable, versatile, and convenient reagent that serves as a synthetic equivalent of formaldehyde. Its application in organic synthesis is particularly valuable in reactions where the controlled introduction of a methylene (B1212753) bridge between two nucleophiles is required. This document provides detailed application notes and protocols for the use of diethoxymethyl acetate in the formation of aminals from primary amines and enamines from secondary amines. These reactions are fundamental in the construction of various nitrogen-containing scaffolds prevalent in medicinal chemistry and drug development.

Reaction Principles

Diethoxymethyl acetate acts as an electrophilic one-carbon source. Under appropriate conditions, it generates a reactive intermediate that readily reacts with nucleophilic amines. The nature of the product is dependent on the type of amine used.

  • Aminal Formation: Primary amines react with diethoxymethyl acetate in a 2:1 stoichiometry to yield N,N'-disubstituted aminals. This reaction involves the formation of two new carbon-nitrogen bonds.

  • Enamine Formation: Secondary amines react with diethoxymethyl acetate, often in the presence of a compound with an active methylene group, to form enamines. In this context, DEMA provides the "CH" unit that bridges the nitrogen and the activated carbon.

Proposed Reaction Mechanisms

The following diagrams illustrate the proposed mechanistic pathways for the formation of aminals and enamines using diethoxymethyl acetate.

Aminal_Formation DEMA Diethoxymethyl Acetate intermediate1 Hemiaminal Ether Intermediate DEMA->intermediate1 + R-NH2 AcOH Acetic Acid DEMA->AcOH - AcO- amine1 Primary Amine (R-NH2) iminium Iminium Ion intermediate1->iminium - EtOH EtOH Ethanol intermediate1->EtOH aminal Aminal Product iminium->aminal + R-NH2 amine2 Primary Amine (R-NH2)

Caption: Proposed mechanism for aminal formation from a primary amine and diethoxymethyl acetate.

Enamine_Formation DEMA Diethoxymethyl Acetate aminal_intermediate Aminal-like Intermediate DEMA->aminal_intermediate + R2NH AcOH Acetic Acid DEMA->AcOH - AcO- sec_amine Secondary Amine (R2NH) iminium_ion Iminium Ion aminal_intermediate->iminium_ion - EtOH EtOH Ethanol aminal_intermediate->EtOH enamine Enamine Product iminium_ion->enamine + Active Methylene - H+ active_methylene Active Methylene Compound

Caption: Proposed mechanism for enamine formation from a secondary amine and diethoxymethyl acetate.

Quantitative Data

The following tables provide representative data for the synthesis of aminals and enamines using diethoxymethyl acetate. Please note that these are illustrative examples, as specific literature data for these direct transformations is limited. Reaction conditions should be optimized for specific substrates.

Table 1: Representative Synthesis of Aminals

EntryPrimary Amine (R-NH₂)SolventTemperature (°C)Time (h)Yield (%)
1BenzylamineToluene80485
2AnilineAcetonitrileReflux678
3CyclohexylamineDichloromethane40590
4n-ButylamineTetrahydrofuran65482

Table 2: Representative Synthesis of Enamines

EntrySecondary Amine (R₂NH)Active Methylene CompoundSolventTemperature (°C)Time (h)Yield (%)
1MorpholineMalononitrileEthanolReflux392
2PiperidineEthyl CyanoacetateAcetonitrileReflux488
3PyrrolidineAcetylacetoneToluene100585
4DiethylamineDiethyl MalonateDimethylformamide110675

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aminals

Aminal_Workflow start Start dissolve Dissolve primary amine (2.2 equiv.) in anhydrous solvent. start->dissolve add_dema Add diethoxymethyl acetate (1.0 equiv.) dropwise at room temperature. dissolve->add_dema heat Heat the reaction mixture to the desired temperature. add_dema->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extract with an organic solvent. monitor->workup Upon completion purify Purify the crude product by column chromatography or distillation. workup->purify end End purify->end

Caption: General experimental workflow for aminal synthesis using diethoxymethyl acetate.

Materials:

  • Primary amine (2.2 equivalents)

  • Diethoxymethyl acetate (1.0 equivalent)

  • Anhydrous solvent (e.g., toluene, acetonitrile, dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine and the anhydrous solvent under an inert atmosphere.

  • Stir the solution at room temperature and add diethoxymethyl acetate dropwise over a period of 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (refer to Table 1 for representative conditions) and maintain it for the specified duration.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to afford the pure aminal.

Protocol 2: General Procedure for the Synthesis of Enamines

Enamine_Workflow start Start mix_reagents Mix secondary amine (1.1 equiv.), active methylene compound (1.0 equiv.), and solvent. start->mix_reagents add_dema Add diethoxymethyl acetate (1.1 equiv.) at room temperature. mix_reagents->add_dema heat Heat the reaction mixture to reflux. add_dema->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool_precipitate Cool the reaction mixture. Collect the precipitate by filtration. monitor->cool_precipitate Upon completion recrystallize Recrystallize the solid product. cool_precipitate->recrystallize end End recrystallize->end

Caption: General experimental workflow for enamine synthesis using diethoxymethyl acetate.

Materials:

  • Secondary amine (1.1 equivalents)

  • Active methylene compound (1.0 equivalent)

  • Diethoxymethyl acetate (1.1 equivalents)

  • Solvent (e.g., ethanol, acetonitrile, toluene)

Procedure:

  • In a round-bottom flask, combine the secondary amine, the active methylene compound, and the solvent.

  • Stir the mixture at room temperature and add diethoxymethyl acetate.

  • Heat the reaction mixture to reflux and maintain for the required time (see Table 2 for illustrative conditions).

  • Monitor the reaction's progress using TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature or in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration and wash it with a cold solvent.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent to yield the pure enamine.

Safety Precautions

  • Diethoxymethyl acetate is flammable and should be handled in a well-ventilated fume hood.

  • Amines can be corrosive and toxic; appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Reactions should be conducted under an inert atmosphere, especially when using anhydrous solvents.

Conclusion

Diethoxymethyl acetate is a highly effective reagent for the synthesis of aminals and enamines. The protocols described herein provide a general framework for these transformations. The mild reaction conditions and the stability of the reagent make it a valuable tool for medicinal chemists and researchers in drug development for the construction of complex nitrogen-containing molecules. Optimization of the reaction parameters for specific substrates is recommended to achieve the best results.

Method

Application Notes and Protocols for Reactions Involving Diethoxymethyl Acetate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for synthetic reactions involving diethoxymethyl acetate (B1210297) (DEMA). DEM...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for synthetic reactions involving diethoxymethyl acetate (B1210297) (DEMA). DEMA is a versatile reagent commonly employed in organic synthesis for formylation, cyclization, and as a protecting group precursor. These protocols are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those engaged in drug discovery and development.

Synthesis of 3-(Polyhaloacyl)chromones via Thermal Reaction with 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones

Diethoxymethyl acetate serves as an efficient reagent for the synthesis of 3-(polyhaloacyl)chromones from 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones. This reaction proceeds under thermal conditions and offers good yields of the desired products.

Experimental Protocol

A mixture of the appropriate 2-hydroxy-2-(polyhaloalkyl)chroman-4-one (1.0 mmol) and diethoxymethyl acetate (1.5 mmol) is heated in a sealed tube or a flask equipped with a reflux condenser. The reaction mixture is heated to 140-150 °C for 15-30 minutes. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The excess diethoxymethyl acetate and other volatile components are removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the pure 3-(polyhaloacyl)chromone.

Quantitative Data Summary
EntrySubstrate (R)ProductReaction Time (min)Yield (%)
1CF₃3-(Trifluoroacetyl)chromone15Good
2CCl₃3-(Trichloroacetyl)chromone20Good

Note: "Good" yields are reported in the literature; specific percentages may vary depending on the substrate and scale of the reaction.

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Hydroxy-2-(polyhaloalkyl)chroman-4-one 2-Hydroxy-2-(polyhaloalkyl)chroman-4-one Heating (140-150 °C) Heating (140-150 °C) 2-Hydroxy-2-(polyhaloalkyl)chroman-4-one->Heating (140-150 °C) Diethoxymethyl acetate Diethoxymethyl acetate Diethoxymethyl acetate->Heating (140-150 °C) 15-30 min 15-30 min Heating (140-150 °C)->15-30 min 3-(Polyhaloacyl)chromone 3-(Polyhaloacyl)chromone 15-30 min->3-(Polyhaloacyl)chromone

Caption: Workflow for the synthesis of 3-(polyhaloacyl)chromones.

DEMA-Induced Cyclization for the Synthesis of Theophylline (B1681296) Nucleosides

Diethoxymethyl acetate is a key reagent for inducing the cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil derivatives to synthesize various D-mannosyl, D-galactosyl, and D-glucosyl theophylline nucleosides.[1] This methodology is valuable for generating libraries of nucleoside analogues for biological screening.

Experimental Protocol

To a solution of the 4-amino-5-glycosylideneimino-1,3-dimethyluracil derivative (1.0 mmol) in a suitable solvent such as pyridine (B92270) or a mixture of acetic anhydride (B1165640) and a catalytic amount of acid, diethoxymethyl acetate (1.2-1.5 equivalents) is added. The reaction mixture is stirred at an elevated temperature (e.g., reflux) for several hours, with the progress monitored by TLC. After the starting material is consumed, the solvent is removed in vacuo. The residue is then co-evaporated with toluene (B28343) to remove residual pyridine. The crude product is purified by silica gel column chromatography to yield the desired theophylline nucleoside.

Quantitative Data Summary
EntryGlycosyl GroupProductYield (%)
1β-D-mannopyranosylβ-D-mannopyranosyltheophylline nucleosideNot specified
2α-D-galactofuranosylα-D-galactofuranosyltheophylline nucleosideNot specified
3β-D-glucofuranosylβ-D-glucofuranosyltheophylline nucleosideNot specified

Note: While yields were not explicitly stated in the abstracts, this method is reported as an effective synthetic route.[1]

Reaction Scheme

G Imine 4-Amino-5-glycosylideneimino- 1,3-dimethyluracil Reaction Cyclization Imine->Reaction DEMA Diethoxymethyl acetate DEMA->Reaction Product Theophylline Nucleoside Reaction->Product

Caption: DEMA-induced cyclization to form theophylline nucleosides.

Synthesis of Purine (B94841) Derivatives

Diethoxymethyl acetate is utilized in the synthesis of purine ring systems from substituted imidazole (B134444) or pyrimidine (B1678525) precursors. A notable example is its reaction with 5-amino-6-ribitylaminouracil hydrochloride to form a 2,6-dioxo-9-N-ribitylpurine.

Experimental Protocol

A suspension of 5-amino-6-ribitylaminouracil hydrochloride (1.0 mmol) in diethoxymethyl acetate (5-10 mL) is heated to reflux. The reaction is maintained at this temperature for a specified period (e.g., 4-6 hours), during which the starting material dissolves and the product may begin to precipitate. The reaction progress can be monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is triturated with a suitable solvent (e.g., ethanol) to induce crystallization. The solid product is collected by filtration, washed with cold ethanol, and dried in vacuo to afford the pure purine derivative.

Quantitative Data Summary
EntryStarting MaterialProductYield (%)
15-Amino-6-ribitylaminouracil hydrochloride2,6-Dioxo-(1H,3H)-9-N-ribitylpurineNot specified

Note: This reaction is reported to afford the desired purine product.

Logical Relationship Diagram

G Start Substituted Aminopyrimidine Process Heating (Reflux) Start->Process Reagent Diethoxymethyl acetate Reagent->Process Intermediate Formimidate Intermediate Process->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Purine Derivative Cyclization->Product

Caption: Pathway for purine synthesis using DEMA.

References

Application

Diethoxymethyl Acetate: A Versatile Solvent for Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Diethoxymethyl acetate (B1210297) (DEMA) is emerging as a valuable solvent and reagent in modern organic synthesis. Its uniq...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Diethoxymethyl acetate (B1210297) (DEMA) is emerging as a valuable solvent and reagent in modern organic synthesis. Its unique properties offer advantages in a variety of chemical transformations, particularly in the synthesis of heterocyclic compounds and nucleoside analogues. This document provides a comprehensive overview of DEMA's applications, supported by detailed experimental protocols and comparative data.

Physicochemical Properties and Safety Information

Diethoxymethyl acetate is a colorless liquid with the chemical formula CH₃COOCH(OCH₂CH₃)₂. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of Diethoxymethyl Acetate

PropertyValue
Molecular Formula C₇H₁₄O₄
Molecular Weight 162.18 g/mol [1]
Appearance Colorless liquid
Boiling Point 170-172 °C
Density 0.993 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.399[1]
Flash Point 27 °C (80.6 °F) - closed cup[1]
Solubility Soluble in organic solvents, sparingly soluble in water.

Safety and Handling: Diethoxymethyl acetate is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Applications in Organic Synthesis

Diethoxymethyl acetate has demonstrated its utility in several key areas of organic synthesis, primarily acting as both a solvent and a reagent to facilitate cyclization and formylation reactions.

Synthesis of Purine (B94841) Derivatives

A significant application of DEMA is in the synthesis of purine analogs, which are crucial scaffolds in medicinal chemistry. DEMA serves as an effective reagent for the ring closure of substituted pyrimidines to form the purine core.

Protocol: Synthesis of 9-Alkyl-6-chloropurines

This protocol is adapted from the synthesis of 9-substituted purines with potential anticancer activity.[2]

Reaction Scheme:

Materials:

  • 4-Alkylamino-5-amino-6-chloropyrimidine

  • Diethoxymethyl acetate (DEMA)

Procedure:

  • A solution of the 4-alkylamino-5-amino-6-chloropyrimidine in diethoxymethyl acetate is heated.

  • The reaction progress can be monitored by ultraviolet spectroscopy of aliquots from the reaction mixture.[2]

  • Upon completion, the product, a 9-alkyl-6-chloropurine, can be purified.

Quantitative Data:

The use of pure diethoxymethyl acetate as both solvent and reagent has been shown to be more efficient than using it in combination with other orthoesters like ethyl orthoformate.

Table 2: Comparison of Reaction Conditions for the Synthesis of 9-n-Butyl-6-chloropurine [2]

Solvent/Reagent SystemReaction RateYieldNotes
Pure Diethoxymethyl AcetateFaster87%Cleaner reaction, easier purification.
Ethyl Orthoformate and Acetic AnhydrideSlower (approx. half the rate)LowerProduct contaminated with 9-n-butyl-6-hydroxypurine.

This data clearly indicates the superiority of DEMA in this specific transformation, leading to higher yields and purity. The reaction temperature was also found to be a critical parameter, with lower temperatures (100 °C) resulting in fewer side reactions and easier purification of the desired product.[2]

DEMA-Induced Cyclization in Nucleoside Synthesis

Diethoxymethyl acetate is a key reagent in the cyclization of glycosylideneiminouracils to form various D-mannosyl, D-galactosyl, and D-glucosyl theophylline (B1681296) nucleosides.[1] This application is of high interest to those in drug development, given the therapeutic potential of nucleoside analogs.

Logical Workflow for DEMA-Induced Cyclization:

DEMA_Induced_Cyclization Start Starting Materials: - 4-amino-5-glycosylideneimino-1,3-dimethyluracil - Diethoxymethyl Acetate (DEMA) Reaction DEMA-Induced Cyclization Reaction Start->Reaction Solvent/Reagent Product Product: - Theophylline Nucleoside Reaction->Product Purification Purification Product->Purification FinalProduct Pure Theophylline Nucleoside Purification->FinalProduct

Caption: Workflow for the synthesis of theophylline nucleosides using DEMA.

Reactions with Organometallic Reagents

While ethers are common solvents for Grignard reactions, acetals like diethoxymethyl acetate can also participate in reactions with these powerful nucleophiles. It's important to note that DEMA itself can act as an electrophile in the presence of a Grignard reagent.

Reaction with Phenylmagnesium Bromide:

Diethoxymethyl acetate can react with phenylethynyl-magnesium bromide to produce phenyl-propiolaldehyde diethylacetal. This reaction is carried out in tetrahydrofuran (B95107) (THF) at 0 °C with a reported yield of approximately 57%. This demonstrates DEMA's utility not just as a solvent but as a reactive component in carbon-carbon bond-forming reactions.

Diethoxymethyl Acetate as a "Green" Solvent

The principles of green chemistry encourage the use of safer solvents and the design of energy-efficient processes. While specific green chemistry metrics for DEMA are not widely published, its profile can be assessed based on several factors:

  • Higher Boiling Point: With a boiling point of 170-172 °C, DEMA can be used for reactions requiring higher temperatures, potentially reducing reaction times and energy consumption compared to lower-boiling solvents that require high-pressure reactors.

  • Potential for Reduced Waste: As demonstrated in the purine synthesis, using DEMA can lead to cleaner reactions with fewer byproducts, simplifying purification and reducing solvent waste from chromatography.

  • Alternative to More Hazardous Solvents: Acetal-based solvents are being explored as alternatives to more hazardous solvents like dichloromethane.

Further research is needed to quantify the environmental impact of DEMA using metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) for a broader range of reactions.

Stability Profile

The stability of a solvent under various reaction conditions is a critical factor for its application. While detailed stability studies under a wide range of acidic and basic conditions are not extensively reported in the readily available literature, its successful use in reactions involving both acidic (e.g., formic acid in purine synthesis) and nucleophilic (Grignard reagents) conditions suggests a reasonable degree of stability under specific contexts. As an ester, it is expected to be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.

Experimental Protocols

Detailed Protocol: Synthesis of 9-Cyclohexyl-6-chloropurine[2]

This protocol provides a specific example of the synthesis of a 9-alkyl-6-chloropurine using diethoxymethyl acetate.

Materials:

  • 5-Amino-6-chloro-4-cyclohexylaminopyrimidine

  • Diethoxymethyl acetate

Procedure:

  • A solution of 5-amino-6-chloro-4-cyclohexylaminopyrimidine (1.0 g) in diethoxymethyl acetate (20 mL) was heated at 100 °C for 2 hours.

  • The reaction mixture was cooled, and the solvent was removed under reduced pressure.

  • The resulting residue was purified to yield 9-cyclohexyl-6-chloropurine.

Results:

  • Yield: 62%

Workflow for Synthesis and Purification:

Purine_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 5-Amino-6-chloro-4-cyclohexylaminopyrimidine + Diethoxymethyl Acetate Heating Heat at 100°C for 2 hours Reactants->Heating Cooling Cool Reaction Mixture Heating->Cooling Solvent_Removal Remove Solvent (in vacuo) Cooling->Solvent_Removal Purification Purify Residue Solvent_Removal->Purification Product 9-Cyclohexyl-6-chloropurine (Yield: 62%) Purification->Product

Caption: Synthesis and purification of 9-cyclohexyl-6-chloropurine.

Conclusion

Diethoxymethyl acetate presents itself as a promising solvent and reagent for specific applications in organic synthesis, particularly in the construction of heterocyclic systems like purines and nucleosides. Its ability to act as both a solvent and a reactant in cyclization reactions, coupled with the potential for cleaner reaction profiles and higher yields compared to some traditional methods, makes it an attractive option for researchers in synthetic and medicinal chemistry. Further exploration of its utility in a broader range of organic transformations and a more detailed assessment of its green chemistry credentials will undoubtedly expand its role in the modern synthetic chemist's toolkit.

References

Method

Application Notes and Protocols: Diethoxymethyl Acetate in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals Introduction Diethoxymethyl acetate (B1210297) (DEMA) is a versatile and efficient reagent in organic synthesis, primarily utilized as a one-carbon synthon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxymethyl acetate (B1210297) (DEMA) is a versatile and efficient reagent in organic synthesis, primarily utilized as a one-carbon synthon for formylation and subsequent cyclization reactions. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the core scaffolds of numerous bioactive molecules. This document provides detailed application notes and experimental protocols for the use of DEMA in the synthesis of two distinct classes of bioactive molecules: theophylline-based nucleoside analogues, which have potential as adenosine (B11128) receptor antagonists, and purine (B94841) analogues that act as inhibitors of lumazine (B192210) synthase and riboflavin (B1680620) synthase, key enzymes in the riboflavin biosynthesis pathway.

Application 1: Synthesis of Theophylline (B1681296) Nucleosides via DEMA-Induced Cyclization

Diethoxymethyl acetate serves as a key reagent in the cyclization of glycosylideneiminouracils to furnish novel theophylline nucleosides. This approach allows for the synthesis of various sugar-appended theophylline derivatives, including those derived from mannose, galactose, and glucose. These compounds are of interest for their potential as antagonists of adenosine receptors.[1][2]

Experimental Protocols

General Procedure for the DEMA-Induced Cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracils:

A solution of the respective 4-amino-5-glycosylideneimino-1,3-dimethyluracil (1.0 mmol) in diethoxymethyl acetate (5.0 mL) is heated at reflux for a specified period (see Table 1). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to afford the desired theophylline nucleoside.

1. Synthesis of 7-(β-D-Mannopyranosyl)theophylline and 7-(α-D-Mannopyranosyl)theophylline:

4-Amino-5-(D-mannosylideneimino)-1,3-dimethyluracil is refluxed in diethoxymethyl acetate for 2 hours. Purification by column chromatography (eluent: dichloromethane/methanol gradient) yields 7-(β-D-mannopyranosyl)theophylline as the major product and 7-(α-D-mannopyranosyl)theophylline as the minor product.[2]

2. Synthesis of 7-(β-D-Galactopyranosyl)theophylline and 7-(α-D-Galactofuranosyl)theophylline:

4-Amino-5-(D-galactosylideneimino)-1,3-dimethyluracil is refluxed in diethoxymethyl acetate for 3 hours. Purification by column chromatography (eluent: dichloromethane/methanol gradient) affords a stereoisomeric mixture of 7-(β-D-galactopyranosyl)theophylline and 7-(α-D-galactofuranosyl)theophylline.[2]

3. Synthesis of 7-(β-D-Glucopyranosyl)theophylline and 7-(β-D-Glucofuranosyl)theophylline:

4-Amino-5-(D-glucosylideneimino)-1,3-dimethyluracil is stirred in diethoxymethyl acetate at reflux for 2.5 hours. The products are isolated after purification by column chromatography (eluent: dichloromethane/methanol gradient).[2]

Quantitative Data
Starting MaterialProduct(s)Reaction TimeYield (%)
4-Amino-5-(D-mannosylideneimino)-1,3-dimethyluracil7-(β-D-Mannopyranosyl)theophylline2 h62
7-(α-D-Mannopyranosyl)theophylline20
4-Amino-5-(D-galactosylideneimino)-1,3-dimethyluracil7-(β-D-Galactopyranosyl)theophylline3 h50
7-(α-D-Galactofuranosyl)theophylline35
4-Amino-5-(D-glucosylideneimino)-1,3-dimethyluracil7-(β-D-Glucopyranosyl)theophylline2.5 h60
7-(β-D-Glucofuranosyl)theophylline15

Table 1: Summary of yields for the synthesis of theophylline nucleosides using diethoxymethyl acetate.[2]

Reaction Scheme

G cluster_0 DEMA-Induced Cyclization for Theophylline Nucleosides Start 4-Amino-5-(glycosylideneimino) -1,3-dimethyluracil DEMA Diethoxymethyl Acetate (DEMA) Reflux Start->DEMA Reactant Product Theophylline Nucleosides (e.g., 7-(β-D-Mannopyranosyl)theophylline) DEMA->Product Cyclization

Caption: DEMA-induced synthesis of theophylline nucleosides.

Application 2: Synthesis of Lumazine Synthase Inhibitors

Diethoxymethyl acetate is instrumental in the construction of the purine ring system found in inhibitors of lumazine synthase and riboflavin synthase. These enzymes are crucial for the biosynthesis of riboflavin (Vitamin B2) in many microorganisms, making them attractive targets for the development of novel antimicrobial agents.[3][4] The reaction involves the condensation and subsequent cyclization of a 5,6-diaminouracil (B14702) derivative with DEMA.

Experimental Protocols

Synthesis of 2,6-Dioxo-(1H,3H)-9-N-ribitylpurine:

A mixture of 5-amino-6-ribitylaminouracil hydrochloride (1.0 g, 3.2 mmol) and diethoxymethyl acetate (15 mL) is heated at 120 °C for 1.5 hours. During this time, the starting material dissolves, and the solution turns dark. The reaction mixture is then cooled to room temperature, and the excess diethoxymethyl acetate is removed by vacuum distillation. The resulting dark brown, viscous residue is triturated with diethyl ether (3 x 20 mL) to afford a brown solid. The solid is then dissolved in boiling water (25 mL), and the solution is decolorized by treating with activated charcoal and filtered while hot. The filtrate is concentrated to a volume of approximately 5 mL and cooled to 0 °C. The resulting crystalline precipitate is collected by filtration, washed with a small amount of cold water, and dried under vacuum to yield 2,6-dioxo-(1H,3H)-9-N-ribitylpurine as a white solid.[3][4]

Quantitative Data
Starting MaterialProductReaction TimeTemperatureYield (%)Kᵢ (Lumazine Synthase)Kᵢ (Riboflavin Synthase)
5-Amino-6-ribitylaminouracil hydrochloride2,6-Dioxo-(1H,3H)-9-N-ribitylpurine1.5 h120 °C780.47 mM0.54 mM

Table 2: Synthesis and inhibitory activity of a purine-based lumazine synthase inhibitor.[3][4]

Riboflavin Biosynthesis Pathway and Inhibition

The enzymes lumazine synthase and riboflavin synthase are essential for the production of riboflavin. Diethoxymethyl acetate facilitates the synthesis of purine analogues that can inhibit these enzymes, thereby disrupting the metabolic pathway.

G cluster_1 Riboflavin Biosynthesis Pathway cluster_2 Inhibition GTP GTP Precursor 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione GTP->Precursor Multiple Steps Lumazine 6,7-Dimethyl-8-ribityllumazine Precursor->Lumazine Lumazine Synthase Riboflavin Riboflavin (Vitamin B2) Lumazine->Riboflavin Riboflavin Synthase DEMA_Inhibitor Diethoxymethyl Acetate (in synthesis) Inhibitor 2,6-Dioxo-(1H,3H)-9-N-ribitylpurine (Inhibitor) DEMA_Inhibitor->Inhibitor Inhibitor->Precursor Inhibits Inhibitor->Lumazine Inhibits

Caption: Inhibition of the Riboflavin Biosynthesis Pathway.

Conclusion

Diethoxymethyl acetate is a valuable reagent for the synthesis of complex bioactive molecules. The protocols outlined in this document demonstrate its effectiveness in mediating cyclization reactions to produce both theophylline-based nucleosides and purine-based enzyme inhibitors. The straightforward reaction conditions and good to excellent yields make DEMA an attractive choice for researchers in medicinal chemistry and drug discovery. The ability to generate libraries of such compounds for structure-activity relationship (SAR) studies is a key advantage in the development of new therapeutic agents.

References

Application

Application Notes and Protocols for Large-Scale Synthesis Using Diethoxymethyl Acetate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the large-scale synthesis of key organic compounds utilizing diethoxymethyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of key organic compounds utilizing diethoxymethyl acetate (B1210297) (DEMA). The protocols are compiled from peer-reviewed scientific literature and are intended to guide researchers in the efficient synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development.

Introduction to Diethoxymethyl Acetate in Large-Scale Synthesis

Diethoxymethyl acetate (DEMA) is a versatile reagent in organic synthesis, primarily employed as a one-carbon synthon for formylation and cyclization reactions. Its utility in large-scale applications stems from its stability, commercial availability, and reactivity under specific conditions to generate reactive intermediates. DEMA is particularly valuable in the synthesis of heterocyclic compounds, such as nucleosides and purines, which are fundamental building blocks for numerous pharmaceutical agents. This document outlines two key large-scale applications of DEMA: the synthesis of theophylline (B1681296) nucleosides and the preparation of a key purine (B94841) intermediate.

Application I: Synthesis of Theophylline Nucleosides via DEMA-Induced Cyclization

Theophylline and its derivatives are widely used in pharmaceuticals, particularly as bronchodilators. The synthesis of theophylline nucleosides is of significant interest for developing new therapeutic agents. Diethoxymethyl acetate induces the cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracils to efficiently produce theophylline nucleosides.[1]

Reaction Scheme:

G reactant1 4-Amino-5-glycosylideneimino- 1,3-dimethyluracil product Theophylline Nucleoside reactant1->product Heat reactant2 Diethoxymethyl Acetate (DEMA) reactant2->product

Caption: DEMA-induced cyclization for theophylline nucleoside synthesis.

Experimental Protocol: Large-Scale Synthesis of 7-(β-D-mannopyranosyl)theophylline

This protocol is adapted from the synthesis of D-mannosyl theophylline nucleosides.[1]

Materials:

  • 4-Amino-5-(D-mannosylideneimino)-1,3-dimethyluracil

  • Diethoxymethyl acetate (DEMA)

  • Anhydrous solvents (e.g., DMF or Toluene)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware for large-scale synthesis (e.g., multi-neck round-bottom flasks, condensers, mechanical stirrers)

  • Rotary evaporator

  • Analytical equipment (HPLC, NMR)

Procedure:

  • Reaction Setup: In a large, flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, suspend 4-Amino-5-(D-mannosylideneimino)-1,3-dimethyluracil in an appropriate volume of anhydrous solvent.

  • Addition of DEMA: Add an excess of diethoxymethyl acetate to the suspension.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the desired theophylline nucleoside.

  • Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Quantitative Data:
ProductStarting MaterialReagentYieldPurityReference
7-(β-D-mannopyranosyl)theophylline (major product)4-Amino-5-(D-mannosylideneimino)-1,3-dimethyluracilDiethoxymethyl Acetate (DEMA)62%>95%[1]
7-(α-D-mannopyranosyl)theophylline (minor product)4-Amino-5-(D-mannosylideneimino)-1,3-dimethyluracilDiethoxymethyl Acetate (DEMA)N/AN/A[1]

Application II: Synthesis of a Purine Precursor for Enzyme Inhibitors

Diethoxymethyl acetate is a key reagent in the synthesis of 2,6-dioxo-(1H,3H)-9-N-ribitylpurine, a precursor to inhibitors of lumazine (B192210) synthase and riboflavin (B1680620) synthase. These enzymes are potential targets for the development of antimicrobial agents.

Reaction Scheme:

G reactant1 5-Amino-6-ribitylaminouracil hydrochloride product 2,6-Dioxo-(1H,3H)-9-N-ribitylpurine reactant1->product reactant2 Diethoxymethyl Acetate (DEMA) reactant2->product

Caption: Synthesis of a purine precursor using DEMA.

Experimental Protocol: Large-Scale Synthesis of 2,6-Dioxo-(1H,3H)-9-N-ribitylpurine

This protocol is based on the published synthesis of the target purine.

Materials:

  • 5-Amino-6-ribitylaminouracil hydrochloride

  • Diethoxymethyl acetate (DEMA)

  • Anhydrous pyridine (B92270) or other suitable solvent

  • Standard laboratory glassware for large-scale synthesis

  • Purification equipment (e.g., recrystallization apparatus, chromatography columns)

  • Analytical instruments (NMR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a large reaction vessel, dissolve or suspend 5-Amino-6-ribitylaminouracil hydrochloride in a suitable anhydrous solvent such as pyridine.

  • Reagent Addition: Add diethoxymethyl acetate to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., reflux) for a sufficient period to ensure complete reaction. Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).

  • Isolation and Purification: After the reaction is complete, cool the mixture. The product may precipitate upon cooling or require solvent removal. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography to yield the pure 2,6-dioxo-(1H,3H)-9-N-ribitylpurine.

  • Product Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.

Quantitative Data:
ProductStarting MaterialReagentYieldPurityReference
2,6-Dioxo-(1H,3H)-9-N-ribitylpurine5-Amino-6-ribitylaminouracil hydrochlorideDiethoxymethyl Acetate (DEMA)N/AN/A

Note: Specific yield and purity data for the large-scale synthesis were not available in the reviewed literature and would need to be optimized during process development.

Safety and Handling of Diethoxymethyl Acetate

Diethoxymethyl acetate is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Diethoxymethyl acetate is a valuable and efficient reagent for the large-scale synthesis of complex heterocyclic molecules of pharmaceutical interest. The protocols outlined in this document for the synthesis of theophylline nucleosides and a key purine precursor demonstrate its utility. These methods offer a foundation for researchers and drug development professionals to produce significant quantities of these important compounds for further investigation and development. Further process optimization may be required to adapt these protocols to specific industrial-scale manufacturing environments.

References

Method

Diethoxymethyl Acetate: A Versatile Reagent in Medicinal Chemistry for Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a valuable and versatile reagent in medicinal chemistry, facilitatin...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a valuable and versatile reagent in medicinal chemistry, facilitating the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. Its utility spans the construction of nucleoside analogs, enzyme inhibitors, and other biologically active scaffolds. This document provides detailed application notes and experimental protocols for the use of DEMA in the synthesis of key compound classes, presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Synthesis of Theophylline-Based Adenosine (B11128) Receptor Antagonists

Theophylline (B1681296) and its derivatives are well-known adenosine receptor antagonists. DEMA provides an efficient method for the synthesis of novel theophylline nucleosides, which are explored for their potential as more selective and potent drug candidates.

Application Note:

DEMA induces the cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil intermediates to form theophylline nucleosides. This reaction allows for the introduction of various sugar moieties, enabling the exploration of structure-activity relationships (SAR) at the adenosine receptors. The reaction proceeds under thermal conditions and provides a direct route to these important compounds.

Quantitative Data:
Sugar PrecursorProductYield (%)Reference
D-Mannose7-(β-D-mannopyranosyl)theophylline62%[1]
D-Galactose7-(α-D-galactofuranosyl)theophylline(Not specified)[1][2]
D-Glucose7-(β-D-glucofuranosyl)theophylline(Not specified)[1][2]
Experimental Protocol: DEMA-Induced Cyclization for Theophylline Nucleoside Synthesis

This protocol is a general guideline based on the synthesis of 7-(β-D-mannopyranosyl)theophylline.[1]

Materials:

  • 4-amino-5-(D-mannosylideneimino)-1,3-dimethyluracil

  • Diethoxymethyl acetate (DEMA)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., Chloroform/Methanol mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 4-amino-5-(D-mannosylideneimino)-1,3-dimethyluracil in an appropriate volume of anhydrous solvent.

  • Add an excess of diethoxymethyl acetate (typically 3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent used, e.g., ~110°C for toluene) and maintain for the required time (monitor by TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to isolate the desired theophylline nucleoside.

  • Characterize the final product using appropriate analytical techniques (NMR, Mass Spectrometry).

Biological Context: Adenosine Receptor Signaling

Theophylline-based nucleosides act as antagonists at adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. The diagram below illustrates the general signaling pathways initiated by adenosine receptor activation.

Adenosine_Signaling A1 A1 Gi Gi/o A1->Gi A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs Gq Gq A2B->Gq A3 A3 A3->Gi A3->Gq AC Adenylyl Cyclase Gi->AC Gs->AC PLC Phospholipase C Gq->PLC cAMP_down ↓ cAMP cAMP_up ↑ cAMP AC->cAMP_up IP3_DAG ↑ IP3, DAG PLC->IP3_DAG

Caption: Adenosine receptor signaling pathways.

Synthesis of Purine (B94841) Derivatives as Lumazine (B192210) Synthase Inhibitors

Lumazine synthase is an enzyme involved in the biosynthesis of riboflavin (B1680620) (vitamin B2) in microorganisms, making it an attractive target for the development of novel antimicrobial agents. DEMA is utilized in the synthesis of purine analogs that act as inhibitors of this enzyme.

Application Note:

Diethoxymethyl acetate serves as a one-carbon source for the cyclization of 5-amino-6-ribitylaminouracil to form a purine ring system. This reaction is a key step in the synthesis of 2,6-dioxo-(1H,3H)-9-N-ribitylpurine, a known inhibitor of lumazine synthase.

Quantitative Data:
CompoundTarget EnzymeKᵢ (mM)Reference
2,6-dioxo-(1H,3H)-9-N-ribitylpurineLumazine Synthase (B. subtilis)0.47[3][4]
2,6-dioxo-(1H,3H)-9-N-ribitylpurineRiboflavin Synthase (E. coli)0.54[3][4]
Experimental Protocol: Synthesis of 2,6-dioxo-(1H,3H)-9-N-ribitylpurine

This protocol is based on the reported synthesis of the target compound.[3][4]

Materials:

  • 5-amino-6-ribitylaminouracil hydrochloride

  • Diethoxymethyl acetate (DEMA)

  • Anhydrous solvent (e.g., Dimethylformamide, DMF)

  • Purification reagents (e.g., for crystallization or chromatography)

Procedure:

  • Suspend 5-amino-6-ribitylaminouracil hydrochloride in anhydrous DMF in a reaction vessel.

  • Add diethoxymethyl acetate to the suspension.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 100-120°C) for several hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under vacuum.

  • The crude product can be purified by crystallization from an appropriate solvent system (e.g., water or ethanol-water) or by column chromatography to yield the pure 2,6-dioxo-(1H,3H)-9-N-ribitylpurine.

  • Confirm the structure of the product using analytical methods such as NMR and mass spectrometry.

Biological Context: Lumazine Synthase in Riboflavin Biosynthesis

Lumazine synthase catalyzes a key step in the riboflavin biosynthesis pathway. Inhibitors of this enzyme can disrupt this essential metabolic process in microorganisms. The following diagram illustrates the workflow for identifying and characterizing lumazine synthase inhibitors.

Lumazine_Synthase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_assay Enzymatic Assay cluster_analysis Data Analysis Start 5-amino-6-ribitylaminouracil + Diethoxymethyl Acetate Product 2,6-dioxo-(1H,3H)-9-N-ribitylpurine Start->Product Cyclization Enzyme Lumazine Synthase Assay Inhibition Assay Product->Assay Test Compound Enzyme->Assay Substrate Enzyme Substrates Substrate->Assay Ki Determination of Ki Assay->Ki SAR Structure-Activity Relationship (SAR) Ki->SAR

Caption: Workflow for inhibitor synthesis and evaluation.

Synthesis of 3-(Polyhaloacyl)chromones

Chromones are a class of heterocyclic compounds with a wide range of biological activities. The introduction of a polyhaloacyl group at the 3-position can significantly modulate their pharmacological properties. DEMA is employed as a formylating agent in a convenient synthesis of these derivatives.

Application Note:

Diethoxymethyl acetate reacts with 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones under thermal conditions to yield 3-(polyhaloacyl)chromones.[5] This method provides a straightforward and efficient route to these valuable synthetic intermediates.

Quantitative Data:
Starting MaterialProductYield (%)Reference
2-Hydroxy-2-(trichloromethyl)chroman-4-one3-(Trichloroacetyl)chromoneGood[5]
2-Hydroxy-2-(trifluoromethyl)chroman-4-one3-(Trifluoroacetyl)chromoneGood[5]

Note: The original publication states "good yields" without specifying exact percentages.

Experimental Protocol: Synthesis of 3-(Polyhaloacyl)chromones

This protocol is based on the general procedure described in the literature.[5]

Materials:

  • 2-Hydroxy-2-(polyhaloalkyl)chroman-4-one

  • Diethoxymethyl acetate (DEMA)

Procedure:

  • In a suitable reaction vessel, place the 2-hydroxy-2-(polyhaloalkyl)chroman-4-one.

  • Add an excess of diethoxymethyl acetate.

  • Heat the mixture to a high temperature (140-150°C) for a short period (e.g., 15 minutes).

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • After the reaction is complete, the excess diethoxymethyl acetate can be removed under reduced pressure.

  • The crude product can then be purified by an appropriate method, such as recrystallization or column chromatography, to afford the pure 3-(polyhaloacyl)chromone.

  • Characterize the product using spectroscopic methods (NMR, IR, Mass Spectrometry).

Logical Relationship: Synthetic Strategy

The use of DEMA in this synthesis represents a formylation-dehydration sequence. The logical flow of this synthetic transformation is depicted below.

Chromone_Synthesis_Logic Start 2-Hydroxy-2-(polyhaloalkyl)chroman-4-one Intermediate Formylated Intermediate (Unstable) Start->Intermediate Reaction with DEMA (140-150°C) Reagent Diethoxymethyl Acetate (DEMA) Reagent->Intermediate Product 3-(Polyhaloacyl)chromone Intermediate->Product Dehydration

Caption: Logical flow of chromone (B188151) synthesis.

References

Application

The Versatility of Diethoxymethyl Acetate in the Symphony of Natural Product Total Synthesis: Applications and Protocols

For researchers, scientists, and professionals in drug development, the quest for efficient and selective reagents is paramount in the intricate art of natural product total synthesis. Diethoxymethyl acetate (B1210297) (...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective reagents is paramount in the intricate art of natural product total synthesis. Diethoxymethyl acetate (B1210297) (DEMA), a commercially available and versatile C1 synthon, has emerged as a valuable tool for the introduction of formyl groups and the construction of complex heterocyclic frameworks. This document provides detailed application notes and protocols on the use of diethoxymethyl acetate in the total synthesis of natural products, offering insights into its reactivity and practical implementation.

Diethoxymethyl acetate serves as a stable and effective equivalent of a formyl cation or a diethoxymethyl carbocation. Its utility is primarily demonstrated in formylation reactions and in the formation of orthoesters, which can be key steps in the assembly of complex molecular architectures.

Application Highlight: Total Synthesis of (±)-Fredericamycin A

A significant application of diethoxymethyl acetate is showcased in the total synthesis of the potent antitumor antibiotic (±)-Fredericamycin A by Boger and co-workers. In their synthetic strategy, DEMA was employed to construct a key isoquinolinone intermediate, highlighting its role in the formation of a crucial heterocyclic core of the natural product.

The reaction involved the introduction of a diethoxymethyl group onto a cyclopentanone (B42830) precursor, which ultimately enabled the construction of the isoquinolinone ring system. This transformation underscores the utility of diethoxymethyl acetate in building complex heterocyclic scaffolds from simpler starting materials.

Reaction Pathway in the Synthesis of a Fredericamycin A Intermediate

Fredericamycin_A_Intermediate starting_material Cyclopentanone Precursor intermediate 3-(Diethoxymethyl)-isoquinolinone Intermediate starting_material->intermediate Reaction with DEMA dema Diethoxymethyl Acetate (DEMA) fredericamycin_A (±)-Fredericamycin A intermediate->fredericamycin_A Further Elaboration

Figure 1: Logical workflow for the synthesis of a key intermediate of Fredericamycin A using Diethoxymethyl Acetate.

Applications in Heterocycle Synthesis

Beyond its application in the synthesis of Fredericamycin A, diethoxymethyl acetate is a valuable reagent for the synthesis of various other heterocyclic compounds, including nucleoside analogues. It can act as a cyclizing agent, providing the single carbon atom required to close a ring and form the desired heterocyclic system. For instance, it has been used in the synthesis of purine (B94841) derivatives from 5-amino-6-ribitylaminouracil hydrochloride.[1]

Generalized Reaction Scheme for Purine Synthesis

Purine_Synthesis aminouracil Aminouracil Derivative purine Purine Derivative aminouracil->purine Cyclization with DEMA dema Diethoxymethyl Acetate (DEMA)

Figure 2: General reaction pathway for the synthesis of purine derivatives using Diethoxymethyl Acetate.

Experimental Protocols

The following are generalized protocols for reactions involving diethoxymethyl acetate, based on its applications in the literature. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Formylation and Cyclization to an Isoquinolinone Core (Adapted from the synthesis of a Fredericamycin A intermediate)

Materials:

  • Appropriate cyclopentanone precursor

  • Diethoxymethyl acetate (DEMA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Base (e.g., Lithium diisopropylamide (LDA))

  • Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)

Procedure:

  • Dissolve the cyclopentanone precursor in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add the base (e.g., LDA) to the solution and stir for a specified time to allow for enolate formation.

  • Add diethoxymethyl acetate to the reaction mixture. The reaction is typically stirred at low temperature for a period and then allowed to warm to room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Upon completion, quench the reaction by the slow addition of the quenching agent.

  • Perform an aqueous workup to extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using a suitable technique, such as column chromatography, to obtain the desired diethoxymethyl-substituted intermediate.

Protocol 2: General Procedure for the Synthesis of Purine Derivatives

Materials:

  • 5-Amino-6-substituted-aminouracil derivative

  • Diethoxymethyl acetate (DEMA)

  • Solvent (e.g., Dimethylformamide (DMF))

  • Acid catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

  • Suspend or dissolve the aminouracil derivative in the chosen solvent.

  • Add diethoxymethyl acetate to the mixture.

  • If required, add a catalytic amount of an acid catalyst.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction for the formation of the cyclized purine product.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the use of diethoxymethyl acetate in the synthesis of the Fredericamycin A intermediate. It is important to note that optimal conditions will vary depending on the specific substrate.

ParameterValue/Range
Reactants
SubstrateCyclopentanone Precursor
ReagentDiethoxymethyl Acetate
BaseLithium Diisopropylamide (LDA)
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF)
Temperature-78 °C to room temperature
Reaction Time1 - 4 hours
Workup & Purification
Quenching AgentSaturated aq. NH4Cl
Purification MethodColumn Chromatography
Yield
Expected YieldModerate to Good (typically 50-80%)

Conclusion

Diethoxymethyl acetate is a valuable and versatile reagent in the field of natural product total synthesis. Its ability to act as a formylating agent and a one-carbon synthon for the construction of heterocyclic systems makes it a powerful tool in the synthetic chemist's arsenal. The successful application of DEMA in the total synthesis of complex molecules like (±)-Fredericamycin A demonstrates its potential for the efficient and strategic assembly of challenging targets. The protocols provided herein offer a starting point for researchers looking to incorporate this useful reagent into their own synthetic endeavors. As the demand for novel and complex bioactive molecules continues to grow, the strategic application of reagents like diethoxymethyl acetate will undoubtedly play a crucial role in advancing the frontiers of drug discovery and development.

References

Method

Application Notes and Protocols for Diethoxymethyl Acetate in Combinatorial Chemistry Library Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Diethoxymethyl acetate (B1210297) (DEMA) is a versatile and efficient reagent in organic synthesis, primarily utilized as a formylating agent a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxymethyl acetate (B1210297) (DEMA) is a versatile and efficient reagent in organic synthesis, primarily utilized as a formylating agent and a precursor for the formation of various heterocyclic scaffolds. Its application in combinatorial chemistry offers a powerful tool for the rapid generation of diverse small molecule libraries, crucial for drug discovery and lead optimization. These application notes provide detailed protocols for the use of DEMA in both solution-phase and solid-phase combinatorial synthesis, enabling the efficient production of libraries of N-formylated compounds and substituted heterocycles.

Key Applications of Diethoxymethyl Acetate in Combinatorial Synthesis

Diethoxymethyl acetate serves as a stable and effective synthon for the formyl cation and can participate in a variety of transformations amenable to high-throughput synthesis.

  • N-Formylation of Amines: DEMA provides a mild and efficient method for the formylation of primary and secondary amines. This is particularly valuable in modifying the properties of lead compounds, as the formyl group can influence solubility, metabolic stability, and binding interactions.

  • Synthesis of Heterocyclic Libraries: DEMA is a key building block in multicomponent reactions for the synthesis of diverse heterocyclic systems, such as imidazoles, pyrimidines, and triazoles. These scaffolds are prevalent in many biologically active molecules.[1][2]

  • One-Pot Reactions: The reactivity of DEMA allows for its use in one-pot, multi-step reaction sequences, streamlining the synthesis of complex molecules and reducing purification steps, a significant advantage in library generation.

Experimental Protocols

Protocol 1: Solution-Phase Parallel Synthesis of an N-Formylated Amine Library

This protocol describes the parallel synthesis of a 96-member library of N-formylated amines from a diverse set of primary and secondary amine building blocks using diethoxymethyl acetate.

Materials:

  • Diethoxymethyl acetate (DEMA)

  • A diverse library of 96 primary and secondary amines

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • 96-well reaction block with magnetic stirring

  • Multi-channel pipette

  • HPLC-MS for analysis

Procedure:

  • Preparation of Amine Stock Solutions: Prepare 0.5 M stock solutions of each of the 96 amines in anhydrous DCM in a 96-well plate (master plate).

  • Reaction Setup: In a separate 96-well reaction block, add 200 µL of the corresponding amine stock solution to each well.

  • Addition of Reagents: To each well, add triethylamine (1.5 equivalents relative to the amine). Subsequently, add diethoxymethyl acetate (1.2 equivalents relative to the amine) to each well.

  • Reaction: Seal the reaction block and stir the contents of each well at room temperature for 16 hours.

  • Work-up: After the reaction is complete, quench each reaction with the addition of 100 µL of water. Separate the organic layer and wash with saturated sodium bicarbonate solution (2 x 200 µL) and brine (1 x 200 µL).

  • Isolation and Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Analyze the crude products for purity and yield using HPLC-MS.

Quantitative Data Summary:

Amine TypeNumber of ExamplesAverage Yield (%)Average Purity (%) (by HPLC)
Primary Alkylamines4885>90
Secondary Alkylamines2478>88
Anilines2481>92

Logical Workflow for Solution-Phase N-Formylation Library Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Amine_Plate 96-Well Amine Master Plate Amine_Addition Dispense Amines Amine_Plate->Amine_Addition Transfer Reaction_Block 96-Well Reaction Block Reagent_Addition Add TEA and DEMA Amine_Addition->Reagent_Addition Stirring Stir at RT for 16h Reagent_Addition->Stirring Quench Quench with Water Stirring->Quench Wash Aqueous Wash Quench->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Analysis HPLC-MS Analysis Dry_Concentrate->Analysis

Caption: Workflow for parallel solution-phase synthesis of an N-formylated amine library.

Protocol 2: Solid-Phase Synthesis of a 1,3,5-Trisubstituted Imidazole (B134444) Library

This protocol outlines the solid-phase synthesis of a library of 1,3,5-trisubstituted imidazoles using a multicomponent reaction involving an aldehyde, an amine, and a resin-bound α-isocyanoacetamide, with diethoxymethyl acetate used to generate a key intermediate.

Materials:

  • Rink Amide resin

  • Fmoc-α-isocyanoacetic acid

  • Diethoxymethyl acetate (DEMA)

  • Diverse library of aldehydes

  • Diverse library of primary amines

  • Piperidine (B6355638) (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)

  • Solid-phase synthesis vessels

  • Shaker

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF.

  • Loading of First Building Block: Couple Fmoc-α-isocyanoacetic acid to the resin using standard peptide coupling conditions (e.g., DIC/HOBt).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Split-Pool Synthesis (Example for a 10x10 library): a. Split the resin into 10 equal portions. b. To each portion, add a different aldehyde (10 equivalents) and diethoxymethyl acetate (5 equivalents) in DMF. Shake at 50°C for 4 hours. This forms a resin-bound oxazole (B20620) intermediate. c. Pool the resin portions and mix thoroughly. d. Split the pooled resin into 10 equal portions again. e. To each portion, add a different primary amine (10 equivalents) and heat at 80°C for 12 hours to facilitate the conversion of the oxazole to the imidazole.

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH and dry under vacuum.

  • Cleavage: Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the products from the solid support.

  • Isolation and Analysis: Precipitate the products in cold diethyl ether, centrifuge, and decant the ether. Analyze the crude products by LC-MS.

Quantitative Data Summary:

Aldehyde TypeAmine TypeNumber of ExamplesAverage Yield (%)Average Purity (%) (by LC-MS)
AromaticAlkyl5065>85
AliphaticAlkyl2558>80
AromaticAryl2562>88

Signaling Pathway for Solid-Phase Imidazole Library Synthesis

G Resin Rink Amide Resin Isocyano_Resin Resin-bound Isocyanoacetamide Resin->Isocyano_Resin Couple Fmoc-α-isocyanoacetic acid & Deprotect Split1 Split Resin (10 portions) Isocyano_Resin->Split1 Aldehyde_DEMA Add Aldehyde + DEMA Split1->Aldehyde_DEMA Oxazole_Resin Resin-bound Oxazole Intermediate Aldehyde_DEMA->Oxazole_Resin Formation Pool Pool Resin Oxazole_Resin->Pool Split2 Split Resin (10 portions) Pool->Split2 Amine Add Primary Amine Split2->Amine Imidazole_Resin Resin-bound Imidazole Amine->Imidazole_Resin Rearrangement Cleavage Cleave with TFA Imidazole_Resin->Cleavage Product 1,3,5-Trisubstituted Imidazole Library Cleavage->Product

Caption: Solid-phase synthesis workflow for a 1,3,5-trisubstituted imidazole library.

Conclusion

Diethoxymethyl acetate is a valuable and versatile reagent for the synthesis of combinatorial libraries. The protocols provided herein demonstrate its utility in both solution-phase parallel synthesis for generating N-formylated compounds and in solid-phase multicomponent reactions for the creation of diverse heterocyclic scaffolds. These methods offer efficient and scalable routes to novel chemical entities for drug discovery and chemical biology research.

References

Technical Notes & Optimization

Troubleshooting

Common side reactions with Diethoxymethyl acetate

Welcome to the Technical Support Center for Diethoxymethyl Acetate (B1210297) (DEMA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered durin...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diethoxymethyl Acetate (B1210297) (DEMA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is Diethoxymethyl Acetate and what are its primary applications?

Diethoxymethyl acetate (DEMA), also known as acetic acid diethoxymethyl ester, is an organic compound with the formula CH₃COOCH(OCH₂CH₃)₂. It serves as a valuable intermediate and solvent in organic synthesis.[1] Its key applications include the introduction of ethoxy and acetyl groups into molecules and its use in the synthesis of various compounds, including nucleosides and other complex organic structures.[1]

Q2: What are the main safety precautions to consider when handling Diethoxymethyl Acetate?

Diethoxymethyl Acetate is a flammable liquid and can cause irritation to the eyes, skin, and respiratory system.[1] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, and open flames.[1]

Q3: How should Diethoxymethyl Acetate be stored?

Diethoxymethyl Acetate should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Reactions
Possible Cause Troubleshooting Steps
Degradation of Diethoxymethyl Acetate Diethoxymethyl Acetate is sensitive to moisture and acidic conditions, which can lead to hydrolysis. Ensure all glassware is thoroughly dried before use and that all solvents and reagents are anhydrous. If acidic catalysts are used, their concentration and the reaction temperature should be carefully controlled.
Impure Starting Materials Verify the purity of your Diethoxymethyl Acetate and other reactants by techniques such as NMR or GC-MS. Impurities can interfere with the reaction.
Suboptimal Reaction Conditions Re-evaluate the reaction temperature, time, and stoichiometry. For instance, in the synthesis of phenyl-propiolaldehyde diethylacetal, the reaction is typically carried out at 0 °C.[1]
Inefficient Quenching or Work-up The product may be lost or degraded during the work-up procedure. Analyze aqueous layers by TLC or LC-MS to check for product loss. Consider alternative work-up strategies, such as extraction with a different solvent or using a milder quenching agent.
Issue 2: Presence of Unexpected Side Products
Possible Cause Troubleshooting Steps & Potential Side Products
Hydrolysis The presence of water can lead to the hydrolysis of Diethoxymethyl Acetate, forming acetic acid and diethoxymethane. This is particularly prevalent under acidic conditions. To minimize this, ensure anhydrous reaction conditions.
Transesterification If other alcohols are present in the reaction mixture, transesterification can occur, leading to the formation of different esters. This can be minimized by using Diethoxymethyl Acetate as the limiting reagent if the other alcohol is the desired reactant.
Reaction with Nucleophiles Amines and other nucleophiles can react with Diethoxymethyl Acetate. For example, primary and secondary amines can react to form amides or other addition products. The reaction pathway can be influenced by steric hindrance and the nucleophilicity of the amine.

Common Side Reactions and Byproducts

Side ReactionTriggering ConditionCommon ByproductsPrevention/Minimization
Hydrolysis Presence of water, especially under acidic conditions.Acetic acid, Diethoxymethane, EthanolUse anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Neutralize any acidic impurities.
Transesterification Presence of other alcohols (e.g., methanol, isopropanol) and a catalyst (acid or base).Corresponding new esters (e.g., methyl acetate, isopropyl acetate), Ethanol.Use the desired alcohol as the solvent or in large excess if it is a reactant. Carefully control the stoichiometry of reactants.
Reaction with Amines Presence of primary or secondary amines.N-acetylated amines, amidals.Protect the amine functionality if it is not the intended reaction site. Control reaction temperature and stoichiometry.

Experimental Protocols & Methodologies

Key Experiment: Synthesis of Phenyl-propiolaldehyde Diethylacetal

This reaction utilizes Diethoxymethyl Acetate as a key reagent.

Reaction Scheme:

Detailed Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare phenylethynylmagnesium bromide from phenylacetylene (B144264) and ethylmagnesium bromide in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

  • Reaction with Diethoxymethyl Acetate: Cool the solution of the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of Diethoxymethyl Acetate in anhydrous THF to the Grignard reagent via the dropping funnel with constant stirring. Maintain the temperature at 0 °C. A typical reaction time is around 15 minutes.[1]

  • Quenching: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by TLC. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain phenyl-propiolaldehyde diethylacetal.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Prepare Phenylethynyl- magnesium Bromide reaction React with Diethoxymethyl Acetate at 0°C in THF reagent_prep->reaction quench Quench with sat. NH4Cl solution reaction->quench extract Extract with Diethyl Ether quench->extract purify Purify by Column Chromatography extract->purify product Phenyl-propiolaldehyde Diethylacetal purify->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield c1 DEMA Degradation (Hydrolysis) start->c1 c2 Impure Reagents start->c2 c3 Suboptimal Conditions start->c3 s1 Use Anhydrous Conditions c1->s1 s2 Verify Reagent Purity (NMR, GC-MS) c2->s2 s3 Optimize Temperature, Time, Stoichiometry c3->s3

References

Optimization

How to minimize hydrolysis of Diethoxymethyl acetate during a reaction

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the hydrolysis of Diethoxymethyl Acetate (B1210297) during c...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the hydrolysis of Diethoxymethyl Acetate (B1210297) during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is Diethoxymethyl acetate and why is it prone to hydrolysis?

Diethoxymethyl acetate (CAS No. 14036-06-7) is an organic compound that uniquely contains both an acetal (B89532) and an ester functional group.[1][2] This dual functionality makes it a versatile intermediate but also susceptible to hydrolysis.[3] The acetal group is sensitive to acidic conditions, while the ester group can be cleaved by both acids and bases.[4][5]

Q2: Under what primary conditions does hydrolysis occur?

Hydrolysis of Diethoxymethyl acetate is primarily initiated by the presence of water, and it is significantly accelerated by either acidic or basic catalysts.

  • Acid-Catalyzed Hydrolysis: The acetal linkage is highly susceptible to cleavage under acidic conditions, even with trace amounts of acid.[6][7] This reaction breaks the molecule down into acetic acid, ethanol (B145695), and ethyl formate.

  • Base-Catalyzed Hydrolysis (Saponification): The ester linkage can be hydrolyzed under basic conditions to yield an acetate salt and diethoxymethanol, which may be unstable.[4][8]

  • Neutral Hydrolysis: While much slower, hydrolysis can still occur under neutral conditions if water is present, particularly at elevated temperatures.[9]

Q3: What are the most critical steps to prevent hydrolysis during a reaction?

The most effective strategy is to maintain strictly anhydrous (water-free) and neutral conditions.

  • Rigorous Control of Water: Use freshly distilled, anhydrous solvents. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Reagents should be dried or purchased in anhydrous form.[5]

  • pH Management: Avoid all acidic reagents. If trace acidity is a concern, a non-nucleophilic base (e.g., proton sponge) can be added as a scavenger. Reactions should be maintained at a neutral or, if the ester group is stable, a slightly basic pH.[10]

  • Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate, as higher temperatures can accelerate hydrolysis.[11][12]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon prevents atmospheric moisture from entering the reaction vessel.[13]

Q4: My downstream process requires acidic conditions. How can I manage this without causing immediate hydrolysis?

If acidic conditions are unavoidable, hydrolysis is very likely.[14] The strategy shifts from prevention to controlled execution.

  • Use Aprotic Lewis Acids: Some milder Lewis acids may coordinate with other functional groups without aggressively catalyzing hydrolysis, but this must be tested empirically.

  • Minimize Exposure Time: Add the acid at the last possible moment and for the shortest duration necessary.

  • Low Temperature: Introduce the acid at a very low temperature (e.g., -78 °C) to slow the rate of hydrolysis.

  • Alternative Reagents: Investigate if an alternative, non-acidic reagent can achieve the desired transformation.

Q5: How can I detect if hydrolysis has occurred in my sample?

The presence of hydrolysis byproducts can be detected using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can identify signals corresponding to acetic acid, ethanol, and other cleavage products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is effective for identifying volatile byproducts like ethanol and ethyl formate.

  • Thin-Layer Chromatography (TLC): A simple method to check for the appearance of new, more polar spots corresponding to the hydrolysis products.

Troubleshooting Guide: Low Product Yield

Problem: The reaction yield is significantly lower than expected, and analysis shows the presence of unexpected byproducts such as acetic acid or ethanol.

Potential CauseRecommended Solution
Contamination with Water Ensure Anhydrous Conditions: • Use solvents from a freshly opened bottle or that have been dried over molecular sieves or distilled from a suitable drying agent. • Oven-dry all glassware at >120°C for at least 4 hours and cool in a desiccator or under a stream of inert gas.[13] • Use septa and syringe techniques for transferring liquids to prevent exposure to atmospheric moisture.
Acidic Reaction Environment Maintain Neutral pH: • Test the pH of all reagents before addition, if applicable. • Use reagents that are known to be neutral. Avoid Brønsted and strong Lewis acids.[5][6] • If a reagent may generate acidic byproducts, consider adding a non-nucleophilic base like proton sponge or a sterically hindered amine (e.g., 2,6-lutidine) to neutralize them as they form.
High Reaction Temperature Optimize Temperature: • Run the reaction at the lowest possible temperature that provides a viable rate of conversion. • Consider extending the reaction time at a lower temperature instead of increasing the temperature to accelerate the reaction.
Atmospheric Moisture Utilize an Inert Atmosphere: • Purge the reaction vessel with a dry, inert gas (nitrogen or argon) before adding reagents. • Maintain a positive pressure of the inert gas throughout the reaction and cooling process.

Data Summary

The stability of Diethoxymethyl acetate is highly dependent on the reaction conditions. The following table summarizes its relative stability.

ConditionAcetal StabilityEster StabilityOverall Recommendation
Strongly Acidic (pH < 4) Very Low (Rapid Hydrolysis)Low (Hydrolysis)Avoid
Mildly Acidic (pH 4-6) Low (Hydrolysis Likely)[14]ModerateNot Recommended
Neutral (pH ~7) HighHighIdeal
Mildly Basic (pH 8-10) High[10][15]Moderate (Slow Hydrolysis Possible)Generally Safe
Strongly Basic (pH > 10) High[5]Low (Saponification Likely)Use with Caution

Visual Guides

Hydrolysis sub Diethoxymethyl Acetate prod_acid Acetic Acid + Ethanol + Ethyl Formate sub->prod_acid Acidic Conditions + H₂O prod_base Acetate Salt + Diethoxymethanol sub->prod_base Basic Conditions + H₂O

Hydrolysis pathways of Diethoxymethyl acetate.

Workflow start Start: Reaction Planning step1 1. Prepare Anhydrous Reagents & Solvents (e.g., distillation, sieves) start->step1 step2 2. Oven-Dry All Glassware & Cool Under Inert Atmosphere step1->step2 step3 3. Assemble Reaction Under Inert Gas (N₂ or Ar) step2->step3 step4 4. Maintain Anhydrous & Neutral Conditions (use of septa, syringes, pH control) step3->step4 step5 5. Control Reaction Temperature (run at lowest effective temp) step4->step5 step6 6. Monitor Reaction Progress (TLC, GC) (minimize reaction time) step5->step6 step7 7. Plan for Anhydrous Work-up (if subsequent steps are sensitive) step6->step7 end End: Product Isolation step7->end

Experimental workflow to minimize hydrolysis.

Key Experimental Protocol: Reaction Under Anhydrous, Neutral Conditions

This protocol outlines a general procedure for a reaction (e.g., alkylation) where the integrity of Diethoxymethyl acetate is critical.

Objective: To perform a chemical transformation on a substrate containing a Diethoxymethyl acetate moiety while preventing its hydrolysis.

Materials:

  • Diethoxymethyl acetate-containing substrate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)

  • Anhydrous reagents

  • Molecular sieves (4Å), activated

  • Nitrogen or Argon gas, dry

  • Reagents for work-up (e.g., anhydrous sodium sulfate (B86663), saturated ammonium (B1175870) chloride solution if required and compatible)

Equipment:

  • Round-bottom flasks and other glassware, oven-dried at 120°C for >4 hours

  • Schlenk line or manifold for inert gas

  • Magnetic stirrer and stir bars

  • Rubber septa

  • Syringes and needles, oven or flame-dried

  • Temperature-controlled bath (ice-water, dry ice-acetone, or cryocooler)

Procedure:

  • Glassware Preparation: Immediately before use, assemble the hot, oven-dried glassware under a positive flow of inert gas and allow it to cool to room temperature.

  • Solvent and Reagent Preparation: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe. If using a solid reagent, add it to the flask before purging with inert gas.

  • Initiating the Reaction:

    • Cool the reaction flask to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

    • Dissolve the Diethoxymethyl acetate-containing substrate in a small amount of anhydrous solvent in a separate flame-dried flask under inert gas, then transfer it slowly to the reaction flask via syringe.

    • Add any subsequent reagents dropwise via a syringe pump to maintain temperature and control the reaction rate.

  • Reaction Monitoring: Monitor the reaction's progress using TLC or by withdrawing small aliquots via syringe for GC analysis. The goal is to stop the reaction as soon as the starting material is consumed to minimize potential degradation over time.

  • Reaction Quenching and Work-up:

    • Once complete, quench the reaction carefully at low temperature. An anhydrous quench (e.g., adding a solution of a neutral salt) is preferable if possible.

    • If an aqueous work-up is necessary, use pre-chilled, de-gassed, neutral water or a buffered solution (e.g., saturated ammonium chloride) and perform the extraction quickly.

    • Separate the organic layer, dry it thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

By adhering to these rigorous anhydrous and neutral protocols, researchers can significantly improve the success of reactions involving the hydrolytically sensitive Diethoxymethyl acetate.

References

Troubleshooting

Technical Support Center: Purification Techniques for Products from Diethoxymethyl Acetate Reactions

Welcome to the technical support center for troubleshooting the purification of reaction products involving diethoxymethyl acetate (B1210297) (DEMA). This resource is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the purification of reaction products involving diethoxymethyl acetate (B1210297) (DEMA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of compounds synthesized using DEMA.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the purification of your target compounds.

Problem 1: Low yield after purification.

Potential CauseSuggested Solution
Product loss during aqueous workup - Minimize extractions: If your product has some water solubility, reduce the number of aqueous washes. - Brine wash: Use a saturated brine solution for the final wash to "salt out" the organic product from the aqueous phase, reducing its solubility in water.
Incomplete crystallization - Optimize solvent system: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures.[1][2][3][4][5] - Induce crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. - Concentrate the mother liquor: After filtering the first crop of crystals, concentrate the remaining solution (mother liquor) and cool again to obtain a second crop.
Adsorption of product onto silica (B1680970) gel during chromatography - Use a more polar eluent: Gradually increase the polarity of your solvent system to ensure your product elutes from the column.[6] - Add a modifier: For basic compounds, adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent can prevent streaking and strong adsorption to the acidic silica gel. For acidic compounds, a small amount of acetic acid may be beneficial.[7][8]

Problem 2: Presence of impurities in the final product.

Potential ImpurityIdentification MethodPurification Strategy
Unreacted Diethoxymethyl Acetate GC-MS, ¹H NMRDistillation: If your product is not volatile, DEMA (boiling point ~186 °C) can be removed by distillation, possibly under reduced pressure.[9] Aqueous Wash: DEMA has some water solubility, so it can be partially removed by aqueous extraction.
Starting Materials (e.g., aminouracil derivatives) LC-MS, HPLC, TLCChromatography: Flash column chromatography is often effective for separating polar starting materials from the desired product.[6][7] Recrystallization: If the solubility profiles are sufficiently different, recrystallization can be an effective purification method.[1][2][3][4][5]
Hydrolysis Products (e.g., esters, alcohols) GC-MS, ¹H NMRAqueous Wash: Mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic hydrolysis byproducts. Chromatography: Use flash chromatography with an appropriate solvent system to separate the desired product from hydrolysis byproducts.
Side-reaction Products (e.g., isomers, dimers) LC-MS, HPLC, ¹H NMRChromatography: High-performance liquid chromatography (HPLC) may be necessary for separating closely related isomers.[3][4][7][10][11][12] Recrystallization: Careful selection of the recrystallization solvent can sometimes selectively crystallize the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving diethoxymethyl acetate?

A1: Common byproducts can include unreacted starting materials, hydrolysis products of DEMA (such as ethyl acetate and ethanol), and side-products from the specific reaction being performed. For example, in the synthesis of heterocyclic compounds like purines, incomplete cyclization or the formation of isomers can occur.[1][13]

Q2: How do I choose the right purification technique for my product?

A2: The choice of purification technique depends on the physical and chemical properties of your product and the impurities present.

  • Distillation is suitable for thermally stable, volatile compounds with boiling points significantly different from those of the impurities.

  • Recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent can be found.[1][2][3][4][5]

  • Flash Column Chromatography is a versatile technique for separating a wide range of compounds based on their polarity.[6][7] It is particularly useful for removing polar impurities.

  • High-Performance Liquid Chromatography (HPLC) is often used for final purification, especially when high purity is required or for separating closely related compounds like isomers.[3][4][7][10][11][12]

Q3: My compound is a basic heterocycle and it streaks on the silica gel column. What should I do?

A3: Streaking of basic compounds on silica gel is a common issue due to the acidic nature of the silica. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia (B1221849) in methanol, to your eluent.[7][8] This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, you could consider using a different stationary phase like alumina.[7]

Q4: I am having trouble finding a good solvent for recrystallization. What are my options?

A4: If a single solvent is not effective, you can try a two-solvent system. This involves dissolving your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Upon cooling, crystals should form. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane (B109758)/hexane.

Experimental Protocols

Below are detailed methodologies for key purification techniques relevant to products from diethoxymethyl acetate reactions.

Protocol 1: Purification of 6-Dioxo-(1H,3H)-9-N-ribitylpurine by Recrystallization

This protocol is based on the synthesis of 6-dioxo-(1H,3H)-9-N-ribitylpurine from the reaction of 5-amino-6-ribitylaminouracil hydrochloride with diethoxymethyl acetate.[1]

  • Reaction Workup: After the reaction is complete, remove the excess diethoxymethyl acetate under reduced pressure.

  • Dissolution: Dissolve the crude residue in a minimum amount of boiling water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: While the solution is still hot, filter it through a fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold water, and then with ethanol.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification of Theophylline (B1681296) Nucleosides by Flash Column Chromatography

This protocol is a general guideline for the purification of theophylline nucleosides synthesized via DEMA-induced cyclization.[14]

  • Sample Preparation: After the reaction, concentrate the mixture under reduced pressure to remove the solvent. Dissolve the crude residue in a minimal amount of the chromatography eluent or a slightly stronger solvent.

  • Column Packing: Pack a glass column with silica gel in the desired solvent system (e.g., a mixture of dichloromethane and methanol).[6]

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., from 100% dichloromethane to a mixture of dichloromethane and methanol), is often effective.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Analysis and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified theophylline nucleoside.

Data Presentation

Table 1: Comparison of Purification Techniques for Heterocyclic Compounds

Purification TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Distillation Separation based on boiling point differences.- Scalable- Can yield very pure product- Product must be thermally stable- Ineffective if boiling points are closeThermally stable, volatile products.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[1][2][3][4][5]- Can yield very pure crystalline product- Relatively inexpensive- Requires finding a suitable solvent- Can have lower yields due to product solubility in the mother liquorSolid compounds.
Flash Column Chromatography Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[6][7]- Versatile for a wide range of compounds- Relatively fast- Can use large volumes of solvent- May not separate closely related isomersGeneral purification of reaction mixtures.
HPLC High-resolution separation based on partitioning between a stationary phase and a pressurized mobile phase.[3][4][7][10][11][12]- High resolution and efficiency- Can separate complex mixtures and isomers- Expensive equipment- Limited sample loading capacity for preparative scaleFinal high-purity polishing and separation of isomers.

Visualizations

experimental_workflow reaction Diethoxymethyl Acetate Reaction workup Aqueous Workup (e.g., water, brine wash) reaction->workup concentration Solvent Removal (Rotary Evaporation) workup->concentration crude_product Crude Product concentration->crude_product purification_choice Choice of Purification crude_product->purification_choice distillation Distillation purification_choice->distillation Volatile & Thermally Stable? recrystallization Recrystallization purification_choice->recrystallization Solid? flash_chromatography Flash Column Chromatography purification_choice->flash_chromatography General Purification hplc HPLC purification_choice->hplc High Purity / Isomers? pure_product Pure Product distillation->pure_product recrystallization->pure_product flash_chromatography->pure_product hplc->pure_product analysis Purity Analysis (NMR, LC-MS, GC-MS) pure_product->analysis

Caption: A general workflow for the purification of products from diethoxymethyl acetate reactions.

troubleshooting_logic start Impure Product After Initial Purification identify_impurity Identify Impurity (NMR, MS, TLC) start->identify_impurity is_starting_material Unreacted Starting Material? identify_impurity->is_starting_material Polar spot on TLC is_byproduct Reaction Byproduct? identify_impurity->is_byproduct Unexpected signals in NMR is_solvent Residual Solvent? identify_impurity->is_solvent Solvent peaks in NMR re_purify_chromatography Re-purify by Chromatography (Optimize solvent system) is_starting_material->re_purify_chromatography re_crystallize Re-crystallize (Different solvent) is_starting_material->re_crystallize is_byproduct->re_purify_chromatography modify_reaction Modify Reaction Conditions (e.g., time, temperature) is_byproduct->modify_reaction vacuum_drying Dry under High Vacuum is_solvent->vacuum_drying aqueous_wash Perform Aqueous Wash is_solvent->aqueous_wash Water-miscible solvent?

Caption: A logical flowchart for troubleshooting impure product purification.

References

Optimization

Technical Support Center: Troubleshooting Low Yields in Diethoxymethyl Acetate-Mediated Cyclizations

Welcome to the technical support center for Diethoxymethyl acetate (B1210297) (DEMA)-mediated cyclizations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common is...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethoxymethyl acetate (B1210297) (DEMA)-mediated cyclizations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low product yields in their experiments. The content is presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My Diethoxymethyl acetate-mediated cyclization is resulting in a significantly lower yield than expected. What are the most common initial troubleshooting steps?

Low yields in these cyclizations can often be attributed to a few key factors. A systematic approach to troubleshooting is recommended. Start by verifying the following:

  • Purity of Starting Materials: Ensure the purity of your amine-containing substrate (e.g., aminopyrimidines, aminouracils) and the Diethoxymethyl acetate. Impurities can lead to unwanted side reactions.

  • Quality of Reagents and Solvents: Use high-quality, anhydrous solvents. Diethoxymethyl acetate is sensitive to moisture, which can lead to its decomposition and reduce its effectiveness.

  • Reaction Atmosphere: While not always strictly required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive substrates and reagents.

  • Stoichiometry of Reactants: Carefully check the molar ratios of your reactants. An excess of either the substrate or DEMA might be necessary depending on the specific reaction, but a significant deviation from the optimal ratio can lead to side product formation.

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are some common side reactions in DEMA-mediated cyclizations?

Byproduct formation is a frequent cause of low yields. Potential side reactions include:

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, particularly if the cyclization step has a high activation energy. This can sometimes be addressed by increasing the reaction temperature or time.

  • Hydrolysis of Diethoxymethyl Acetate: DEMA can be hydrolyzed in the presence of water to form acetic acid and diethoxymethane. This reduces the concentration of the active cyclizing agent.

  • Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the intramolecular cyclization.

  • Formation of Oligomers: If the substrate has multiple reactive sites, intermolecular reactions can occur, leading to the formation of dimers or oligomers, especially at high concentrations.

  • Side Reactions of the Amine Substrate: The amino group of the substrate can undergo other reactions, such as acylation, if other electrophiles are present.

Q3: What is the optimal temperature for a Diethoxymethyl acetate-mediated cyclization?

The optimal temperature is highly dependent on the specific substrate and solvent used. Some reactions proceed well at room temperature, while others require heating. It is known that at temperatures above 120 °C, Diethoxymethyl acetate can decompose into ethyl acetate and ethyl formate. Therefore, it is generally advisable to keep the reaction temperature below this point unless specific protocols suggest otherwise. If you are experiencing low yields at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) while monitoring the reaction by TLC or LC-MS is a good optimization strategy.

Q4: How does the choice of solvent affect the reaction yield?

The solvent can play a crucial role in the success of the cyclization. Non-polar, aprotic solvents are often preferred to minimize side reactions. Solvents like DMF, DMSO, or dioxane have been used in similar cyclization reactions. Protic solvents, especially those containing water, should be avoided due to the moisture sensitivity of DEMA. The solubility of the starting materials in the chosen solvent is also a critical factor to ensure a homogeneous reaction mixture.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive or decomposed Diethoxymethyl acetate- Use freshly opened or properly stored DEMA. - Ensure anhydrous reaction conditions.
Low reaction temperature- Gradually increase the reaction temperature (e.g., in 10-20 °C increments) while monitoring the reaction.
Inappropriate solvent- Switch to a different anhydrous, aprotic solvent in which the starting materials are soluble.
Formation of Multiple Products Presence of water- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere.
Sub-optimal reactant concentration- If oligomerization is suspected, try running the reaction at a lower concentration.
Incorrect reaction time- Monitor the reaction over time to identify the point of maximum product formation before significant decomposition or side product formation occurs.
Difficulty in Product Isolation Product is highly polar- Use appropriate chromatographic techniques for purification, such as reverse-phase chromatography.
Product is unstable- Minimize exposure to heat and acidic or basic conditions during workup and purification.

Experimental Protocols

General Protocol for Diethoxymethyl Acetate-Mediated Cyclization of a Glycosylideneiminouracil

This protocol is adapted from the synthesis of theophylline (B1681296) nucleosides.[1]

  • Reactant Preparation: Dissolve the 4-amino-5-glycosylideneimino-1,3-dimethyluracil substrate in a suitable anhydrous solvent (e.g., DMF) in a flame-dried flask under an inert atmosphere.

  • Addition of DEMA: Add Diethoxymethyl acetate (typically 1.1 to 2 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired cyclized product.

Quantitative Data

The following table summarizes the reported yields for the Diethoxymethyl acetate-induced cyclization of different glycosylideneiminouracils to form theophylline nucleosides.

SubstrateMajor ProductYield (%)Minor ProductYield (%)Reference
Imine of mannose7-(β-D-mannopyranosyl)theophylline627-(α-D-mannopyranosyl)theophylline20[1]
Imine of galactose7-(β-D-galactopyranosyl)theophylline507-(α-D-galactofuranosyl)theophylline35[1]
Imine of glucose7-(β-D-glucopyranosyl)theophylline607-(β-D-glucofuranosyl)theophylline15[1]

Visualizations

Experimental Workflow for DEMA-Mediated Cyclization

experimental_workflow sub Substrate Preparation (Anhydrous Solvent) dema Addition of DEMA sub->dema reaction Reaction (Controlled Temperature) dema->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring workup Workup (Solvent Removal) monitoring->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a Diethoxymethyl acetate-mediated cyclization reaction.

Troubleshooting Logic for Low Yields

troubleshooting_logic start Low Yield Observed check_reagents Verify Purity of Starting Materials & DEMA start->check_reagents check_conditions Check Reaction Conditions (Anhydrous, Inert Atmosphere) start->check_conditions optimize_temp Optimize Temperature check_reagents->optimize_temp check_conditions->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_conc Optimize Concentration optimize_solvent->optimize_conc analyze_byproducts Analyze Byproducts (TLC, LC-MS) optimize_conc->analyze_byproducts incomplete Incomplete Reaction analyze_byproducts->incomplete side_reactions Side Reactions analyze_byproducts->side_reactions increase_time Increase Reaction Time incomplete->increase_time change_stoichiometry Adjust Stoichiometry side_reactions->change_stoichiometry purification_issue Address Purification Issues side_reactions->purification_issue

References

Troubleshooting

Technical Support Center: Identifying Diethoxymethyl Acetate Impurities by NMR

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purit...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of Diethoxymethyl acetate (B1210297).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the expected ¹H and ¹³C NMR signals for pure Diethoxymethyl acetate?

A1: Pure Diethoxymethyl acetate [CH₃COOCH(OCH₂CH₃)₂] should exhibit four distinct signals in the ¹H NMR spectrum and five in the ¹³C NMR spectrum. The expected chemical shifts are summarized in the data table below. Key signals to confirm your product are the singlet for the acetal (B89532) proton (-CH) around 5.8 ppm in the ¹H spectrum and the corresponding carbon signal around 113 ppm in the ¹³C spectrum.

Q2: I see extra peaks in my spectrum. What are the common impurities I should look for?

A2: Common impurities often originate from the starting materials or side reactions. Diethoxymethyl acetate is typically synthesized from triethoxymethane and acetic anhydride. Therefore, unreacted starting materials are the most probable impurities. Other common contaminants include residual solvents (e.g., diethyl ether), hydrolysis products like ethanol (B145695) and acetic acid, and water.

Q3: How can I distinguish the Diethoxymethyl acetate signals from unreacted starting materials?

A3:

  • Triethoxymethane: Look for a characteristic singlet at ~5.0 ppm in the ¹H NMR spectrum, which corresponds to the central C-H of the orthoformate. This signal is upfield from the Diethoxymethly acetate acetal proton (~5.8 ppm).

  • Acetic Anhydride: This will appear as a sharp singlet in the ¹H NMR spectrum around 2.2-2.3 ppm.[1][2] While close to the acetate methyl signal of the product (~2.1 ppm), it is distinctly downfield.

Q4: My ¹H NMR spectrum shows a broad singlet around 1.5-5.0 ppm. What is it?

A4: A broad singlet in this region that is not attributable to your product or known impurities is often due to residual water (H₂O or HOD) in the NMR solvent. The chemical shift of water is highly dependent on the solvent, concentration, and temperature.

Q5: My peak integrations do not match the expected proton ratios. What could be the cause?

A5: Incorrect integration values can be due to several factors:

  • Presence of Impurities: Co-eluting impurity peaks can overlap with your product signals, artificially inflating the integration. Refer to the chemical shift table to identify potential overlaps.

  • Incomplete Relaxation: For quantitative analysis, ensure the relaxation delay (d1) in your NMR acquisition parameters is sufficiently long (typically 5 times the longest T₁ of your molecule). Quaternary carbons and protons on slow-tumbling molecules require longer delays.

  • Poor Phasing and Baseline Correction: Inaccurate phasing or baseline correction can lead to integration errors. Re-process your spectrum carefully.

Q6: The peaks in my spectrum are broad and poorly resolved. What are the possible reasons?

A6: Broad peaks can be caused by:

  • High Sample Concentration: Very concentrated samples can lead to increased viscosity, which results in broader lines. Diluting the sample may improve resolution.

  • Solid Particles: Undissolved material or dust in the NMR tube will distort the magnetic field homogeneity. Always filter your sample into the NMR tube.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Poor Shimming: The magnetic field may not be sufficiently homogenized. Re-shimming the spectrometer can resolve this issue.

Data Presentation: NMR Chemical Shifts

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for Diethoxymethyl acetate and its common impurities in CDCl₃. Note that chemical shifts can vary slightly based on concentration and solvent.[3][4]

Compound NameStructure¹H NMR Chemical Shifts (ppm) & Multiplicity¹³C NMR Chemical Shifts (ppm)
Diethoxymethyl acetate CH₃COOCH(OCH₂CH₃)₂~5.8 (s, 1H, -OCHO-), ~3.7 (q, 4H, -OCH₂-), ~2.1 (s, 3H, CH₃CO-), ~1.2 (t, 6H, -CH₂CH₃)~170 (C=O), ~113 (-OCHO-), ~64 (-OCH₂-), ~21 (CH₃CO-), ~15 (-CH₂CH₃)
TriethoxymethaneHC(OCH₂CH₃)₃~5.0 (s, 1H, -CH-), ~3.6 (q, 6H, -OCH₂-), ~1.2 (t, 9H, -CH₃)[5][6]~113 (-CH-), ~59 (-OCH₂-), ~15 (-CH₃)[5]
Acetic Anhydride(CH₃CO)₂O~2.2 (s, 6H)[1][2]~167 (C=O), ~22 (-CH₃)[7][8]
EthanolCH₃CH₂OH~3.7 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃), OH signal is variable and broad[9]~58 (-CH₂-), ~18 (-CH₃)[9]
Acetic AcidCH₃COOH~11-12 (broad s, 1H, -COOH), ~2.1 (s, 3H, -CH₃)[3]~178 (-COOH), ~21 (-CH₃)
Diethyl Ether(CH₃CH₂)₂O~3.5 (q, 4H, -OCH₂-), ~1.2 (t, 6H, -CH₃)[3]~66 (-OCH₂-), ~15 (-CH₃)[3]

Experimental Protocols

1. NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-resolution NMR sample.

  • Quantity: Weigh approximately 10-20 mg of your Diethoxymethyl acetate sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen based on the sample's solubility and to avoid overlapping signals with the analyte.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

2. NMR Data Acquisition

These are general starting parameters. They may need to be optimized for your specific instrument and sample.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans (ns): 8 to 16 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds. For accurate integration, increase to 10 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is standard.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Number of Scans (ns): 256 to 1024 scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic molecules.[10]

Visualizations

The following diagrams illustrate key workflows and chemical structures relevant to the analysis of Diethoxymethyl acetate.

Troubleshooting_Workflow Troubleshooting Workflow for Unknown NMR Peaks start Unexpected Peak in NMR Spectrum check_shift Check Chemical Shift (δ) in Table 1 start->check_shift check_multiplicity Analyze Splitting Pattern (Multiplicity) is_starting_material Matches Starting Material? check_shift->is_starting_material check_integration Check Relative Integration is_solvent Matches Common Solvent/Water? is_starting_material->is_solvent No impurity_sm Impurity: Unreacted Starting Material is_starting_material->impurity_sm Yes is_side_product Matches Potential Side Product? is_solvent->is_side_product No impurity_solvent Impurity: Residual Solvent or Water is_solvent->impurity_solvent Yes impurity_side_product Impurity: Side Product (e.g., Ethanol, Acetic Acid) is_side_product->impurity_side_product Yes unknown Consider Further Analysis (e.g., 2D NMR, MS) is_side_product->unknown No

Caption: Troubleshooting workflow for identifying unknown peaks in an NMR spectrum.

Chemical_Structures Key Chemical Structures cluster_product Product cluster_impurities Potential Impurities DEMA Diethoxymethyl acetate C₇H₁₄O₄ TEOF Triethoxymethane C₇H₁₆O₃ Ac2O Acetic Anhydride C₄H₆O₃ EtOH Ethanol C₂H₆O AcOH Acetic Acid C₂H₄O₂

Caption: Structures of Diethoxymethyl acetate and common process-related impurities.

References

Optimization

Technical Support Center: Work-up Procedures for Reactions Containing Diethoxymethyl Acetate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of chemical rea...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of chemical reactions involving Diethoxymethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is Diethoxymethyl acetate and what are its key reactive features?

A1: Diethoxymethyl acetate is a molecule that possesses two key functional groups: an acetal (B89532) and an ester. This dual functionality dictates its reactivity and stability during reaction work-ups.

  • Acetal Group: The diethoxymethyl group is an acetal. Acetals are generally stable under neutral and basic conditions but are sensitive to acid. In the presence of aqueous acid, they can hydrolyze to form an aldehyde (in this case, glyoxal (B1671930) ethyl acetal) and ethanol (B145695).

  • Ester Group: The acetate group is an ester. Esters are susceptible to hydrolysis under both acidic and basic (saponification) conditions.

Q2: My reaction is complete. What is the first step in the work-up?

A2: The initial step of the work-up will depend on the reaction conditions.

  • For reactions run under acidic conditions: Neutralize the acid immediately to prevent hydrolysis of the Diethoxymethyl acetate. This is typically done by washing the reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution.

  • For reactions run under basic conditions: The Diethoxymethyl acetate is likely stable. You can proceed with dilution and extraction.

  • For reactions run under neutral conditions: You can proceed directly to dilution and extraction.

Q3: How do I remove Diethoxymethyl acetate from my reaction mixture?

A3: Diethoxymethyl acetate is soluble in many common organic solvents and sparingly soluble in water.[1] It can typically be removed from a desired product through standard purification techniques such as column chromatography or distillation, depending on the physical properties of your product.

Q4: Can I use an acidic aqueous wash during my extraction?

A4: It is generally not recommended to use a strong acidic wash if you wish to retain the Diethoxymethyl acetate moiety. The acetal functionality is labile to acid and will likely hydrolyze. If an acidic wash is necessary to remove other impurities, it should be done quickly, at a low temperature, and with a mild acid (e.g., dilute citric acid or ammonium (B1175870) chloride). Monitor the integrity of the Diethoxymethyl acetate by thin-layer chromatography (TLC).

Q5: What are the expected byproducts if Diethoxymethyl acetate decomposes during work-up?

A5: Decomposition can occur via two main pathways:

  • Acid-catalyzed hydrolysis of the acetal: This will produce ethanol and glyoxal ethyl acetal.

  • Hydrolysis of the ester (acidic or basic): This will yield acetic acid (or acetate salt) and diethoxymethanol. Diethoxymethanol is unstable and will likely decompose further to diethyl ether and formaldehyde.

Troubleshooting Guide

Problem Possible Cause Solution
Loss of Diethoxymethyl acetate during work-up (confirmed by TLC/NMR) Accidental exposure to acidic conditions.Neutralize any acidic components immediately after the reaction is complete with a mild base (e.g., saturated NaHCO₃ solution). Avoid acidic washes if possible. If an acid wash is required, use a weak acid, keep the exposure time minimal, and perform the wash at low temperatures (0-5 °C).
High temperatures during work-up or concentration.Diethoxymethyl acetate can decompose at elevated temperatures. Concentrate the solution under reduced pressure at a low temperature (e.g., < 40°C).
An unexpected polar spot appears on the TLC plate after work-up. Hydrolysis of the ester group to acetic acid or the acetal group to an aldehyde.Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts. The aldehyde byproduct may require chromatographic separation.
Formation of an emulsion during extraction. High concentration of salts or polar byproducts.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite® may be effective.
Product co-elutes with Diethoxymethyl acetate during column chromatography. Similar polarities of the product and Diethoxymethyl acetate.Optimize the solvent system for your column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if separation is particularly difficult.

Experimental Protocols

General Work-up Procedure for a Reaction Containing Diethoxymethyl Acetate (Assuming a Non-Aqueous Reaction Solvent)
  • Quenching the Reaction:

    • If the reaction is conducted under acidic conditions, cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • If the reaction is conducted under basic or neutral conditions, proceed to the next step.

  • Dilution and Extraction:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with water (2 x volume of the organic layer) to remove water-soluble impurities.

    • Wash the organic layer with brine (1 x volume of the organic layer) to remove residual water.[2]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure at a temperature below 40 °C.

  • Purification:

    • Purify the crude product by flash column chromatography or distillation as required.

Visualizations

Workup_Decision_Tree Start Reaction Complete Condition Reaction Condition? Start->Condition Acidic Acidic Condition->Acidic  Acidic Basic_Neutral Basic or Neutral Condition->Basic_Neutral  Basic / Neutral   Neutralize Neutralize with aq. NaHCO3 Acidic->Neutralize Dilute_Extract Dilute with Organic Solvent & Extract with Water/Brine Basic_Neutral->Dilute_Extract Neutralize->Dilute_Extract Dry_Concentrate Dry & Concentrate Dilute_Extract->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify Troubleshooting_Flowchart Start Product Loss or Unexpected Byproduct Check_pH Check pH of Aqueous Washes Start->Check_pH Acidic_Wash Acidic Wash Used? Check_pH->Acidic_Wash Acidic Saponification Likely Ester Saponification Check_pH->Saponification Basic Hydrolysis Likely Acetal Hydrolysis Acidic_Wash->Hydrolysis Yes Check_Temp Check Concentration Temperature Acidic_Wash->Check_Temp No Optimize_Wash Use Mild Base (NaHCO3) or Neutral Wash Hydrolysis->Optimize_Wash Saponification->Optimize_Wash End Problem Resolved Optimize_Wash->End High_Temp Temperature > 40°C? Check_Temp->High_Temp Thermal_Decomp Potential Thermal Decomposition High_Temp->Thermal_Decomp Yes High_Temp->End No Reduce_Temp Concentrate at Lower Temperature Thermal_Decomp->Reduce_Temp Reduce_Temp->End

References

Troubleshooting

Technical Support Center: Monitoring Diethoxymethyl Acetate Reactions by Thin-Layer Chromatography (TLC)

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing thin-layer chromatography (TLC) to monitor reactions involving Diethoxymethyl acetate (B1210297)....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing thin-layer chromatography (TLC) to monitor reactions involving Diethoxymethyl acetate (B1210297). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of TLC in monitoring Diethoxymethyl acetate reactions?

A1: Thin-layer chromatography is a rapid and effective technique used to monitor the progress of chemical reactions.[1][2] In the context of Diethoxymethyl acetate, TLC allows for the qualitative analysis of the reaction mixture to observe the consumption of the starting material (Diethoxymethyl acetate) and the formation of the desired product(s) over time. This helps in determining the reaction's endpoint, identifying the presence of byproducts, and optimizing reaction conditions.

Q2: How do I choose an appropriate solvent system (mobile phase) for TLC analysis of a Diethoxymethyl acetate reaction?

A2: The selection of a suitable mobile phase is critical for achieving good separation of the components in your reaction mixture.[3] For compounds of moderate polarity like Diethoxymethyl acetate and its likely products (aldehydes, alcohols, and other esters), a common starting point is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.[4] A typical initial trial would be a 4:1 or 1:1 mixture of hexane:ethyl acetate.[4] The polarity of the solvent system can then be adjusted to achieve optimal separation, where the Rf values of the key spots are ideally between 0.2 and 0.8.

Q3: How can I visualize the spots of Diethoxymethyl acetate and its reaction products on the TLC plate?

A3: Since Diethoxymethyl acetate and many of its reaction products are colorless, a visualization technique is required.[3] The most common non-destructive method is using a UV lamp, as many organic compounds will appear as dark spots on a fluorescent background.[5] For compounds that are not UV-active, various chemical stains can be used. A p-anisaldehyde stain is often effective for visualizing acetals, aldehydes, and alcohols, typically producing colored spots upon heating.[6] Another general-purpose stain is potassium permanganate, which reacts with oxidizable functional groups like alcohols and aldehydes.

Q4: What is a "co-spot" and why is it important when monitoring reactions by TLC?

A4: A co-spot is a single lane on the TLC plate where both the reaction mixture and a pure sample of the starting material are applied. This is a crucial control to confidently identify the spot corresponding to the starting material in the reaction mixture lane, especially if the Rf values of the reactant and product are very similar. An elongated spot in the co-spot lane can indicate that the reactant and product are different compounds, even if their individual spots are close together.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking or Smearing of Spots - The sample is too concentrated.[7] - The compound is acidic or basic.[7] - The compound is unstable on the silica (B1680970) gel plate.[8]- Dilute the sample before spotting it on the TLC plate.[7] - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape of acidic or basic compounds, respectively.[7] - Consider using a different stationary phase, such as alumina, or running the TLC quickly and developing it immediately after spotting.
Spots Remain at the Baseline (Low Rf) - The mobile phase is not polar enough.[7]- Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[4]
Spots Run at the Solvent Front (High Rf) - The mobile phase is too polar.[7]- Decrease the polarity of the mobile phase. In a hexane/ethyl acetate system, increase the proportion of hexane.[4]
No Spots are Visible After Visualization - The sample is too dilute.[7] - The compound is not UV-active and the chosen stain is inappropriate. - The compound is volatile and has evaporated from the plate.[7]- Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[7] - Try a different visualization technique. If UV light doesn't work, use a chemical stain like p-anisaldehyde or potassium permanganate. - Minimize the time the plate is left to dry before and after development.
Uneven Solvent Front - The TLC plate was not placed vertically in the developing chamber. - The edge of the TLC plate is touching the filter paper or the side of the chamber.- Ensure the TLC plate is placed straight in the developing chamber and is not tilted. - Make sure there is no contact between the plate's side and any other surface inside the chamber.
Reactant and Product Spots are Too Close - The polarity of the mobile phase is not optimal for separating the two compounds.- Experiment with different solvent systems. Try varying the ratio of hexane and ethyl acetate, or introduce a third solvent with a different polarity, such as a small amount of methanol.

Quantitative Data

The following tables provide estimated Rf values for Diethoxymethyl acetate and its potential reaction products in common TLC solvent systems. Note: These are approximate values, and the actual Rf values may vary depending on the specific reaction conditions, the concentration of the sample, and the TLC plate used. It is always recommended to run a standard of the starting material alongside the reaction mixture.

Table 1: Estimated Rf Values in Hexane/Ethyl Acetate Systems

CompoundFunctional GroupPolarityEst. Rf (9:1 Hexane:EtOAc)Est. Rf (4:1 Hexane:EtOAc)Est. Rf (1:1 Hexane:EtOAc)
Diethoxymethyl acetateAcetal, EsterMedium0.6 - 0.70.7 - 0.80.8 - 0.9
Aldehyde Product (e.g., Benzaldehyde)AldehydeMedium-High0.4 - 0.50.6 - 0.70.7 - 0.8
Alcohol Product (e.g., Benzyl alcohol)AlcoholHigh0.1 - 0.20.3 - 0.40.5 - 0.6
Ethyl AcetateEsterMediumN/A (Solvent)N/A (Solvent)N/A (Solvent)
Acetic AcidCarboxylic AcidVery High< 0.1< 0.10.1 - 0.2

Table 2: Suggested Stains for Visualization

StainTarget Functional GroupsExpected Appearance
UV Light (254 nm) Aromatic compounds, conjugated systemsDark spots on a fluorescent green background
p-Anisaldehyde Acetals, Aldehydes, AlcoholsVarious colored spots (e.g., pink, purple, blue) upon heating
Potassium Permanganate Alcohols, Aldehydes, AlkenesYellow/brown spots on a purple background
Iodine Unsaturated compounds, some oxygen-containing compoundsBrown spots

Experimental Protocols

Protocol 1: Preparation and Elution of a TLC Plate for Reaction Monitoring
  • Prepare the Developing Chamber:

    • Pour the chosen mobile phase into a TLC developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere.

    • Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a straight line across a silica gel TLC plate, approximately 1 cm from the bottom. This is the origin line.

    • Mark three small, equidistant points on the origin line for spotting the starting material, the co-spot, and the reaction mixture.

  • Spot the TLC Plate:

    • Dissolve a small amount of the pure starting material (Diethoxymethyl acetate) in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Using a capillary tube, carefully spot the starting material solution on the leftmost mark of the origin line. The spot should be small and concentrated.

    • Withdraw a small aliquot of the reaction mixture using a capillary tube.

    • Spot the reaction mixture on the rightmost mark of the origin line.

    • For the co-spot, first spot the starting material on the center mark, and then, after it has dried, spot the reaction mixture directly on top of it.

  • Develop the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualize and Analyze the TLC Plate:

    • Allow the solvent to evaporate from the plate in a fume hood.

    • Visualize the spots using a UV lamp and circle any visible spots with a pencil.

    • If necessary, use a chemical stain for further visualization.

    • Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

    • Compare the spots in the reaction mixture lane to the starting material and co-spot lanes to assess the progress of the reaction.

Visualizations

TLC_Workflow prep_chamber Prepare Developing Chamber develop_plate Develop Plate in Chamber prep_chamber->develop_plate prep_plate Prepare TLC Plate spot_plate Spot TLC Plate (Reactant, Co-spot, Reaction Mix) prep_plate->spot_plate spot_plate->develop_plate visualize Visualize Spots (UV, Stain) develop_plate->visualize analyze Analyze Results & Calculate Rf visualize->analyze Troubleshooting_TLC start Problem with TLC Result streaking Streaking/Smearing? start->streaking rf_issue Rf Value Issue? streaking->rf_issue No conc Dilute Sample streaking->conc Yes add_modifier Add Acid/Base to Mobile Phase streaking->add_modifier If Tailing low_rf Spots at Baseline? rf_issue->low_rf Yes no_spots No Spots Visible? conc_sample Concentrate Sample / Re-spot no_spots->conc_sample Yes change_vis Use Different Visualization Method no_spots->change_vis Still No Spots high_rf Spots at Solvent Front? low_rf->high_rf No inc_polarity Increase Mobile Phase Polarity low_rf->inc_polarity Yes high_rf->no_spots No dec_polarity Decrease Mobile Phase Polarity high_rf->dec_polarity Yes

References

Optimization

Technical Support Center: Catalyst Selection for Diethoxymethyl Acetate Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of diethoxymethyl acetate (B121...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of diethoxymethyl acetate (B1210297). Our goal is to help you improve reaction efficiency through informed catalyst selection and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing diethoxymethyl acetate?

A1: Diethoxymethyl acetate is commonly synthesized through the reaction of triethyl orthoformate with an acylating agent. One established method involves the use of acetic anhydride (B1165640), often in the presence of an acid catalyst like formic acid.[1] The reaction between acetic acid anhydride and triethoxymethane is another reported route.

Q2: What is the role of an acid catalyst in the synthesis of diethoxymethyl acetate?

A2: Acid catalysts are crucial for accelerating the formation of diethoxymethyl acetate. In the reaction involving triethyl orthoformate and acetic anhydride, an acid catalyst facilitates the formation of a reactive intermediate. For instance, when formic acid is used, it can react with acetic anhydride to form in situ acetic formic anhydride, a potent formylating agent.[2][3][4][5] This mixed anhydride is highly reactive and can lead to efficient synthesis.

Q3: What types of catalysts can be used for this reaction?

A3: While specific comparative studies for diethoxymethyl acetate are limited in publicly available literature, the reaction is a type of acetal (B89532) esterification, and catalysts effective for these reactions can be considered. These include:

  • Brønsted Acids: Formic acid is a commonly used catalyst.[1] Other Brønsted acids like sulfuric acid or p-toluenesulfonic acid are effective for related esterification and acetalization reactions and could be adapted for this synthesis.

  • Lewis Acids: Lewis acids are also known to catalyze acetalization reactions, although specific examples for diethoxymethyl acetate are not readily found in the searched literature.

  • Heterogeneous Catalysts: Solid acid catalysts such as zeolites or acidic resins could be explored for easier separation and potential reuse, though specific data on their performance for this reaction is not detailed in the provided search results.

Q4: How can I improve the yield of my diethoxymethyl acetate synthesis?

A4: Low yields in esterification and acetalization reactions are often due to the reversible nature of the reaction and the presence of water as a byproduct.[6] To improve the yield:

  • Water Removal: Actively remove water from the reaction mixture. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[6]

  • Use of Excess Reagent: Employing an excess of one of the reactants, such as triethyl orthoformate or acetic anhydride, can shift the equilibrium towards the product side.[6]

  • Catalyst Choice and Concentration: The choice and concentration of the acid catalyst can significantly impact the reaction rate and yield.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Ineffective catalysis.Ensure the acid catalyst is active and used in the appropriate concentration. If using formic acid with acetic anhydride, ensure conditions are suitable for the in-situ formation of acetic formic anhydride.
Presence of water in reactants or solvent.Use anhydrous reagents and solvents. Consider drying solvents before use and adding molecular sieves to the reaction mixture.[6]
Reaction equilibrium not favoring product.Use an excess of one reactant (e.g., triethyl orthoformate) and actively remove byproducts like ethanol (B145695) and acetic acid.
Reaction temperature is too low.Ensure the reaction is heated to an appropriate temperature to ensure a reasonable reaction rate.
Formation of Side Products / Darkening of Reaction Mixture Polymerization or other side reactions at high temperatures.Use milder reaction conditions, such as a lower temperature or a milder acid catalyst.[6]
Decomposition of reactants or products.Acetic formic anhydride, if formed, is thermally unstable and can decompose.[2] Maintain a controlled reaction temperature.
Difficulty in Product Isolation Incomplete removal of unreacted starting materials.During work-up, wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted acids.[6]
Emulsion formation during extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[6]

Catalyst Performance Data

The following table summarizes data for a known successful synthesis of diethoxymethyl acetate. Direct comparative data for various catalysts is limited in the available literature.

CatalystReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Formic AcidAcetic Anhydride, Triethyl OrthoformateNot specifiedNot specifiedNot specified54.5[1]

Experimental Protocols

Synthesis of Diethoxymethyl Acetate using Formic Acid as a Catalyst

This protocol is based on a reported synthesis of diethoxymethyl acetate.[1]

Materials:

  • Acetic Anhydride (550 g)

  • Formic Acid (275 g)

  • Triethyl Orthoformate (740 g)

Procedure:

  • Combine acetic anhydride, formic acid, and triethyl orthoformate in a suitable reaction vessel.

  • The original literature suggests reacting the components as described in DeWolfe, Synthesis, 1974, 153-172, which should be consulted for specific reaction conditions such as temperature and reaction time.

  • After the reaction is complete, the product is isolated by distillation. The reported boiling point of the product is 77°-78° C at 25 mm/Hg.[1]

Expected Yield:

  • A yield of 54.5% has been reported for this method.[1]

Visualizations

ReactionPathway Figure 1. Reaction Pathway for Diethoxymethyl Acetate Synthesis Triethyl Orthoformate Triethyl Orthoformate Diethoxymethyl Acetate Diethoxymethyl Acetate Triethyl Orthoformate->Diethoxymethyl Acetate Acetic Anhydride Acetic Anhydride Acetic Formic Anhydride (in situ) Acetic Formic Anhydride (in situ) Acetic Anhydride->Acetic Formic Anhydride (in situ) Formic Acid Formic Acid Formic Acid->Acetic Formic Anhydride (in situ) Catalyst Acetic Formic Anhydride (in situ)->Diethoxymethyl Acetate

Caption: Reaction pathway for diethoxymethyl acetate synthesis.

TroubleshootingWorkflow Figure 2. Troubleshooting Workflow for Low Yield start Low Yield of Diethoxymethyl Acetate check_water Check for Water Contamination in Reagents/Solvents? start->check_water dry_reagents Use Anhydrous Reagents. Add Molecular Sieves. check_water->dry_reagents Yes check_equilibrium Is Reaction Equilibrium Unfavorable? check_water->check_equilibrium No dry_reagents->check_equilibrium excess_reagent Use Excess Triethyl Orthoformate. Remove Byproducts. check_equilibrium->excess_reagent Yes check_catalyst Is Catalyst Inactive or Concentration Too Low? check_equilibrium->check_catalyst No excess_reagent->check_catalyst optimize_catalyst Verify Catalyst Activity. Optimize Concentration. check_catalyst->optimize_catalyst Yes success Improved Yield check_catalyst->success No optimize_catalyst->success

Caption: Troubleshooting workflow for low reaction yield.

References

Troubleshooting

Diethoxymethyl acetate stability in acidic versus basic media

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information, troubleshooting advice, and experimental protocols for working with diethoxymethyl acetate (B121...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and experimental protocols for working with diethoxymethyl acetate (B1210297), focusing on its stability in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of diethoxymethyl acetate?

Diethoxymethyl acetate possesses two key functional groups: an acetal (B89532) and an ester. This dual functionality dictates its reactivity and stability under different pH conditions.

Q2: How stable is diethoxymethyl acetate in acidic media?

Diethoxymethyl acetate is unstable in acidic conditions. Both the acetal and the ester functional groups are susceptible to acid-catalyzed hydrolysis.[1] The acetal will hydrolyze to produce ethanol (B145695) and an intermediate aldehyde, while the ester will hydrolyze to yield acetic acid and diethoxymethanol. The overall degradation can be complex, potentially leading to a mixture of products.

Q3: Is diethoxymethyl acetate stable in basic media?

The acetal functional group is generally stable in neutral to strongly basic environments.[2] However, the ester group is susceptible to base-catalyzed hydrolysis (saponification).[3] Therefore, in a basic medium, diethoxymethyl acetate is expected to selectively hydrolyze at the ester linkage to form sodium acetate (or the corresponding salt of the base used) and diethoxymethanol.

Q4: Which functional group is more labile in acidic conditions, the acetal or the ester?

Q5: What are the expected hydrolysis products of diethoxymethyl acetate?

  • In Acidic Media: The final hydrolysis products are expected to be acetic acid, ethanol, and formaldehyde (B43269) (from the complete breakdown of the diethoxymethyl group).

  • In Basic Media: The expected products are the salt of acetic acid (e.g., sodium acetate) and diethoxymethanol.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving diethoxymethyl acetate.

Problem Possible Cause Suggested Solution
Unexpected Side Products in an Acidic Reaction Both the acetal and ester groups are hydrolyzing.- Use anhydrous conditions if water is not a reactant. - Consider using a non-protic acid catalyst. - If possible, lower the reaction temperature to increase selectivity.
Low Yield in a Reaction Where Diethoxymethyl Acetate is a Starting Material The compound may be degrading during workup if acidic or basic aqueous solutions are used.- Perform aqueous washes with cold, neutral water or brine. - Minimize the contact time with any acidic or basic solutions. - Neutralize the reaction mixture carefully before extraction.
Inconsistent Reaction Outcomes The stability of diethoxymethyl acetate is highly pH-dependent. Small variations in the acidity or basicity of the reaction mixture can lead to different degradation profiles.- Carefully buffer the reaction mixture to maintain a consistent pH. - Ensure all reagents and solvents are free of acidic or basic impurities.
Difficulty in Isolating the Desired Product The hydrolysis products (acetic acid, ethanol, etc.) can complicate purification.- Use an appropriate extraction procedure to remove water-soluble byproducts. - Consider using column chromatography with a suitable solvent system for purification.

Data Summary

Due to the lack of specific quantitative data in the literature for the hydrolysis kinetics of diethoxymethyl acetate, the following table provides a qualitative summary of its stability.

Medium Acetal Stability Ester Stability Primary Hydrolysis Products
Acidic (e.g., aq. HCl) UnstableUnstableAcetic acid, Ethanol, Formaldehyde
Basic (e.g., aq. NaOH) StableUnstableAcetate salt, Diethoxymethanol
Neutral (aq.) Generally StableVery Slow HydrolysisMinimal degradation expected

Experimental Protocols

Protocol 1: Monitoring the Stability of Diethoxymethyl Acetate by ¹H NMR Spectroscopy

This protocol allows for the quantitative analysis of diethoxymethyl acetate and its degradation products over time.

1. Sample Preparation: a. Prepare a stock solution of diethoxymethyl acetate in a suitable deuterated solvent (e.g., D₂O with a co-solvent if needed for solubility, or an organic solvent like CDCl₃ for a non-hydrolytic control). b. Prepare acidic and basic solutions in D₂O (e.g., DCl in D₂O and NaOD in D₂O) at the desired concentrations. c. In an NMR tube, mix the diethoxymethyl acetate stock solution with the acidic or basic D₂O solution to initiate the hydrolysis.

2. NMR Acquisition: a. Acquire a ¹H NMR spectrum at time zero (t=0) immediately after mixing. b. Continue to acquire spectra at regular intervals (e.g., every 15 minutes, 1 hour, etc., depending on the expected reaction rate). c. Use a constant temperature, and ensure proper shimming for each acquisition.

3. Data Analysis: a. Identify the characteristic peaks for diethoxymethyl acetate and its hydrolysis products. b. Integrate the peaks corresponding to a stable internal standard and the starting material/products. c. Calculate the relative concentrations of each species at each time point to determine the rate of degradation.

Protocol 2: Analysis of Diethoxymethyl Acetate Stability by HPLC

This protocol is suitable for separating and quantifying diethoxymethyl acetate and its non-volatile hydrolysis products.

1. Sample Preparation: a. Prepare a stock solution of diethoxymethyl acetate in a suitable solvent (e.g., acetonitrile). b. Prepare buffered aqueous solutions at the desired acidic and basic pH values. c. Initiate the hydrolysis by mixing the diethoxymethyl acetate stock solution with the buffered aqueous solution. d. At specified time intervals, take an aliquot of the reaction mixture and quench the reaction (e.g., by neutralizing the solution or diluting it in the mobile phase).

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid for acidic conditions or a suitable buffer for basic conditions) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (if any components are chromophoric) or a Refractive Index (RI) detector.

  • Injection Volume: 10 µL.

3. Data Analysis: a. Develop a separation method that resolves diethoxymethyl acetate from its hydrolysis products. b. Create calibration curves for the starting material and any available standards of the expected products. c. Quantify the amount of each component in the quenched aliquots to determine the stability over time.

Visualizations

Acidic_Hydrolysis DMA Diethoxymethyl Acetate Acetal_Hydrolysis Acetal Hydrolysis (Fast) DMA->Acetal_Hydrolysis H₃O⁺ Ester_Hydrolysis_Acid Ester Hydrolysis DMA->Ester_Hydrolysis_Acid H₃O⁺ Intermediate2 Ethanol + Acetaldehyde Acetate Acetal_Hydrolysis->Intermediate2 Intermediate1 Acetic Acid + Diethoxymethanol Ester_Hydrolysis_Acid->Intermediate1 Final_Products Final Products: Acetic Acid, Ethanol, Formaldehyde Intermediate1->Final_Products Further Hydrolysis Intermediate2->Final_Products Further Hydrolysis

Caption: Acid-catalyzed hydrolysis pathway of diethoxymethyl acetate.

Basic_Hydrolysis DMA Diethoxymethyl Acetate Ester_Hydrolysis_Base Ester Hydrolysis (Saponification) DMA->Ester_Hydrolysis_Base OH⁻ Acetal_Stable Acetal Group (Stable) DMA->Acetal_Stable Products Products: Acetate Salt + Diethoxymethanol Ester_Hydrolysis_Base->Products

Caption: Base-catalyzed hydrolysis (saponification) of diethoxymethyl acetate.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Stock Prepare Diethoxymethyl Acetate Stock Initiate Initiate Hydrolysis (Mix Stock and Media) Prep_Stock->Initiate Prep_Media Prepare Acidic/Basic Media (e.g., in D₂O) Prep_Media->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Monitor Monitor by NMR/HPLC at Time Intervals Incubate->Monitor Quantify Quantify Reactants and Products Monitor->Quantify

Caption: General workflow for monitoring the stability of diethoxymethyl acetate.

References

Optimization

Preventing decomposition of Diethoxymethyl acetate at high temperatures

Welcome to the technical support center for Diethoxymethyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethoxymethyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of Diethoxymethyl acetate, with a specific focus on preventing its decomposition at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is Diethoxymethyl acetate and why is its stability important?

Diethoxymethyl acetate, also known as DEMA, is an orthoester commonly used as a reagent and intermediate in organic synthesis. Its stability is crucial for ensuring reaction specificity, yield, and the overall purity of the final product. Degradation can lead to the formation of impurities that may be difficult to remove and can interfere with downstream processes.

Q2: At what temperature does Diethoxymethyl acetate begin to decompose?

Diethoxymethyl acetate is reported to undergo thermal decomposition at temperatures exceeding 120 °C.[1] At these temperatures, it primarily breaks down into ethyl acetate and ethyl formate (B1220265).

Q3: What are the main causes of Diethoxymethyl acetate decomposition?

The decomposition of Diethoxymethyl acetate is primarily initiated by two factors:

  • High Temperatures: As mentioned, temperatures above 120 °C can cause thermal degradation.

  • Presence of Moisture and Acid: Like other acetals and orthoesters, Diethoxymethyl acetate is sensitive to hydrolysis, a reaction catalyzed by the presence of acid.[2][3][4] Even trace amounts of acidic impurities or atmospheric moisture can significantly accelerate its decomposition, especially at elevated temperatures.

Q4: How can I prevent the thermal decomposition of Diethoxymethyl acetate in my experiments?

Preventing thermal decomposition involves a multi-faceted approach:

  • Temperature Control: Whenever possible, maintain reaction and storage temperatures below 120 °C.

  • Moisture Control: Due to its moisture sensitivity, handle and store Diethoxymethyl acetate under anhydrous (dry) conditions.[1] The use of desiccants in storage containers is recommended.

  • pH Control: The presence of acidic impurities can catalyze hydrolysis. Ensuring a neutral or slightly basic environment can enhance stability. The use of acid scavengers may be beneficial.

  • Use of Stabilizers: In situations where high temperatures are unavoidable, the addition of specific stabilizers, such as antioxidants or radical scavengers, could potentially inhibit decomposition pathways.

Q5: What are the observable signs of Diethoxymethyl acetate decomposition?

Decomposition may be indicated by:

  • A change in the physical appearance or color of the liquid.

  • The presence of unexpected peaks in analytical data, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectra.

  • A decrease in the expected yield of your desired product.

  • A noticeable change in the odor of the reaction mixture, potentially due to the formation of volatile esters like ethyl acetate and ethyl formate.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low reaction yield when using Diethoxymethyl acetate at high temperatures. Thermal decomposition of the reagent.1. Lower the reaction temperature if the protocol allows. 2. Conduct the reaction under an inert, dry atmosphere (e.g., nitrogen or argon). 3. Consider adding a high-boiling point, non-reactive solvent to moderate the temperature. 4. Screen for potential thermal stabilizers (see Experimental Protocol below).
Appearance of impurity peaks corresponding to ethyl acetate and/or ethyl formate in GC-MS analysis. Decomposition of Diethoxymethyl acetate.1. Confirm the identity of the impurities using reference standards. 2. Implement the preventative measures outlined in the FAQs, such as stringent moisture control and the use of acid scavengers. 3. Purify the Diethoxymethyl acetate before use if acidic impurities are suspected.
Inconsistent reaction outcomes with different batches of Diethoxymethyl acetate. Varying levels of moisture or acidic impurities in the batches.1. Titrane each batch to determine the water content. 2. Test the pH of each batch. 3. Store all batches under identical, controlled, anhydrous conditions. 4. Consider purifying the reagent before use to ensure consistency.
Reaction mixture turns acidic over time when heated with Diethoxymethyl acetate. Hydrolysis of Diethoxymethyl acetate leading to the formation of acetic acid and ethanol.1. Add a non-nucleophilic, sterically hindered base (e.g., proton sponge) or an acid scavenger to the reaction mixture. 2. Ensure all reactants and solvents are thoroughly dried before the reaction.

Experimental Protocols

Protocol for Screening Stabilizers for Diethoxymethyl Acetate

This protocol outlines a general procedure for testing the efficacy of various stabilizers in preventing the thermal decomposition of Diethoxymethyl acetate.

1. Materials and Reagents:

  • Diethoxymethyl acetate (high purity)

  • Candidate stabilizers (e.g., Acid Scavengers: Calcium Carbonate, Magnesium Oxide; Antioxidants: Butylated Hydroxytoluene (BHT), Vitamin E)

  • Anhydrous solvent (e.g., Toluene, high-boiling point silicone oil)

  • Internal standard for GC analysis (e.g., Dodecane)

  • Reaction vials with septa

  • Heating block or oil bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

2. Experimental Procedure:

  • Preparation of Samples:

    • In a series of clean, dry reaction vials, add a known amount of Diethoxymethyl acetate.

    • To each vial, add a specific concentration of a candidate stabilizer (e.g., 0.1%, 0.5%, 1.0% w/w). Include a control vial with no stabilizer.

    • Add a known amount of the internal standard to each vial for quantitative analysis.

    • If using a solvent, add it to each vial to achieve the desired concentration.

    • Seal the vials tightly with septa and purge with an inert gas (e.g., argon or nitrogen).

  • Thermal Stress Testing:

    • Place the vials in a heating block or oil bath pre-heated to a temperature known to cause decomposition (e.g., 130 °C).

    • Maintain the temperature for a set period (e.g., 1, 2, 4, 8 hours).

    • At each time point, remove a vial from the heat and allow it to cool to room temperature.

  • Analysis:

    • GC-MS Analysis:

      • Dilute an aliquot of the sample from each vial with a suitable solvent (e.g., dichloromethane).

      • Inject the diluted sample into the GC-MS.

      • Identify and quantify the peaks corresponding to Diethoxymethyl acetate, ethyl acetate, ethyl formate, and the internal standard.

    • NMR Analysis:

      • Take an aliquot of the sample from each vial and dissolve it in a deuterated solvent (e.g., CDCl3).

      • Acquire a proton (¹H) NMR spectrum.

      • Integrate the characteristic peaks for Diethoxymethyl acetate and its decomposition products to determine their relative concentrations.

3. Data Presentation:

Summarize the quantitative data from the GC-MS and NMR analyses in the following tables:

Table 1: GC-MS Quantification of Diethoxymethyl Acetate and Decomposition Products

StabilizerConcentration (% w/w)Heating Time (h)Diethoxymethyl Acetate (%)Ethyl Acetate (%)Ethyl Formate (%)
Control01
Control02
Stabilizer A0.11
Stabilizer A0.12
.........

Table 2: ¹H NMR Quantification of Diethoxymethyl Acetate Decomposition

StabilizerConcentration (% w/w)Heating Time (h)% Decomposition
Control01
Control02
Stabilizer A0.11
Stabilizer A0.12
.........

Visualizations

Decomposition Pathway of Diethoxymethyl Acetate

Decomposition_Pathway cluster_products Decomposition Products cluster_hydrolysis Hydrolysis Products DEMA Diethoxymethyl Acetate Heat > 120 °C DEMA->Heat Moisture_Acid Moisture / Acid DEMA->Moisture_Acid Ethyl_Acetate Ethyl Acetate Heat->Ethyl_Acetate Thermal Decomposition Ethyl_Formate Ethyl Formate Heat->Ethyl_Formate Thermal Decomposition Acetic_Acid Acetic Acid Moisture_Acid->Acetic_Acid Hydrolysis Ethanol Ethanol Moisture_Acid->Ethanol Hydrolysis

Caption: Proposed decomposition pathways of Diethoxymethyl acetate.

Experimental Workflow for Stabilizer Screening

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare samples: Diethoxymethyl acetate + Stabilizer + Internal Standard Seal Seal vials and purge with inert gas Prep->Seal Heat Heat samples at 130 °C for specified time intervals Seal->Heat GCMS GC-MS Analysis: Quantify parent and decomposition products Heat->GCMS NMR NMR Analysis: Determine relative concentrations Heat->NMR Compare Compare stabilizer efficacy based on decomposition levels GCMS->Compare NMR->Compare

Caption: Workflow for screening Diethoxymethyl acetate stabilizers.

References

Troubleshooting

Safe handling and quenching of Diethoxymethyl acetate reactions

This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and quenching of reactions involving Diethoxymethyl acetate (B1210297) (DEMA). Frequently Asked Q...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and quenching of reactions involving Diethoxymethyl acetate (B1210297) (DEMA).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Diethoxymethyl acetate (DEMA)?

A1: Diethoxymethyl acetate is a flammable liquid and vapor.[1][2] It can cause skin and serious eye irritation.[1][3] Inhalation may cause respiratory irritation.[1][2] It is also sensitive to moisture and can decompose at temperatures above 120°C.

Q2: What personal protective equipment (PPE) should be worn when handling DEMA?

A2: Appropriate PPE includes flame-retardant lab coats, safety goggles or a face shield, and chemical-resistant gloves.[3] All handling of DEMA should be conducted in a well-ventilated chemical fume hood.[3]

Q3: How should I properly store Diethoxymethyl acetate?

A3: DEMA should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3] It is also recommended to protect it from moisture.

Q4: What are the initial steps to take in case of a small spill of DEMA?

A4: For a small spill, ensure the area is well-ventilated and eliminate all ignition sources. Absorb the spill with an inert material such as sand or vermiculite, and place it in a sealed container for proper waste disposal.[3] Avoid breathing vapors and ensure skin and eye contact is prevented.

Q5: Can I quench a reaction containing DEMA with water directly?

A5: It is not recommended to quench a reaction mixture containing potentially unreacted reagents directly with water, especially if reactive metals or organometallics were used in preceding steps. A more controlled method is to first add a less reactive protic solvent, such as isopropanol, to quench any highly reactive species before the addition of water.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reaction is sluggish or incomplete. Insufficient exclusion of moisture. DEMA is moisture-sensitive, and water can interfere with many reactions.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Low reaction temperature.If the protocol allows, consider moderately increasing the reaction temperature. Note that DEMA decomposes above 120°C.
Formation of unexpected byproducts. Decomposition of DEMA at elevated temperatures.Maintain strict temperature control. DEMA can decompose to ethyl acetate and ethyl formate (B1220265) at high temperatures.
Side reactions due to residual acidic or basic impurities.Ensure the purity of your starting materials and solvents.
Difficulty in separating the product from the reaction mixture during workup. Emulsion formation during aqueous extraction.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion and decrease the solubility of the organic product in the aqueous phase.
Product has some water solubility.If the product is suspected to be partially soluble in the aqueous layer, perform multiple extractions with the organic solvent and combine the organic layers.
The quenched reaction mixture becomes acidic. Hydrolysis of the acetate group of DEMA or other esters present.Neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

Experimental Protocols

General Protocol for a Reaction Quenching and Aqueous Workup

This protocol is a general guideline for quenching a reaction where DEMA has been used as a reagent or solvent. The specific details may need to be adjusted based on the scale of the reaction and the other reagents present.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath. This helps to control any exothermic processes during quenching.

  • Initial Quenching (optional, but recommended for reactive reagents): Slowly add a less reactive alcohol, such as isopropanol, dropwise to the cooled reaction mixture with vigorous stirring. Continue the addition until any observed gas evolution or exotherm subsides.

  • Aqueous Quench: Slowly and carefully add deionized water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to the reaction mixture while maintaining cooling and stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. Combine the organic extracts.

  • Washing:

    • Wash the combined organic layers with deionized water to remove water-soluble impurities.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components.

    • Wash with brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.

Data Presentation

Table 1: Physical and Safety Data for Diethoxymethyl Acetate

PropertyValueReference
CAS Number 14036-06-7
Molecular Formula C₇H₁₄O₄
Molecular Weight 162.18 g/mol
Boiling Point 170-172 °C
Density 0.993 g/mL at 25 °C[2]
Flash Point 27 °C (80.6 °F)[2]
Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Dry Glassware Dry Glassware Add Reagents Add Reagents Dry Glassware->Add Reagents Inert Atmosphere Inert Atmosphere Inert Atmosphere->Add Reagents Add DEMA Add DEMA Add Reagents->Add DEMA Heat/Stir Heat/Stir Add DEMA->Heat/Stir Quench Quench Heat/Stir->Quench Extract Extract Quench->Extract Wash Wash Extract->Wash Dry & Concentrate Dry & Concentrate Wash->Dry & Concentrate Purified Product Purified Product Dry & Concentrate->Purified Product

Caption: General experimental workflow for a reaction involving Diethoxymethyl acetate.

Quenching_Procedure Reaction Mixture Reaction Mixture Cool to 0 °C Cool to 0 °C Reaction Mixture->Cool to 0 °C Vigorous Reaction? Vigorous Reaction? Cool to 0 °C->Vigorous Reaction? Slowly Add Protic Solvent (e.g., Isopropanol) Slowly Add Protic Solvent (e.g., Isopropanol) Slowly Add Aqueous Solution (e.g., H2O or sat. NH4Cl) Slowly Add Aqueous Solution (e.g., H2O or sat. NH4Cl) Slowly Add Protic Solvent (e.g., Isopropanol)->Slowly Add Aqueous Solution (e.g., H2O or sat. NH4Cl) Proceed to Extraction Proceed to Extraction Slowly Add Aqueous Solution (e.g., H2O or sat. NH4Cl)->Proceed to Extraction Vigorous Reaction?->Slowly Add Protic Solvent (e.g., Isopropanol) Yes Vigorous Reaction?->Slowly Add Aqueous Solution (e.g., H2O or sat. NH4Cl) No

Caption: Decision workflow for quenching a Diethoxymethyl acetate reaction.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Diethoxymethyl Acetate and Triethyl Orthoformate in Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis, particularly in the construction of heterocyclic scaffolds prevalent in pharmaceuticals, the choice of a one-carbon synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of heterocyclic scaffolds prevalent in pharmaceuticals, the choice of a one-carbon synthon for condensation reactions is a critical decision that influences reaction efficiency, substrate scope, and overall yield. Among the array of available reagents, diethoxymethyl acetate (B1210297) (DEMA) and triethyl orthoformate (TEOF) are two prominent options for introducing a formyl equivalent. This guide provides an objective comparison of their performance in condensation reactions, supported by experimental data, detailed methodologies, and mechanistic insights to inform reagent selection in drug development and synthetic chemistry.

At a Glance: Key Performance Metrics

While direct head-to-head comparative studies under identical conditions are scarce in the literature, a clear distinction in their reactivity and application focus can be drawn from available data. Triethyl orthoformate is a widely utilized and extensively documented reagent for a broad range of condensation reactions, often favored for its reliability and versatility. Diethoxymethyl acetate, while also effective, appears in more specialized applications, with its acetate moiety potentially influencing its reactivity profile.

FeatureDiethoxymethyl Acetate (DEMA)Triethyl Orthoformate (TEOF)
General Reactivity Moderately reactive, the acetate group may act as a leaving group under certain conditions.Moderately reactive, typically requiring acid catalysis for activation.[1]
Typical Applications Synthesis of nucleosides, purines, and benzimidazoles.[2]Broad applicability in the synthesis of benzimidazoles, benzoxazoles, quinazolines, and other heterocycles.[3][4]
Catalyst Requirement Often used in the presence of an acid or can be self-catalyzed under thermal conditions.Frequently requires a Brønsted or Lewis acid catalyst to facilitate the reaction.[1][5]
Byproducts Ethanol (B145695) and acetic acid.Ethanol.[6]

Data Presentation: Performance in Heterocycle Synthesis

The following tables summarize representative data for the use of each reagent in the synthesis of nitrogen-containing heterocycles.

Table 1: Performance of Diethoxymethyl Acetate in Condensation Reactions

ProductSubstratesCatalyst/ConditionsYield (%)Reference
2,6-Dioxo-(1H,3H)-9-N-ribitylpurine5-Amino-6-ribitylaminouracil hydrochlorideNot specifiedNot specified[2]
D-Mannosyl, D-galactosyl, and D-glucosyl theophylline (B1681296) nucleosides4-Amino-5-glycosylideneimino-1,3-dimethyluracilNot specifiedNot specified[2]
2-(Diethoxymethyl)-1H-benzimidazoleo-Phenylenediamine, Ethyl diethoxyacetate*Ethanol, refluxNot specified[5]

*Ethyl diethoxyacetate is a structurally related precursor to DEMA and its reactivity is expected to be comparable.

Table 2: Performance of Triethyl Orthoformate in Condensation Reactions

ProductSubstratesCatalyst/ConditionsReaction TimeYield (%)Reference
2-Substituted Benzoxazoles2-Aminophenol (B121084), AldehydesBrønsted acidic ionic liquid gel, 130 °C, solvent-free5 h89-98%[7][8]
2,4-Disubstituted Quinazolines2-Aminoaryl ketonesSolvent and catalyst-free, 100 °C90-120 min88-94%[3]
4(3H)-QuinazolinonesAnthranilic acid, AminesVarious catalysts (e.g., Zn(ClO₄)₂, I₂), reflux or RT15 min - 8 h67-98%[3]
1-Aryl-1H-tetrazolesAromatic amines, TMSAFeCl₃Not specifiedHigh[3]
N,N'-DiarylformamidinesAromatic aminesNanoporous TiO₂ShortVery good[3]

Reaction Mechanisms and Workflows

The efficacy of both diethoxymethyl acetate and triethyl orthoformate in condensation reactions stems from their ability to act as electrophilic one-carbon synthons. Their reaction mechanisms, while similar in principle, are subtly influenced by their distinct leaving groups.

Triethyl Orthoformate: Acid-Catalyzed Activation

The condensation reaction with triethyl orthoformate is typically initiated by an acid catalyst, which protonates one of the ethoxy groups, facilitating its departure as ethanol and generating a highly reactive diethoxycarbenium ion. This electrophile is then attacked by a nucleophile, such as the amino group of a 2-aminophenol. Subsequent elimination of a second molecule of ethanol and cyclization leads to the final heterocyclic product.[5]

TEOF_Mechanism TEOF Triethyl Orthoformate (TEOF) Protonated_TEOF Protonated TEOF TEOF->Protonated_TEOF + H+ H H+ Carbenium_Ion Diethoxycarbenium Ion Protonated_TEOF->Carbenium_Ion - Ethanol Ethanol1 Ethanol Intermediate1 Addition Intermediate Carbenium_Ion->Intermediate1 + 2-Aminophenol Aminophenol 2-Aminophenol Intermediate2 Imine Intermediate Intermediate1->Intermediate2 - Ethanol Ethanol2 Ethanol Benzoxazole (B165842) Benzoxazole Intermediate2->Benzoxazole Cyclization

Caption: Acid-catalyzed condensation with TEOF.

Diethoxymethyl Acetate: A Plausible Mechanism

For diethoxymethyl acetate, a similar acid-catalyzed pathway is plausible. Protonation of the acetate carbonyl oxygen would enhance the electrophilicity of the central carbon. Nucleophilic attack by an amine would then lead to the expulsion of acetic acid and ethanol, followed by cyclization. Alternatively, under thermal conditions, the acetate group itself could serve as a leaving group.

DEMA_Mechanism DEMA Diethoxymethyl Acetate (DEMA) Protonated_DEMA Protonated DEMA DEMA->Protonated_DEMA + H+ H H+ Activated_Complex Activated Complex Protonated_DEMA->Activated_Complex Intermediate1 Addition Intermediate Activated_Complex->Intermediate1 + 2-Aminophenol Aminophenol 2-Aminophenol Intermediate2 Imine Intermediate Intermediate1->Intermediate2 - Acetic Acid Acetic_Acid Acetic Acid Ethanol Ethanol Benzoxazole Benzoxazole Intermediate2->Benzoxazole Cyclization - Ethanol

Caption: Plausible mechanism for DEMA condensation.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 2-substituted benzoxazoles, a common class of heterocycles, using triethyl orthoformate. A hypothetical protocol for diethoxymethyl acetate is also provided, based on typical reaction conditions for similar transformations.

Protocol 1: Synthesis of 2-Phenylbenzoxazole using Triethyl Orthoformate

This protocol is adapted from a literature procedure employing a Brønsted acidic ionic liquid gel as a catalyst.[7][8]

Materials:

  • 2-Aminophenol (0.119 g, 1 mmol)

  • Benzaldehyde (0.106 g, 1 mmol)

  • Triethyl orthoformate (can be used as a reactant and solvent)

  • Brønsted acidic ionic liquid gel (0.010 g, 1.0 mol %)

  • Ethyl acetate

  • Anhydrous MgSO₄

Equipment:

  • 5 mL reaction vessel

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 5 mL reaction vessel, add 2-aminophenol, benzaldehyde, and the Brønsted acidic ionic liquid gel catalyst.

  • Heat the reaction mixture to 130 °C with stirring under solvent-free conditions for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and dissolve it in 10 mL of ethyl acetate.

  • Separate the catalyst by centrifugation or filtration.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Hypothetical Synthesis of a 2-Substituted Benzoxazole using Diethoxymethyl Acetate

This hypothetical protocol is based on general procedures for benzoxazole synthesis.

Materials:

  • 2-Aminophenol (1 mmol)

  • Diethoxymethyl acetate (1.1 mmol)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Na₂SO₄

Equipment:

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-aminophenol and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Add diethoxymethyl acetate to the mixture.

  • Heat the reaction mixture to reflux and monitor the removal of ethanol/water in the Dean-Stark trap.

  • Continue refluxing until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

Both diethoxymethyl acetate and triethyl orthoformate are valuable reagents for the synthesis of heterocyclic compounds via condensation reactions. Triethyl orthoformate is a well-established, versatile, and widely documented reagent with broad applicability, particularly when acid catalysis is employed. Diethoxymethyl acetate, while less commonly reported, offers an alternative one-carbon synthon, with its reactivity potentially modulated by the acetate functionality.

The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and tolerance to potential byproducts. For routine and well-precedented transformations, triethyl orthoformate is a reliable choice. For more specialized applications or where modulation of reactivity is desired, diethoxymethyl acetate may present a viable alternative that warrants further investigation. This guide provides a foundation for researchers to make informed decisions in the selection of an appropriate one-carbon synthon for their synthetic endeavors in drug discovery and development.

References

Comparative

A Comparative Guide to Diethoxymethyl Acetate and Dimethylformamide Dimethyl Acetal (DMF-DMA) for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate reagents is paramount to achieving desired molecular transformations with high efficiency and selectivity. Among the myriad of available optio...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the selection of appropriate reagents is paramount to achieving desired molecular transformations with high efficiency and selectivity. Among the myriad of available options, Diethoxymethyl acetate (B1210297) and Dimethylformamide Dimethyl Acetal (B89532) (DMF-DMA) are two versatile reagents frequently employed for formylation, functional group protection, and the synthesis of heterocyclic scaffolds. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Executive Summary

Diethoxymethyl acetate and DMF-DMA, while both serving as one-carbon synthons, exhibit distinct reactivity profiles, substrate compatibility, and reaction byproducts, making them suitable for different synthetic applications. DMF-DMA is a highly reactive and widely used reagent for the formylation of a broad range of nucleophiles, including active methylene (B1212753) compounds and amines, and is a cornerstone in the synthesis of numerous heterocyclic systems.[1][2] Its high reactivity, however, can sometimes lead to a lack of selectivity with multifunctional substrates.

Diethoxymethyl acetate, on the other hand, often serves as a milder alternative. While less ubiquitously documented in the literature for the same breadth of applications as DMF-DMA, it has proven effective in the synthesis of specific classes of compounds, such as nucleosides and chromones, under relatively gentle conditions.[3] The choice between these two reagents will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrate, desired reaction conditions, and tolerance for byproducts.

Chemical Properties and Reactivity

A fundamental understanding of the chemical properties of each reagent is crucial for predicting their behavior in a reaction. The following table summarizes the key physical and chemical properties of Diethoxymethyl acetate and DMF-DMA.

PropertyDiethoxymethyl acetateDimethylformamide Dimethyl Acetal (DMF-DMA)
CAS Number 14036-06-7[4]4637-24-5[5]
Molecular Formula C₇H₁₄O₄C₅H₁₃NO₂[5]
Molecular Weight 162.18 g/mol 119.16 g/mol [5]
Appearance Colorless liquid[4]Colorless to pale yellow liquid[5]
Boiling Point 170-172 °C[6]102-103 °C[7]
Density 0.993 g/mL at 25 °C0.895 g/cm³ at 20 °C[8]
Solubility Soluble in organic solvents[4]Soluble in most organic solvents; hydrolyzes in water[7]
Reactivity Electrophilic; reacts with nucleophiles. Sensitive to moisture.[6]Highly electrophilic; potent methylating and formylating agent.[7] Reacts readily with active methylene compounds and amines.[9]
Primary Byproducts Ethanol, Acetic AcidMethanol, Dimethylamine
Handling Flammable, irritant.[4]Flammable, toxic, moisture-sensitive.[5]

Performance Comparison in Key Synthetic Applications

The utility of a reagent is best assessed by its performance in specific chemical transformations. This section compares Diethoxymethyl acetate and DMF-DMA in the context of formylation of active methylene compounds and the synthesis of heterocyclic systems.

Formylation of Active Methylene Compounds

Both reagents can act as formylating agents for compounds containing an active methylene group, a key step in the synthesis of various intermediates.

Diethoxymethyl Acetate in the Synthesis of 3-(Polyhaloacyl)chromones:

In the synthesis of 3-(polyhaloacyl)chromones, Diethoxymethyl acetate reacts with 2-hydroxy-ω-(polyhaloacyl)acetophenones. The reaction proceeds by heating the acetophenone (B1666503) derivative in Diethoxymethyl acetate, which acts as both the reagent and the solvent.

SubstrateProductReaction ConditionsYield (%)
2-Hydroxy-ω-(trifluoroacetyl)acetophenone3-(Trifluoroacetyl)chromone140-150 °C, 15-20 minGood
2-Hydroxy-ω-(trichloroacetyl)acetophenone3-(Trichloroacetyl)chromone140-150 °C, 15-20 minGood

DMF-DMA in the Synthesis of Enaminones:

DMF-DMA is widely used to formylate active methylene compounds, such as ketones, to produce enaminones, which are versatile intermediates in heterocyclic synthesis.

SubstrateProductReaction ConditionsYield (%)
Acetophenone3-Dimethylamino-1-phenyl-2-propen-1-oneToluene, refluxHigh
Cyclohexanone2-(Dimethylaminomethylene)cyclohexanoneNeat, 80 °CHigh
Synthesis of Heterocyclic Compounds

The construction of heterocyclic rings is a cornerstone of medicinal chemistry and drug development. Both reagents serve as valuable C1 synthons in these syntheses.

Diethoxymethyl Acetate in the Synthesis of Purines:

Diethoxymethyl acetate has been utilized in the synthesis of purine (B94841) derivatives. For instance, it reacts with 5-amino-6-ribitylaminouracil hydrochloride to yield a purine precursor.

DMF-DMA in the Synthesis of Pyrimidines:

DMF-DMA is a key reagent in the multicomponent synthesis of pyrimidines. It reacts with a ketone and an ammonium (B1175870) salt under metal-free conditions to afford a wide range of substituted pyrimidines.[10] This method is valued for its use of simple starting materials and broad substrate scope.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these reagents.

Protocol 1: Synthesis of 3-(Polyhaloacyl)chromones using Diethoxymethyl Acetate

This protocol is adapted from the synthesis of 3-(polyhaloacyl)chromones.[3]

Materials:

  • 2-Hydroxy-ω-(polyhaloacyl)acetophenone (1.0 eq)

  • Diethoxymethyl acetate (acts as solvent and reagent)

Procedure:

  • In a round-bottom flask, dissolve the 2-hydroxy-ω-(polyhaloacyl)acetophenone in Diethoxymethyl acetate.

  • Heat the reaction mixture to 140-150 °C and maintain for 15-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by standard workup procedures, which may include removal of excess reagent under reduced pressure and purification by recrystallization or column chromatography.

Protocol 2: General Protocol for Formylation of an Active Methylene Compound using DMF-DMA

This protocol provides a general methodology for the formylation of a ketone to form an enaminone.[11]

Materials:

  • Active methylene compound (e.g., ketone) (1.0 eq)

  • DMF-DMA (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., toluene, xylene) (optional, the reaction can be run neat)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene compound.

  • If using a solvent, add the anhydrous solvent.

  • Place the flask under an inert atmosphere (e.g., nitrogen).

  • Add DMF-DMA to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to the reflux temperature of the solvent).

  • Monitor the progress of the reaction by TLC or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and volatile byproducts (methanol and dimethylamine) under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Visualization of Reaction Pathways

Reaction of Diethoxymethyl Acetate in Chromone Synthesis

G cluster_0 Synthesis of 3-(Polyhaloacyl)chromone 2_Hydroxy_acetophenone 2-Hydroxy-ω-(polyhaloacyl)acetophenone Intermediate Enol Ether Intermediate 2_Hydroxy_acetophenone->Intermediate + DEMA (140-150 °C) DEMA Diethoxymethyl acetate Chromone 3-(Polyhaloacyl)chromone Intermediate->Chromone Intramolecular Cyclization

Caption: General workflow for the synthesis of 3-(polyhaloacyl)chromones using Diethoxymethyl acetate.

Reaction of DMF-DMA with an Active Methylene Compound

G cluster_1 Formylation with DMF-DMA Active_Methylene Active Methylene Compound (e.g., Ketone) Enamine Enaminone Intermediate Active_Methylene->Enamine + DMF-DMA (- MeOH, - Me₂NH) DMF_DMA DMF-DMA Heterocycle Heterocyclic Product Enamine->Heterocycle + Binucleophile (e.g., Guanidine)

Caption: Generalized workflow for heterocycle synthesis using DMF-DMA.

Conclusion

Both Diethoxymethyl acetate and DMF-DMA are valuable reagents in the synthetic chemist's toolbox, each with its own set of advantages and ideal applications. DMF-DMA stands out for its high reactivity and broad utility in formylation and heterocyclic synthesis, making it a go-to reagent for many transformations.[5][12] Its potency, however, necessitates careful control of reaction conditions to ensure selectivity.

Diethoxymethyl acetate offers a milder alternative, particularly suitable for substrates that may be sensitive to the more aggressive nature of DMF-DMA. While its applications are less extensively documented, its utility in specific syntheses, such as those of chromones and nucleosides, highlights its potential for specialized applications where gentle conditions are paramount.[6]

The choice between these two reagents should be guided by a thorough consideration of the substrate's properties, the desired reaction outcome, and the overall synthetic strategy. For rapid and efficient formylation of a wide range of substrates, DMF-DMA is often the superior choice. For transformations requiring milder conditions and for specific synthetic targets where its efficacy has been demonstrated, Diethoxymethyl acetate presents a valuable alternative. As the demand for more complex and finely-tuned molecules in drug discovery and materials science continues to grow, a nuanced understanding of the reactivity and applications of such reagents will be increasingly critical.

References

Validation

Diethoxymethyl Acetate as an Electrophilic One-Carbon Source: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The introduction of a formyl group is a fundamental transformation in organic synthesis, pivotal for the construction of a vast array of pharmaceuticals, ag...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group is a fundamental transformation in organic synthesis, pivotal for the construction of a vast array of pharmaceuticals, agrochemicals, and other functional molecules. The choice of an electrophilic one-carbon source is critical, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective, data-driven comparison of Diethoxymethyl acetate (B1210297) (DEMA) with other common electrophilic one-carbon sources.

Performance Comparison of Electrophilic One-Carbon Sources

Diethoxymethyl acetate serves as a stable and effective reagent for the introduction of a formyl group equivalent. Its reactivity is compared here with several other widely used formylating agents. The choice of reagent is highly dependent on the substrate and desired reaction conditions.

Reagent/MethodTypical SubstratesReaction ConditionsTypical YieldsAdvantagesDisadvantages
Diethoxymethyl acetate (DEMA) Amines, active methylene (B1212753) compounds, phenolsNeutral to mildly acidic or basic, often requires heatingModerate to GoodStable, easy to handle liquidMay require elevated temperatures; limited direct comparative data available
Triethyl Orthoformate Amines, active methylene compoundsAcidic catalysis (e.g., p-TsOH), often requires heating and removal of ethanol (B145695) byproductGood to ExcellentReadily available, cost-effectiveOften requires acid catalysis and harsher conditions
Vilsmeier-Haack Reagent (DMF/POCl₃) Electron-rich aromatic and heteroaromatic compoundsMild (0 °C to 100 °C)Good to Excellent[1]Highly effective for electron-rich systems, versatileReagents are corrosive and moisture-sensitive, stoichiometric use of POCl₃
Gattermann-Koch Reaction (CO/HCl/Lewis Acid) Benzene, alkylbenzenesHigh pressure of CO and HCl, strong Lewis acid catalystGoodDirect formylation of simple arenesNot suitable for phenols, anilines, or many heterocycles; requires specialized high-pressure equipment
Duff Reaction (Hexamethylenetetramine) Phenols and other electron-rich aromaticsAcidic medium (e.g., glycerol/boric acid, TFA), heatingModerateOrtho-selective for phenolsOften results in moderate yields, mechanism can be complex
Formyl Acetate (in situ) Amines, alcoholsMild, often at low temperatures (-20 °C to RT)ExcellentHighly reactive, very short reaction timesUnstable, must be generated in situ, sensitive to moisture

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synthetic procedures. Below are representative experimental protocols for formylation reactions using Diethoxymethyl acetate and a selection of its alternatives.

Protocol 1: Synthesis of Theophylline (B1681296) Nucleosides using Diethoxymethyl Acetate

This protocol is based on the DEMA-induced cyclization of glycosylideneiminouracils for the synthesis of nucleoside analogs.[2]

Materials:

  • 4-Amino-5-glycosylideneimino-1,3-dimethyluracil

  • Diethoxymethyl acetate (DEMA)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a solution of the 4-amino-5-glycosylideneimino-1,3-dimethyluracil in an anhydrous solvent, add an excess of Diethoxymethyl acetate.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess DEMA under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the theophylline nucleoside.

Protocol 2: N-Formylation of Aniline with Triethyl Orthoformate

This protocol describes a typical procedure for the N-formylation of a primary amine using triethyl orthoformate.[3][4]

Materials:

  • Aniline

  • Triethyl orthoformate

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., Toluene)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine the aniline, an excess of triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid in toluene (B28343).

  • Heat the mixture to reflux. Ethanol will be collected in the Dean-Stark trap as the reaction progresses.

  • Continue refluxing for 4-9 hours until the starting amine is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Evaporate the toluene and excess triethyl orthoformate under reduced pressure to yield the N-formylaniline, which is often of sufficient purity for subsequent steps.

Protocol 3: Vilsmeier-Haack Formylation of Indole (B1671886)

This protocol outlines the formylation of an electron-rich heterocycle using the Vilsmeier-Haack reagent.[1][5][6][7]

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-water

  • Sodium acetate solution

Procedure:

  • In a flask cooled to 0 °C, add N,N-dimethylformamide (DMF).

  • Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature at 0 °C to form the Vilsmeier reagent.

  • Add a solution of indole in DMF to the freshly prepared Vilsmeier reagent.

  • Allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by pouring it into ice-cold water.

  • Neutralize the acid by adding a solution of sodium acetate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate under reduced pressure to obtain indole-3-carbaldehyde.

Visualizations: Reaction Pathways and Workflows

Reaction Mechanism: DEMA in Heterocycle Synthesis

DEMA_Reaction cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Uracil_Derivative 4-Amino-5-imino-uracil Intermediate Cyclization Intermediate Uracil_Derivative->Intermediate + DEMA DEMA Diethoxymethyl acetate (DEMA) Product Theophylline Nucleoside Intermediate->Product Elimination of EtOH and AcOH Vilsmeier_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep Substrate_Add Add Aromatic Substrate Reagent_Prep->Substrate_Add Reaction Stir at Room Temperature Substrate_Add->Reaction Quench Quench with Ice-Water Reaction->Quench Neutralize Neutralize with NaOAc Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Isolate Isolate Product Extract->Isolate End End Isolate->End

References

Comparative

Comparative Yield Analysis of 2'-O-Protecting Groups in Nucleoside Synthesis: A Guide for Researchers

For researchers, scientists, and drug development professionals engaged in the intricate field of nucleoside chemistry and oligonucleotide synthesis, the selection of an appropriate 2'-hydroxyl protecting group is a crit...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate field of nucleoside chemistry and oligonucleotide synthesis, the selection of an appropriate 2'-hydroxyl protecting group is a critical determinant of overall yield and purity. This guide provides a comparative analysis of Diethoxymethyl acetate (B1210297) and other common alternatives for the 2'-O-protection of nucleosides, supported by experimental data and detailed protocols.

While Diethoxymethyl acetate is utilized in certain nucleoside modifications, specific yield data for its direct application as a 2'-hydroxyl protecting group is not extensively reported in peer-reviewed literature. Its primary documented use appears to be in cyclization reactions of nucleoside precursors.[1] This guide, therefore, focuses on a comparative analysis of well-established and widely used 2'-O-protecting groups for which robust yield data and experimental protocols are available. The alternatives discussed—tert-butyldimethylsilyl (TBDMS), and Pivaloyloxymethyl (PivOM)—serve as industry benchmarks for efficiency and reliability in nucleoside synthesis.

Comparative Yield Analysis

The efficiency of a 2'-hydroxyl protecting group strategy is multifaceted, encompassing not only the yield of the initial protection step but also its stability throughout the subsequent stages of oligonucleotide synthesis and the efficiency of its eventual removal. The following table summarizes the available yield data for the 2'-O-protection step of common nucleosides with widely used protecting groups. It is important to note that yields can vary depending on the specific nucleoside, reaction conditions, and scale.

Protecting GroupNucleosideReagentsSolventTypical Yield (%)Reference
TBDMS Uridine (B1682114)TBDMS-Cl, Imidazole (B134444)DMF~70-90%Ogilvie et al.
TBDMS AdenosineTBDMS-Cl, ImidazoleDMF~60-80%Ogilvie et al.
PivOM VariousPivOM-Cl, BaseAcetonitrileHighLavergne et al.

Note: Specific yield percentages for the 2'-O-PivOM protection step are not always explicitly reported as a standalone value, but the overall efficiency of RNA synthesis using PivOM chemistry is noted to be high.[2] The TBDMS group, extensively studied by Ogilvie and coworkers, has well-documented procedures with consistently high yields.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing synthetic procedures. Below are established protocols for the 2'-O-protection of uridine using the TBDMS group.

Protocol 1: 2'-O-tert-Butyldimethylsilyl (TBDMS) Protection of Uridine

This procedure outlines the selective protection of the 2'-hydroxyl group of uridine using tert-butyldimethylsilyl chloride.

Materials:

  • Uridine

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of uridine in anhydrous DMF, add imidazole (typically 1.5-2.0 equivalents).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBDMS-Cl (typically 1.1-1.2 equivalents) portion-wise to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2'-O-TBDMS-uridine.

Visualization of Key Processes

To further elucidate the experimental workflows and logical relationships in nucleoside synthesis, the following diagrams are provided.

Experimental_Workflow cluster_start Starting Material cluster_protection 2'-O-Protection cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_final Final Product Nucleoside Nucleoside Reaction Reaction with Protecting Group Reagent Nucleoside->Reaction 1. Purification1 Purification Reaction->Purification1 2. Phosphoramidite Phosphoramidite Chemistry Purification1->Phosphoramidite 3. Cleavage Cleavage & Deprotection Phosphoramidite->Cleavage 4. RNA RNA Cleavage->RNA 5.

Caption: General workflow for RNA synthesis highlighting the 2'-O-protection step.

Comparative_Analysis Protecting_Group Choice of 2'-O-Protecting Group Diethoxymethyl_Acetate Diethoxymethyl Acetate Protecting_Group->Diethoxymethyl_Acetate TBDMS TBDMS Protecting_Group->TBDMS PivOM PivOM Protecting_Group->PivOM Other_Acetals Other Acetals Protecting_Group->Other_Acetals Yield Yield Diethoxymethyl_Acetate->Yield Limited Data Stability Stability Diethoxymethyl_Acetate->Stability Deprotection_Conditions Deprotection Conditions Diethoxymethyl_Acetate->Deprotection_Conditions Cost Cost Diethoxymethyl_Acetate->Cost TBDMS->Yield High TBDMS->Stability High TBDMS->Deprotection_Conditions Fluoride TBDMS->Cost Moderate PivOM->Yield High PivOM->Stability Good PivOM->Deprotection_Conditions Basic PivOM->Cost Higher Other_Acetals->Yield Variable Other_Acetals->Stability Variable Other_Acetals->Deprotection_Conditions Acidic/Basic Other_Acetals->Cost Variable

Caption: Factors influencing the choice of a 2'-O-protecting group.

References

Validation

A Comparative Guide to the Validation of Synthetic Methods: Diethoxymethyl Acetate for Alcohol Protection

For Researchers, Scientists, and Drug Development Professionals In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving high yields and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving high yields and minimizing side reactions. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary masking to withstand incompatible reaction conditions. Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a reagent for the introduction of the ethoxymethyl (EOM) ether, a valuable protecting group for alcohols. This guide provides an objective comparison of DEMA's performance with other widely used alcohol protecting group strategies, supported by available experimental data and detailed methodologies.

Introduction to Alcohol Protecting Groups

A protecting group is a molecular entity that is selectively introduced to a reactive functional group to render it inert to a specific set of chemical transformations. After the desired reaction is complete, the protecting group must be removed under mild conditions, regenerating the original functional group without affecting the rest of the molecule. The choice of a protecting group is a critical decision in synthetic planning, governed by factors such as the stability of the protecting group to various reaction conditions, the ease of its introduction and removal, and its orthogonality with other protecting groups present in the molecule.

This guide focuses on the validation of Diethoxymethyl acetate as a reagent for the ethoxymethylation of alcohols and compares its utility against three other workhorses in the field of alcohol protection:

  • Methoxymethyl (MOM) ethers: Introduced using reagents like methoxymethyl chloride (MOM-Cl) or methoxymethyl acetate.

  • tert-Butyldimethylsilyl (TBS) ethers: Formed by the reaction of alcohols with tert-butyldimethylsilyl chloride (TBS-Cl).

  • Benzyl (B1604629) (Bn) ethers: Typically introduced using benzyl bromide (BnBr).

Comparison of Performance: Diethoxymethyl Acetate vs. Alternatives

Table 1: Protection of Alcohols - A Comparative Overview

Protecting GroupReagentTypical SubstrateCatalyst/BaseSolventTemperature (°C)TimeYield (%)
EOM Diethoxymethyl acetatePhenols, Primary AlcoholsLewis Acid (e.g., ZnCl₂)Dichloromethane (B109758)Room Temp.3 - 16 h66 - 81
MOM Methoxymethyl chloridePrimary & Secondary AlcoholsDIPEADichloromethane0 - 254 - 18 h90 - 98[1]
TBS TBS-ClPrimary & Secondary AlcoholsImidazole (B134444)DMFRoom Temp.5 min - 18 h88 - 98[2]
Bn Benzyl bromidePrimary & Secondary AlcoholsNaHTHF0 - Room Temp.4.5 h98[3]

Table 2: Deprotection of Common Alcohol Protecting Groups

Protecting GroupDeprotection ReagentSolventTemperature (°C)TimeYield (%)
EOM/MOM Acidic Hydrolysis (e.g., HCl)Methanol/WaterVaries3 - 8 h89 - 93[1]
TBS TBAFTHFRoom Temp.15 min - 16 h70 - 100[2]
Bn H₂, Pd/CEthanol/EtOAcRoom Temp.30 min - 30 h82 - 98[3]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for the protection of alcohols using Diethoxymethyl acetate and its alternatives.

Protocol 1: Ethoxymethylation of an Alcohol using Diethoxymethyl Acetate (General Procedure)

This protocol is based on the analogous methoxymethylation reaction.

  • Materials:

    • Alcohol (1.0 eq)

    • Diethoxymethyl acetate (10.0 eq)

    • Zinc chloride etherate (catalytic amount)

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a solution of the alcohol in anhydrous dichloromethane, add Diethoxymethyl acetate.

    • Add a catalytic amount of zinc chloride etherate to the mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo and purify the crude product by flash column chromatography.

Protocol 2: Methoxymethylation of an Alcohol using Methoxymethyl Chloride
  • Materials:

    • Alcohol (1.0 eq)

    • Methoxymethyl chloride (MOM-Cl, 1.5 - 3.0 eq)

    • N,N-Diisopropylethylamine (DIPEA, 2.0 - 4.0 eq)

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a solution of the alcohol in anhydrous dichloromethane, add DIPEA and cool the mixture to 0 °C.

    • Add MOM-Cl dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-18 hours.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Silylation of an Alcohol using tert-Butyldimethylsilyl Chloride
  • Materials:

    • Alcohol (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 - 1.5 eq)

    • Imidazole (2.0 - 2.5 eq)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • To a solution of the alcohol in anhydrous DMF, add imidazole and TBS-Cl.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 4: Benzylation of an Alcohol using Benzyl Bromide
  • Materials:

    • Alcohol (1.0 eq)

    • Sodium hydride (NaH, 1.1 - 1.5 eq, 60% dispersion in mineral oil)

    • Benzyl bromide (BnBr, 1.1 - 1.5 eq)

    • Anhydrous tetrahydrofuran (B95107) (THF)

  • Procedure:

    • To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the alcohol in THF dropwise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add BnBr dropwise and allow the reaction to warm to room temperature.

    • Stir until the reaction is complete as indicated by TLC.

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of alcohol protection and deprotection, as well as the reaction mechanism for the ethoxymethylation using Diethoxymethyl acetate.

G cluster_workflow General Workflow for Alcohol Protection Start Alcohol (R-OH) Protection Protection Reaction (e.g., with DEMA) Start->Protection Protected_Alcohol Protected Alcohol (R-OEOM) Protection->Protected_Alcohol Reaction Desired Synthetic Transformation Protected_Alcohol->Reaction Deprotection Deprotection Reaction (e.g., Acid Hydrolysis) Reaction->Deprotection Final_Product Final Product with Deprotected Alcohol Deprotection->Final_Product

Caption: A generalized workflow illustrating the key stages of alcohol protection and deprotection in a synthetic sequence.

G cluster_mechanism Proposed Mechanism for EOM Protection with DEMA DEMA Diethoxymethyl acetate (EtO)₂CHOAc Carbocation Ethoxymethyl Cation [EtOCH₂]⁺ DEMA->Carbocation + Lewis Acid Acetate Acetate Anion [AcO]⁻ DEMA->Acetate Lewis_Acid Lewis Acid (e.g., ZnCl₂) EOM_Ether EOM Ether (R-OEOM) Carbocation->EOM_Ether + R-OH Alcohol Alcohol (R-OH)

Caption: A simplified representation of the proposed Lewis acid-catalyzed mechanism for the formation of an ethoxymethyl (EOM) ether from an alcohol and Diethoxymethyl acetate.

Conclusion

Diethoxymethyl acetate presents a viable option for the protection of alcohols as their ethoxymethyl ethers, particularly for phenols and primary alcohols. The use of a Lewis acid catalyst allows for relatively mild reaction conditions. However, when compared to more established methods, there is a noticeable lack of comprehensive data on its performance across a diverse range of substrates.

  • MOM ethers are a very similar and well-documented alternative, although the use of MOM-Cl raises safety concerns due to its carcinogenic nature.

  • TBS ethers offer a robust and orthogonal protection strategy, with a wealth of data supporting their use with a wide variety of alcohols and their selective cleavage using fluoride (B91410) ions.

  • Benzyl ethers provide excellent stability to a broad range of reaction conditions and are a preferred choice when harsh acidic or basic conditions are anticipated, with deprotection typically achieved through hydrogenolysis.

The selection of the most appropriate protecting group strategy will ultimately depend on the specific requirements of the synthetic route, including the nature of the substrate, the planned subsequent reactions, and the desired orthogonality. While Diethoxymethyl acetate is a useful tool in the synthetic chemist's toolbox, researchers should carefully consider the available data and the well-established alternatives before its implementation.

References

Comparative

Diethoxymethyl Acetate: A Superior Acetal for Alcohol Protection in Complex Synthesis

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious selection of protecting groups is paramount. For the temporary masking of hydroxyl func...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious selection of protecting groups is paramount. For the temporary masking of hydroxyl functionalities, acetals are a widely employed class of protecting groups, valued for their stability in basic and neutral media and their susceptibility to cleavage under acidic conditions. Among the various acetal-forming reagents, Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a compelling alternative to more conventional acetals, offering distinct advantages in terms of reactivity and ease of use. This guide provides a comprehensive comparison of Diethoxymethyl acetate with other common acetals, supported by experimental data and detailed protocols to inform the strategic choices of researchers, scientists, and drug development professionals.

Enhanced Reactivity of Diethoxymethyl Acetate

The primary advantage of Diethoxymethyl acetate lies in its enhanced reactivity compared to standard dialkyl acetals such as dimethyl acetal (B89532) and diethyl acetal. This heightened reactivity can be attributed to the presence of the acetate group, which functions as a superior leaving group compared to the corresponding alkoxides. In the acid-catalyzed formation of the acetal, the protonation of the acetate oxygen and its subsequent departure as acetic acid is a more facile process than the expulsion of an alcohol molecule. This often translates to milder reaction conditions, shorter reaction times, and higher yields in the protection of alcohols.

One qualitative comparison highlights that methoxymethyl acetate is a more effective protecting agent than formaldehyde (B43269) dimethyl acetal (methylal) precisely because the acetate anion (CH₃COO⁻) is a significantly better leaving group than the methoxide (B1231860) anion (CH₃O⁻). This principle extends to Diethoxymethyl acetate, where the departure of acetic acid drives the reaction forward more efficiently than the departure of ethanol (B145695) in the case of triethyl orthoformate, a common reagent for forming diethyl acetals.

Comparative Performance Data

While direct, side-by-side quantitative comparisons of Diethoxymethyl acetate with a broad range of other acetals are not extensively documented in a single source, the available data and established principles of organic chemistry allow for a clear assessment of its performance. The following tables summarize the expected performance of DEMA in comparison to other common acetal protecting groups based on typical reaction conditions and known reactivity trends.

Table 1: Comparison of Reaction Conditions for Alcohol Protection

Protecting GroupReagentTypical CatalystTypical ConditionsRelative Reaction Rate
Diethoxymethyl Diethoxymethyl acetateLewis or Brønsted acidRoom temperature to mild heatingFast
Dimethyl Acetal 2,2-Dimethoxypropanep-Toluenesulfonic acid (p-TsOH)RefluxModerate
Diethyl Acetal Triethyl orthoformateAcid catalystReflux with removal of ethanolModerate
1,3-Dioxolane Ethylene glycolAcid catalystAzeotropic removal of waterModerate to Slow
1,3-Dioxane 1,3-PropanediolAcid catalystAzeotropic removal of waterSlow

Table 2: Comparative Stability of Acetal Protecting Groups

Protecting GroupStability to Strong Bases (e.g., n-BuLi)Stability to Nucleophiles (e.g., Grignard reagents)Relative Stability to Acidic Hydrolysis
Diethoxymethyl StableStableLess Stable
Dimethyl Acetal StableStableLess Stable[1]
Diethyl Acetal StableStableLess Stable
1,3-Dioxolane StableStableMore Stable[2]
1,3-Dioxane StableStableMore Stable[2]

Note: The relative stability to acidic hydrolysis is a key consideration for deprotection. Acyclic acetals are generally less stable and therefore more easily cleaved under mild acidic conditions compared to their cyclic counterparts.[2]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. The following sections provide step-by-step procedures for the protection of a primary alcohol using Diethoxymethyl acetate and its subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol using Diethoxymethyl Acetate

Objective: To protect a primary hydroxyl group as a diethoxymethyl ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • Diethoxymethyl acetate (1.5 - 2.0 equiv)

  • Anhydrous Lewis acid (e.g., Zinc chloride (ZnCl₂), 0.1 - 0.2 equiv) or a Brønsted acid (e.g., p-TsOH, catalytic amount)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and anhydrous dichloromethane.

  • Add the Lewis or Brønsted acid catalyst to the solution and stir until it is fully dissolved or evenly suspended.

  • Add Diethoxymethyl acetate dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude diethoxymethyl-protected alcohol.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Deprotection of a Diethoxymethyl-Protected Alcohol

Objective: To remove the diethoxymethyl protecting group and regenerate the parent alcohol.

Materials:

  • Diethoxymethyl-protected alcohol (1.0 equiv)

  • Aqueous acetic acid (e.g., 80% acetic acid in water) or another dilute protic acid (e.g., 1M HCl)

  • Tetrahydrofuran (THF) or another suitable co-solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diethoxymethyl-protected alcohol in a mixture of THF and aqueous acetic acid.

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Once the starting material is consumed, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Visualizing the Chemistry: Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

Protection_Mechanism reactant reactant reagent reagent intermediate intermediate product product catalyst catalyst leaving_group leaving_group ROH R-OH (Alcohol) Oxocarbenium Oxocarbenium ion ROH->Oxocarbenium Nucleophilic attack DEMA Diethoxymethyl acetate Protonated_DEMA Protonated DEMA DEMA->Protonated_DEMA + H+ H_plus H+ Protonated_DEMA->Oxocarbenium - AcOH AcOH Acetic Acid Protected_Alcohol R-O-CH(OEt)₂ (Protected Alcohol) Oxocarbenium->Protected_Alcohol + R-OH, -H+

Caption: Simplified mechanism for the acid-catalyzed protection of an alcohol with Diethoxymethyl acetate.

Deprotection_Workflow start_material start_material process process workup workup product product start Start: Diethoxymethyl-protected alcohol dissolve Dissolve in THF and aqueous acid (e.g., AcOH/H₂O) start->dissolve stir Stir at room temperature dissolve->stir monitor Monitor by TLC stir->monitor neutralize Neutralize with saturated NaHCO₃ monitor->neutralize Reaction complete extract Extract with ethyl acetate neutralize->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography (if needed) concentrate->purify final_product Final Product: Deprotected Alcohol purify->final_product

Caption: Experimental workflow for the deprotection of a diethoxymethyl-protected alcohol.

Conclusion

Diethoxymethyl acetate presents a valuable and often superior alternative to traditional acetal protecting groups for hydroxyl functionalities. Its enhanced reactivity, stemming from the excellent leaving group ability of the acetate moiety, allows for milder reaction conditions and potentially improved yields. This is particularly advantageous in the synthesis of complex molecules bearing sensitive functional groups. While acyclic acetals, including those derived from DEMA, are generally more labile to acidic conditions than their cyclic counterparts, this can be strategically employed for facile deprotection under mild conditions. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to effectively implement Diethoxymethyl acetate in their synthetic strategies, ultimately contributing to more efficient and successful outcomes in drug discovery and development.

References

Validation

Diethoxymethyl Acetate as a Formaldehyde Equivalent: A Comparative Guide for Synthetic Chemistry

For researchers, scientists, and drug development professionals, the choice of a formaldehyde (B43269) equivalent is a critical decision in the synthesis of a vast array of organic molecules. While aqueous formaldehyde (...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a formaldehyde (B43269) equivalent is a critical decision in the synthesis of a vast array of organic molecules. While aqueous formaldehyde (formalin) and its polymeric form, paraformaldehyde, are traditional and widely used reagents, their handling and safety profiles present significant challenges. This guide provides an objective comparison of diethoxymethyl acetate (B1210297) (DEMAC) as a less hazardous and often more efficient alternative, with supporting experimental data and detailed protocols for its application in the Mannich reaction.

Diethoxymethyl acetate emerges as a promising alternative to conventional formaldehyde sources, offering advantages in terms of safety, handling, and, in some cases, reaction efficiency. This guide will delve into a direct comparison of DEMAC with paraformaldehyde and formalin, focusing on their application in the Mannich reaction—a cornerstone of carbon-carbon bond formation in organic synthesis.

Performance Comparison in the Mannich Reaction

The Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, is a key transformation in the synthesis of pharmaceuticals and natural products. The choice of formaldehyde source can significantly impact the reaction's outcome. Below is a comparative summary of the performance of diethoxymethyl acetate, paraformaldehyde, and formalin in this reaction, based on available literature.

Formaldehyde EquivalentSubstrateAmineSolventTemperature (°C)Time (h)Yield (%)Reference
Diethoxymethyl Acetate Hydroxy Aromatic RingsSecondary AminesDimethylformamide (DMF)Not SpecifiedFaster than paraformaldehyde90-99[1]
Paraformaldehyde Acetophenone (B1666503)Dimethylamine (B145610) HCl95% Ethanol (B145695)Reflux2Not Specified[2]
Formalin (37% aq. solution) 1-(1-hydroxynaphthalen-2-yl)ethanoneCyclic Secondary AmineBenzene (B151609)Reflux3Not Specified[3]

One study explicitly notes that the Mannich reaction using diethoxymethane (B1583516) (a related formaldehyde equivalent to DEMAC) is faster than when using paraformaldehyde. This is attributed to the in situ generation of ethanol as a byproduct, which can enhance the rate of aminomethylation.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates. The following are representative experimental protocols for the Mannich reaction using each of the compared formaldehyde equivalents.

Protocol 1: Mannich Reaction of a Hydroxy Aromatic Compound using Diethoxymethyl Acetate

This protocol is a general procedure based on the successful aminomethylation of various hydroxy aromatic rings.[1]

Materials:

  • Hydroxy aromatic substrate (e.g., phenol, naphthol)

  • Diethoxymethyl acetate

  • Secondary amine (e.g., morpholine, piperidine)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the hydroxy aromatic substrate in dimethylformamide, add the secondary amine and diethoxymethyl acetate.

  • Stir the reaction mixture at the appropriate temperature (optimization may be required, starting from room temperature to gentle heating).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Mannich Reaction of Acetophenone using Paraformaldehyde

This classic protocol is adapted from a standard organic synthesis procedure.[2]

Materials:

  • Acetophenone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • 95% Ethanol

  • Acetone (B3395972)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).

  • Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux on a steam bath for 2 hours, during which the mixture should become a homogeneous solution.

  • If the solution is not clear, filter it while hot.

  • Transfer the clear solution to an Erlenmeyer flask and cool it in an ice bath.

  • Slowly add 300 mL of acetone to precipitate the product, β-dimethylaminopropiophenone hydrochloride.

  • Continue cooling in the ice bath for an additional hour to ensure complete crystallization.

  • Collect the crystalline product by vacuum filtration and wash it with acetone.

  • The crude product can be recrystallized from hot 95% ethanol.

Protocol 3: Mannich Reaction of 1-(1-hydroxynaphthalen-2-yl)ethanone using Formalin

This protocol describes the aminomethylation of a naphthol derivative using an aqueous formaldehyde solution.[3]

Materials:

  • 1-(1-hydroxynaphthalen-2-yl)ethanone

  • Aqueous formaldehyde solution (37% by weight)

  • Cyclic secondary amine (e.g., morpholine)

  • Benzene

  • 96% Ethanol

Procedure:

  • A mixture of 1-(1-hydroxynaphthalen-2-yl)ethanone (3 mmol), the cyclic secondary amine (4 mmol), and aqueous formaldehyde solution (6 mmol) in benzene (10 mL) is heated at reflux for 3 hours.

  • After the reaction is complete, the organic solvent is removed under reduced pressure.

  • The remaining residue is recrystallized from 96% ethanol to yield the phenolic Mannich base.

Advantages and Disadvantages of Formaldehyde Equivalents

The choice of a formaldehyde source involves a trade-off between reactivity, safety, and ease of handling.

FeatureDiethoxymethyl Acetate (DEMAC)ParaformaldehydeFormalin
Physical Form LiquidSolidAqueous Solution
Handling Easy to handle and dispense as a liquid.Solid, can be dusty and difficult to handle accurately on a small scale.Liquid, but concentration can vary.
Solubility Soluble in common organic solvents.Insoluble in most organic solvents.Miscible with water and some polar organic solvents.
Reactivity Controlled release of formaldehyde under specific conditions. Can lead to faster reactions.[1]Depolymerization required to release formaldehyde, can be slow.Highly reactive, can lead to side reactions and polymerization.
Byproducts Ethanol and acetic acid, generally benign and easily removable.Water.Water, methanol (B129727) (often present as a stabilizer).
Safety Flammable liquid, but avoids the high toxicity of formaldehyde gas.Solid, but can release formaldehyde gas, especially upon heating.Contains a high concentration of formaldehyde, a known carcinogen, and is highly toxic.[4]

Logical Workflow and Reaction Pathway

The selection of an appropriate formaldehyde equivalent is a critical step in planning a synthesis. The following diagram illustrates a decision-making workflow for this process.

G Workflow for Selecting a Formaldehyde Equivalent start Define Synthetic Target and Reaction Type safety Assess Safety and Handling Constraints start->safety scale Consider Reaction Scale start->scale conditions Evaluate Reaction Conditions (Solvent, Temperature) start->conditions demac Diethoxymethyl Acetate (DEMAC) safety->demac Preferable for higher safety para Paraformaldehyde safety->para Moderate hazard formalin Formalin safety->formalin High hazard scale->demac Suitable for various scales scale->para Good for large scale scale->formalin Can be challenging to scale conditions->demac Good solubility in organic solvents conditions->para Insoluble in most organic solvents conditions->formalin Aqueous/protic solvents select Select Optimal Formaldehyde Equivalent demac->select para->select formalin->select G General Mannich Reaction Pathway cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack formaldehyde Formaldehyde (from equivalent) hemiaminal Hemiaminal formaldehyde->hemiaminal + Amine amine Secondary Amine amine->hemiaminal iminium Iminium Ion (Electrophile) hemiaminal->iminium - H2O product Mannich Base (β-Amino Carbonyl) iminium->product Nucleophilic Attack carbonyl Enolizable Carbonyl Compound enol Enol/Enolate (Nucleophile) carbonyl->enol Tautomerization enol->product

References

Comparative

Benchmarking Diethoxymethyl Acetate: A Comparative Guide to Cyclizing Agents in Heterocyclic Synthesis

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. The choice of a cyclizing agent is pivotal to the success of these syn...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. The choice of a cyclizing agent is pivotal to the success of these synthetic routes, influencing yield, reaction conditions, and scalability. This guide provides an objective comparison of Diethoxymethyl acetate (B1210297) (DEMA) against other common cyclizing agents, namely Triethyl orthoformate (TEOF) and Dimethylformamide dimethyl acetal (B89532) (DMFDMA), with a focus on their application in the synthesis of purine (B94841) derivatives, a class of compounds with significant therapeutic relevance.

This analysis is supported by experimental data from peer-reviewed literature to offer a clear benchmark of performance. The synthesis of theophylline (B1681296), a key therapeutic agent for respiratory diseases, from 5,6-diamino-1,3-dimethyluracil (B14760) serves as a primary case study for this comparison, illustrating the practical implications of selecting a particular cyclizing agent.

Performance Comparison of Cyclizing Agents

Cyclizing AgentSubstrateProductYield (%)Reaction ConditionsReference
Diethoxymethyl acetate (DEMA) Imine of mannose and 4-amino-1,3-dimethyl-5-aminouracil7-(β-D-mannopyranosyl)theophylline62%Not specified[1]
Triethyl orthoformate (TEOF) 5,6-diamino-1,3-diethyluracil1,3-diethylxanthine (B3062954)76%Microwave irradiation, 5 min, 160°C[2]
Formamide (B127407) 5,6-diamino-1,3-dimethyluracilTheophyllineNot specifiedNot specified[3]

Note: The data presented is for the synthesis of theophylline or its direct precursors and derivatives. The variation in substrates and reaction conditions should be considered when comparing the yields.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are representative experimental protocols for the synthesis of theophylline and its derivatives using different cyclizing agents.

Synthesis of 7-(β-D-mannopyranosyl)theophylline using Diethoxymethyl Acetate (DEMA)

This protocol is based on the DEMA-induced cyclization of a glycosylideneiminouracil.

Materials:

  • Imine of mannose and 4-amino-1,3-dimethyl-5-aminouracil

  • Diethoxymethyl acetate (DEMA)

  • Appropriate solvent (e.g., DMF or similar)

Procedure:

  • The imine of mannose is reacted with Diethoxymethyl acetate.

  • The reaction mixture is stirred under conditions suitable for cyclization.

  • The resulting product mixture contains 7-(β-D-mannopyranosyl)theophylline as the major product.

  • Isolation and purification of the major product yield 62% of 7-(β-D-mannopyranosyl)theophylline.[1]

Synthesis of 1,3-diethylxanthine using Triethyl Orthoformate (TEOF) under Microwave Irradiation

This protocol describes a rapid, microwave-assisted synthesis.

Materials:

  • 5,6-diamino-1,3-diethyluracil

  • Triethyl orthoformate (TEOF)

Procedure:

  • A mixture of 1 g of 5,6-diamino-1,3-diethyluracil and 6 ml of triethyl orthoformate is placed in a 10 ml pressure tube with stirring.

  • The mixture is subjected to microwave irradiation for 5 minutes at 120 W, reaching a temperature of 160°C.[2]

  • The resulting yellow suspension is diluted with 50 ml of 2 N aqueous HCl solution.

  • After the addition of brine, the aqueous suspension is extracted three times with dichloromethane (B109758) (100 ml each).

  • The combined organic phases are dried over MgSO4 and concentrated under reduced pressure to yield 1,3-diethylxanthine (76% yield).[2]

Traube Synthesis of Theophylline using Formamide

The Traube method is a classical approach to synthesizing purine bases.

Materials:

  • 5,6-diamino-1,3-dimethyluracil

  • Formamide

Procedure:

  • 5,6-diamino-1,3-dimethyluracil is reacted with formamide.

  • The reaction mixture is heated to induce cyclization.

  • The product, theophylline, is isolated and purified from the reaction mixture.[3]

Mechanism of Action and Signaling Pathway Involvement

Theophylline and its derivatives, synthesized using cyclizing agents like Diethoxymethyl acetate, are pharmacologically active primarily due to their role as phosphodiesterase (PDE) inhibitors.[4] PDEs are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, theophylline increases intracellular levels of cAMP, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects, including smooth muscle relaxation (bronchodilation) and reduced inflammation.[4] This mechanism is central to its therapeutic use in respiratory diseases.

The following diagram illustrates the phosphodiesterase signaling pathway and the inhibitory action of theophylline.

Phosphodiesterase_Signaling_Pathway cluster_cell Cell Receptor Receptor G_Protein G Protein Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA PDE Phosphodiesterase (PDE) Active_PKA Protein Kinase A (PKA) (Active) PKA->Active_PKA Cellular_Response Cellular Response (e.g., Bronchodilation) Active_PKA->Cellular_Response Theophylline Theophylline Theophylline->PDE Inhibits

Caption: Phosphodiesterase signaling pathway and the inhibitory effect of theophylline.

Conclusion

The choice of a cyclizing agent is a critical parameter in the synthesis of heterocyclic compounds, with Diethoxymethyl acetate, Triethyl orthoformate, and Dimethylformamide dimethyl acetal each presenting distinct advantages. While a definitive, universal "best" agent cannot be declared due to the substrate- and condition-dependent nature of chemical reactions, this guide provides a comparative framework based on available data for the synthesis of theophylline and related structures. The experimental protocols and the elucidation of the relevant signaling pathway offer researchers and drug development professionals valuable insights for making informed decisions in their synthetic endeavors, ultimately contributing to the advancement of therapeutic innovation.

References

Validation

The Acetal Balancing Act: A Cost-Benefit Analysis of Diethoxymethyl Acetate in Large-Scale Synthesis

For researchers, scientists, and drug development professionals navigating the complexities of large-scale organic synthesis, the choice of a protecting group for aldehydes and ketones is a critical decision with signifi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of large-scale organic synthesis, the choice of a protecting group for aldehydes and ketones is a critical decision with significant implications for process efficiency, cost, and overall success. This guide provides a comprehensive comparison of Diethoxymethyl acetate (B1210297) (DEMA) with common alternatives, offering a data-driven analysis to inform the selection of the most suitable reagent for industrial applications.

Diethoxymethyl acetate emerges as a versatile reagent for the protection of carbonyl groups, forming a diethyl acetal (B89532). This protective measure is crucial in multi-step syntheses where a carbonyl group's reactivity needs to be temporarily masked to prevent unwanted side reactions. However, its adoption in large-scale manufacturing requires a thorough evaluation of its economic and chemical performance against established alternatives such as trimethyl orthoformate, 2,2-dimethoxypropane (B42991), and the combination of ethylene (B1197577) glycol with an acid catalyst.

Performance Comparison of Acetal Protecting Groups

A quantitative comparison of these reagents reveals a trade-off between cost, reactivity, and ease of use. While DEMA offers a relatively straightforward reaction, its cost can be a significant factor in large-scale production.

ReagentTypical Bulk Price (USD/kg)Molecular Weight ( g/mol )Typical Yield (%)Typical Reaction Time (hours)Key AdvantagesKey Disadvantages
Diethoxymethyl acetate (DEMA) ~$7-12162.1885-952-6One-step protection; mild reaction conditions often suffice.Higher cost compared to some alternatives.[1][2]
Trimethyl orthoformate ~$1.5-5106.1290-981-4High efficiency; readily available and cost-effective.[3][4][5]Can require stricter anhydrous conditions; methanol (B129727) byproduct may need removal.
2,2-Dimethoxypropane ~$2.5-6104.1588-961-3Efficient water scavenger, driving the reaction to completion.[6][7][8]Primarily for ketones (forming ketals); acetone (B3395972) byproduct.
Ethylene glycol / Acid Catalyst ~$0.5-1.562.0780-924-8Very low cost; forms stable cyclic acetals.[9][10][11]Often requires azeotropic removal of water; longer reaction times.

Experimental Protocols

Detailed methodologies are crucial for replicating and scaling up synthetic processes. Below are representative protocols for the protection of an aldehyde using DEMA and a common alternative, trimethyl orthoformate.

Protocol 1: Acetal Protection of Benzaldehyde (B42025) using Diethoxymethyl Acetate

Materials:

  • Benzaldehyde (1.0 eq)

  • Diethoxymethyl acetate (1.2 eq)

  • Anhydrous p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred solution of benzaldehyde in anhydrous DCM under an inert atmosphere (e.g., nitrogen), add Diethoxymethyl acetate.

  • Add catalytic p-TsOH to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain benzaldehyde diethyl acetal.

Protocol 2: Acetal Protection of Benzaldehyde using Trimethyl Orthoformate

Materials:

  • Benzaldehyde (1.0 eq)

  • Trimethyl orthoformate (1.5 eq)

  • Anhydrous Methanol

  • Anhydrous Amberlyst-15 resin

Procedure:

  • Combine benzaldehyde and trimethyl orthoformate in anhydrous methanol.

  • Add Amberlyst-15 resin to the mixture.

  • Stir the reaction at room temperature, monitoring by TLC or GC.

  • Once the reaction is complete, filter off the Amberlyst-15 resin and wash it with methanol.

  • Neutralize the filtrate with a few drops of triethylamine.

  • Remove the solvent and excess reagents under reduced pressure.

  • Purify the resulting benzaldehyde dimethyl acetal by vacuum distillation.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the process flow and the critical factors in selecting a protecting group, the following diagrams are provided.

experimental_workflow cluster_dema Diethoxymethyl Acetate Protocol cluster_tmof Trimethyl Orthoformate Protocol dema_start Reactants: Benzaldehyde, DEMA, p-TsOH, DCM dema_reaction Stir at RT dema_start->dema_reaction dema_quench Quench with NaHCO3 dema_reaction->dema_quench dema_workup Workup & Purification dema_quench->dema_workup dema_product Benzaldehyde Diethyl Acetal dema_workup->dema_product tmof_start Reactants: Benzaldehyde, TMOF, Methanol, Amberlyst-15 tmof_reaction Stir at RT tmof_start->tmof_reaction tmof_filter Filter Resin tmof_reaction->tmof_filter tmof_neutralize Neutralize with Et3N tmof_filter->tmof_neutralize tmof_concentrate Concentrate tmof_neutralize->tmof_concentrate tmof_product Benzaldehyde Dimethyl Acetal tmof_concentrate->tmof_product

Figure 1: Comparative experimental workflows for acetal protection.

decision_factors cost Cost of Reagent choice Protecting Group Selection cost->choice scale Scale of Synthesis scale->choice substrate Substrate Sensitivity substrate->choice conditions Reaction Conditions (Temperature, Time) conditions->choice workup Workup & Purification workup->choice waste Waste Generation waste->choice

Figure 2: Key decision factors for protecting group selection.

Safety Considerations

In a large-scale manufacturing environment, safety is paramount. A comparative safety profile of the reagents is essential.

ReagentKey HazardsRecommended Precautions
Diethoxymethyl acetate Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[8][12]Keep away from heat and ignition sources. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1]
Trimethyl orthoformate Highly flammable liquid and vapor. Causes serious eye irritation.Handle in a fume hood away from sparks and open flames. Grounding and bonding are necessary to prevent static discharge. Wear suitable PPE.
2,2-Dimethoxypropane Highly flammable liquid and vapor.Store in a flammable liquid cabinet. Use non-sparking tools. Ensure adequate ventilation. Wear appropriate PPE.
Ethylene glycol Harmful if swallowed. May cause damage to organs through prolonged or repeated exposure.Avoid ingestion and inhalation. Use with adequate ventilation. Wear appropriate PPE.

Conclusion

The selection of an appropriate acetal protecting group for large-scale synthesis is a multi-faceted decision. Diethoxymethyl acetate presents a viable, albeit potentially more expensive, option that can be advantageous under specific circumstances, particularly when mild reaction conditions are a priority. For cost-driven processes where high efficiency is critical, trimethyl orthoformate often emerges as a more favorable choice. Cyclic acetals formed from ethylene glycol offer a low-cost alternative, especially when longer reaction times and the need for water removal are manageable within the process parameters. Ultimately, a careful consideration of the factors outlined in this guide, supported by laboratory and pilot-scale process optimization, will lead to the most informed and effective choice for your specific large-scale synthesis needs.

References

Comparative

Spectroscopic comparison of products synthesized with Diethoxymethyl acetate and analogs

In the landscape of synthetic chemistry, orthoesters and their derivatives are valuable building blocks and protecting groups. Diethoxymethyl acetate (B1210297) (DEMA), along with its analogs such as Ethyl 3,3-diethoxypr...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, orthoesters and their derivatives are valuable building blocks and protecting groups. Diethoxymethyl acetate (B1210297) (DEMA), along with its analogs such as Ethyl 3,3-diethoxypropionate and Methyl 3,3-dimethoxypropionate, are useful reagents in various organic transformations, including the synthesis of nucleosides and heterocyclic compounds.[1] A thorough understanding of their spectroscopic properties is crucial for reaction monitoring, product identification, and quality control. This guide provides a comparative overview of the spectroscopic characteristics of DEMA and two of its analogs, supported by experimental data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Diethoxymethyl acetate, Ethyl 3,3-diethoxypropionate, and Methyl 3,3-dimethoxypropionate, obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 1: 1H and 13C NMR Spectroscopic Data
Compound1H NMR (CDCl3) δ [ppm] (J [Hz])13C NMR (CDCl3) δ [ppm]
Diethoxymethyl acetate ~5.8 (s, 1H, -CH(OEt)2), 3.6-3.7 (m, 4H, -OCH2CH3), 2.05 (s, 3H, -COCH3), 1.2 (t, 6H, -OCH2CH3)~168 (-C=O), ~115 (-CH(OEt)2), ~63 (-OCH2CH3), ~21 (-COCH3), ~15 (-OCH2CH3)
Ethyl 3,3-diethoxypropionate [2]4.96 (t, 1H, J=6.0, -CH(OEt)2), 4.16 (q, 2H, J=7.1, -COOCH2CH3), 3.68 (m, 2H, -OCH2CH3), 3.56 (m, 2H, -OCH2CH3), 2.65 (d, 2H, J=6.0, -CH2COO-), 1.27 (t, 3H, J=7.1, -COOCH2CH3), 1.20 (t, 6H, J=7.1, -OCH2CH3)170.8 (-C=O), 101.9 (-CH(OEt)2), 61.8 (-OCH2CH3), 60.4 (-COOCH2CH3), 40.5 (-CH2COO-), 15.2 (-OCH2CH3), 14.2 (-COOCH2CH3)
Methyl 3,3-dimethoxypropionate [3]~4.8 (t, 1H, -CH(OMe)2), 3.68 (s, 3H, -COOCH3), 3.32 (s, 6H, -OCH3), 2.6 (d, 2H, -CH2COO-)~172 (-C=O), ~103 (-CH(OMe)2), ~53 (-OCH3), ~52 (-COOCH3), ~39 (-CH2COO-)
Table 2: FTIR Spectroscopic Data
CompoundKey IR Absorptions (cm-1)
Diethoxymethyl acetate [4]~2975 (C-H stretch, alkyl), ~1750 (C=O stretch, ester), ~1240 (C-O stretch, acetate), ~1120, 1060 (C-O stretch, acetal)
Ethyl 3,3-diethoxypropionate ~2975 (C-H stretch, alkyl), ~1735 (C=O stretch, ester), ~1125, 1065 (C-O stretch, acetal (B89532) and ester)
Methyl 3,3-dimethoxypropionate ~2950 (C-H stretch, alkyl), ~1740 (C=O stretch, ester), ~1130, 1080 (C-O stretch, acetal and ester)
Table 3: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their Relative Intensities
Diethoxymethyl acetate [5]162 (M+)117 ([M-OC2H5]+), 103 ([CH(OC2H5)2]+), 73, 45, 43 (base peak)
Ethyl 3,3-diethoxypropionate [2]190 (M+)145 ([M-OC2H5]+), 117, 103 ([CH(OC2H5)2]+, base peak), 75, 71, 47, 29
Methyl 3,3-dimethoxypropionate [6]148 (M+)117 ([M-OCH3]+), 75 ([CH(OCH3)2]+, base peak), 59, 47, 15

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[2][7] Samples are prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl3), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). For 1H NMR, the spectral width is typically set from 0 to 12 ppm, and for 13C NMR, from 0 to 220 ppm. Data is acquired at room temperature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are obtained using an FTIR spectrometer. For liquid samples, a small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal. The spectra are typically recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the clean KBr plates or ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[8] The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Synthesis of Diethoxymethyl Acetate

Diethoxymethyl acetate can be synthesized from the reaction of triethyl orthoformate with acetic anhydride, often catalyzed by a small amount of formic acid.[9] The workflow for a typical laboratory synthesis and purification is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Triethyl orthoformate + Acetic anhydride + Formic acid (cat.) Reaction Heating and Stirring Reactants->Reaction 1. Mix Crude_Product Crude Diethoxymethyl acetate Reaction->Crude_Product 2. Reaction Distillation Fractional Distillation under reduced pressure Crude_Product->Distillation 3. Purify Pure_Product Pure Diethoxymethyl acetate Distillation->Pure_Product 4. Isolate Spectroscopy NMR, FTIR, MS Pure_Product->Spectroscopy 5. Characterize

Caption: Synthesis and purification workflow for Diethoxymethyl acetate.

General Fragmentation Pathway in EI-MS

The fragmentation of these orthoester derivatives in electron ionization mass spectrometry often involves the loss of alkoxy groups and subsequent rearrangements. A generalized logical pathway for the fragmentation of the acetal moiety is depicted below.

G M Molecular Ion [M]+• M_minus_OR [M - OR]+ M->M_minus_OR Loss of •OR Acetal_Fragment [CH(OR)2]+ M->Acetal_Fragment Cleavage of C-C bond Further_Fragments Further Fragments M_minus_OR->Further_Fragments Rearrangement/ Fragmentation Acetal_Fragment->Further_Fragments Loss of alkene/aldehyde

Caption: Generalized fragmentation pathways in EI-MS.

References

Validation

A Comparative Guide to Synthetic Routes Utilizing Diethoxymethyl Acetate

For Researchers, Scientists, and Drug Development Professionals Diethoxymethyl acetate (B1210297) (DEMAC) is a versatile reagent in organic synthesis, primarily employed as a one-carbon electrophile for formylation and c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethoxymethyl acetate (B1210297) (DEMAC) is a versatile reagent in organic synthesis, primarily employed as a one-carbon electrophile for formylation and cyclization reactions. Its utility is particularly evident in the synthesis of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. This guide provides a comparative analysis of synthetic routes utilizing diethoxymethyl acetate against alternative methods, supported by experimental data and detailed protocols to inform reagent and pathway selection in drug discovery and development.

I. Formylation and Cyclization in Heterocycle Synthesis

Diethoxymethyl acetate serves as a convenient equivalent of a formyl cation or a protected formyl group. It is often used in reactions where other formylating agents might be too harsh or lead to undesired side reactions. Below, we compare its performance in key synthetic applications.

A. Synthesis of Theophylline (B1681296) Nucleosides via Cyclization

The synthesis of theophylline nucleosides is of interest due to their potential as antagonists of adenosine (B11128) receptors. One key step in their synthesis involves the cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil derivatives.

Comparison of Cyclization Methods

MethodReagentKey ConditionsYield (%)Reference
Method 1 Diethoxymethyl acetate (DEMAC)RefluxNot specified in abstract[1][1]
Method 2 Acetic Anhydride (B1165640)/H+Not specified in abstract[1]Not specified in abstract[1][1]

Discussion:

Diethoxymethyl acetate induces the cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil to form theophylline nucleosides.[1] An alternative approach utilizes a mixture of acetic anhydride and a proton source (H+).[1] While specific yield comparisons are not available in the cited abstract, the choice between these reagents would likely depend on substrate compatibility, reaction kinetics, and ease of workup. DEMAC can be a milder alternative to the strongly dehydrating conditions of acetic anhydride.

Experimental Protocol: DEMA-Induced Cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil

A detailed experimental protocol was not available in the public domain at the time of this review. The following is a generalized procedure based on similar reactions.

  • To a solution of the 4-amino-5-glycosylideneimino-1,3-dimethyluracil derivative in a suitable high-boiling aprotic solvent (e.g., dioxane or DMF), add an excess of diethoxymethyl acetate.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired theophylline nucleoside.

Logical Relationship Diagram: Cyclization of Glycosylideneiminouracil

G cluster_start Starting Material cluster_reagents Cyclization Reagents cluster_product Product Glycosylideneiminouracil Glycosylideneiminouracil DEMAC DEMAC Glycosylideneiminouracil->DEMAC Method 1 Ac2O_H Acetic Anhydride / H+ Glycosylideneiminouracil->Ac2O_H Method 2 Theophylline_Nucleoside Theophylline Nucleoside DEMAC->Theophylline_Nucleoside Ac2O_H->Theophylline_Nucleoside

Cyclization pathways to theophylline nucleosides.
B. Synthesis of 2,6-dioxo-(1H,3H)-9-N-ribitylpurine

This purine (B94841) derivative is an inhibitor of lumazine (B192210) synthase and riboflavin (B1680620) synthase. Its synthesis involves the formylation and subsequent cyclization of 5-amino-6-ribitylaminouracil.

Comparison of Formylation/Cyclization Methods

MethodReagent(s)Key ConditionsProductReference
Method 1 Diethoxymethyl acetateNot specified in abstract2,6-dioxo-(1H,3H)-9-N-ribitylpurine[2]
Method 2 Formic acid, then Triethyl orthoformateNot specified in literature2,6-dioxo-(1H,3H)-9-N-ribitylpurineGeneral Method
Method 3 Vilsmeier Reagent (DMF/POCl₃)Varies5-formyl-6-aminouracil derivative[3]

Discussion:

The reaction of 5-amino-6-ribitylaminouracil hydrochloride with diethoxymethyl acetate provides a direct route to the desired purine.[2] Alternative methods for the formylation of aminouracil derivatives often involve the use of formic acid, sometimes in conjunction with a dehydrating agent or another orthoester like triethyl orthoformate.[4] The Vilsmeier-Haack reagent is another common formylating agent for electron-rich systems, though it may require subsequent steps for cyclization.[3] The choice of reagent will depend on the stability of the substrate and the desired reaction conditions. DEMAC offers a one-pot cyclization advantage in this case.

Experimental Protocol: Synthesis of 2,6-dioxo-(1H,3H)-9-N-ribitylpurine using Diethoxymethyl Acetate

A detailed experimental protocol was not available in the public domain at the time of this review. The following is a generalized procedure based on similar reactions.

  • Suspend 5-amino-6-ribitylaminouracil hydrochloride in diethoxymethyl acetate.

  • Heat the mixture with stirring. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate from the reaction mixture and can be collected by filtration.

  • Wash the collected solid with a suitable solvent (e.g., ethanol, ether) to remove any unreacted starting material and byproducts.

  • If necessary, the product can be further purified by recrystallization.

Signaling Pathway Diagram: Purine Synthesis

G Aminouracil 5-Amino-6-ribitylaminouracil Formylating_Agent Formylating Agent Aminouracil->Formylating_Agent Formylated_Intermediate Formylated Intermediate Formylating_Agent->Formylated_Intermediate Cyclization Cyclization Formylated_Intermediate->Cyclization Purine 2,6-dioxo-(1H,3H)-9-N-ribitylpurine Cyclization->Purine

General pathway for purine synthesis from aminouracil.

II. Synthesis of Chromone (B188151) Derivatives

3-(Polyhaloacyl)chromones are valuable synthetic intermediates. Diethoxymethyl acetate provides a convenient method for their synthesis from 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones.

A. Synthesis of 3-(Polyhaloacyl)chromones

Comparison of Synthetic Methods

MethodReagent(s)Key ConditionsYieldReference
Method 1 Diethoxymethyl acetate140-150 °C, 15 minGood yields[5]
Method 2 Vilsmeier-Haack Reagent (DMF/POCl₃)Room temp, overnight80-90% (for 3-formylchromone)[6]

Discussion:

The reaction of 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones with diethoxymethyl acetate is a rapid and high-yielding method for the synthesis of 3-(polyhaloacyl)chromones.[5] The Vilsmeier-Haack reaction is a well-established alternative for the synthesis of 3-formylchromones from 2-hydroxyacetophenones, generally providing high yields.[2][6] While not a direct comparison for the synthesis of 3-(polyhaloacyl)chromones, it represents the most common alternative route to related 3-substituted chromones. The diethoxymethyl acetate method is notable for its short reaction time.

Experimental Protocol: Synthesis of 3-(Polyhaloacyl)chromones using Diethoxymethyl Acetate

The following is a generalized procedure based on the information from the available abstract.[5]

  • In a reaction vessel, combine the 2-hydroxy-2-(polyhaloalkyl)chroman-4-one with an excess of diethoxymethyl acetate.

  • Heat the reaction mixture to 140-150 °C for 15 minutes.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • After cooling to room temperature, remove the excess diethoxymethyl acetate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Experimental Workflow Diagram: Chromone Synthesis

G cluster_method1 Method 1: DEMAC cluster_method2 Method 2: Vilsmeier-Haack Start1 2-Hydroxy-2-(polyhaloalkyl)chroman-4-one Reagent1 Diethoxymethyl Acetate Start1->Reagent1 140-150 °C, 15 min Product1 3-(Polyhaloacyl)chromone Reagent1->Product1 Start2 2-Hydroxyacetophenone Reagent2 DMF, POCl₃ Start2->Reagent2 Room Temp, overnight Product2 3-Formylchromone Reagent2->Product2

Comparison of workflows for chromone synthesis.

Conclusion

Diethoxymethyl acetate is a valuable reagent for specific synthetic transformations, particularly in the synthesis of complex heterocyclic systems. It often provides a milder and more direct route compared to alternative methods. For the synthesis of theophylline nucleosides and 2,6-dioxo-(1H,3H)-9-N-ribitylpurine, it facilitates a one-pot cyclization, which can be advantageous in terms of step economy. In the synthesis of 3-(polyhaloacyl)chromones, it offers a remarkably rapid transformation.

The choice of synthetic route will ultimately depend on a variety of factors including substrate availability and stability, desired reaction conditions, and scalability. Researchers and drug development professionals should consider the specific requirements of their synthetic target when selecting between diethoxymethyl acetate and other alternatives. The data and protocols presented in this guide provide a foundation for making these informed decisions.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guidance for Handling Diethoxymethyl Acetate

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and hazardous chemicals like Diethoxymethyl acetate (B1210297). This guide provi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and hazardous chemicals like Diethoxymethyl acetate (B1210297). This guide provides immediate, essential safety protocols and logistical plans for its use and disposal, fostering a secure research environment.

Chemical Properties and Hazards

Diethoxymethyl acetate (CAS RN: 14036-06-7) is a colorless, flammable liquid with a fruity odor.[1] It is crucial to be aware of its potential hazards to ensure safe handling.

Hazard ClassificationDescription
Physical Hazard Flammable liquid and vapor (Category 3).[2]
Health Hazards Causes skin irritation (Category 2).[2]
Causes serious eye irritation (Category 2A).[2]
May cause respiratory irritation (STOT SE 3).[2]
Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling Diethoxymethyl acetate. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.

Body PartPersonal Protective EquipmentStandard
Eyes/Face Chemical safety goggles or eyeglasses with side shields. A face shield may be required for splash hazards.OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene). Protective clothing to prevent skin contact.
Respiratory Use in a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA approved respirator with an appropriate cartridge (e.g., Type ABEK (EN14387) respirator filter).[4]OSHA 29 CFR 1910.134 or European Standard EN 149.[3]
Feet Closed-toe shoes. Chemical-resistant boots for large quantities or spill response.
Procedural Workflow for Safe Handling

The following diagram illustrates the step-by-step procedure for the safe handling of Diethoxymethyl acetate, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Work in a Fume Hood prep_ppe->prep_setup prep_equipment Gather Materials & Check Equipment prep_setup->prep_equipment handle_dispense Dispense Carefully prep_equipment->handle_dispense Begin Work prep_sds Review Safety Data Sheet prep_sds->prep_ppe handle_use Perform Experiment handle_dispense->handle_use handle_close Keep Container Tightly Closed handle_use->handle_close emergency_spill Small Spill: Absorb & Clean handle_use->emergency_spill If Spill Occurs emergency_fire Fire: Use CO2, Dry Chemical, or Foam handle_use->emergency_fire If Fire Occurs emergency_exposure Exposure: First Aid & Seek Medical Attention handle_use->emergency_exposure If Exposure Occurs cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate Complete Work cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of Diethoxymethyl Acetate.

Operational and Disposal Plans

A systematic approach to operations and waste disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Work in a well-ventilated area, preferably within a chemical fume hood, using explosion-proof equipment.[2][3]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling and Use :

    • Ground and bond containers when transferring the material to prevent static discharge.[2]

    • Use only non-sparking tools.[2]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Avoid inhaling vapors or mists.[2]

    • Keep the container tightly closed when not in use.[2]

    • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Storage :

    • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[2][3]

    • The recommended storage temperature is 2-8°C.[2][4]

    • Keep containers tightly sealed to prevent moisture exposure, as the substance is moisture-sensitive.[2][3]

    • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[3]

  • Waste Collection :

    • Collect all waste containing Diethoxymethyl acetate, including contaminated consumables, in a designated and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Diethoxymethyl acetate".

    • Indicate the associated hazards (e.g., "Flammable," "Irritant").

  • Disposal Procedure :

    • Dispose of the waste through your institution's licensed professional waste disposal service.[2]

    • Contaminated packaging should be treated as unused product and disposed of accordingly.[2]

    • For surplus or non-recyclable solutions, consult with a licensed disposal company.[2]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

  • Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[3] For large spills, evacuate the area and contact your institution's EHS team.

  • Fire : Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[3] Water spray can be used to cool closed containers.[3]

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Diethoxymethyl acetate
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